molecular formula C55H87NO14 B1682062 Umirolimus CAS No. 851536-75-9

Umirolimus

货号: B1682062
CAS 编号: 851536-75-9
分子量: 986.3 g/mol
InChI 键: YYSFXUWWPNHNAZ-PKJQJFMNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

UMIROLIMUS is a small molecule drug with a maximum clinical trial phase of II.
sirolimus derivative from a biodegradable polylactic acid polymer;  possesses enhanced anti-inflammatory and antiproliferative activity with an improved pharmacokinetic profile;  structure in first source

属性

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-(2-ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H87NO14/c1-12-67-26-27-68-45-24-22-41(31-48(45)65-10)30-37(5)47-33-44(57)36(4)29-39(7)50(59)51(66-11)49(58)38(6)28-34(2)18-14-13-15-19-35(3)46(64-9)32-42-23-21-40(8)55(63,70-42)52(60)53(61)56-25-17-16-20-43(56)54(62)69-47/h13-15,18-19,29,34,36-38,40-43,45-48,50-51,59,63H,12,16-17,20-28,30-33H2,1-11H3/b15-13+,18-14+,35-19+,39-29+/t34-,36-,37-,38-,40-,41+,42+,43+,45-,46+,47+,48-,50-,51+,55-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSFXUWWPNHNAZ-PKJQJFMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1CCC(CC1OC)CC(C)C2CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C(C(CC3CCC(C(O3)(C(=O)C(=O)N4CCCCC4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCO[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H87NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

986.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851536-75-9
Record name Biolimus A9
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851536-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Umirolimus [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umirolimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15527
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name UMIROLIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U36PGF65JH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Umirolimus: A Deep Dive into its Mechanism of Action in Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of Umirolimus on vascular smooth muscle cells (SMCs). This compound, a semi-synthetic derivative of sirolimus (rapamycin), is a potent immunosuppressant and a key component of drug-eluting stents designed to prevent in-stent restenosis following coronary angioplasty.[1][2] Its efficacy lies in its ability to inhibit the proliferation and migration of SMCs, which are critical events in the pathogenesis of neointimal hyperplasia, the primary cause of restenosis.[1][3]

Core Mechanism: Inhibition of the mTOR Signaling Pathway

The primary mechanism of action of this compound in smooth muscle cells is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, specifically mTOR complex 1 (mTORC1).[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.

The signaling cascade initiated by this compound can be summarized as follows:

  • Cellular Entry and Binding: Being highly lipophilic, this compound readily crosses the cell membrane of smooth muscle cells.[2]

  • Formation of the this compound-FKBP12 Complex: Once inside the cell, this compound binds to the intracellular protein FK506-binding protein 12 (FKBP12).[1][2]

  • Inhibition of mTORC1: The resulting this compound-FKBP12 complex then allosterically binds to and inhibits the kinase activity of mTORC1.[1]

  • Downstream Effects: The inhibition of mTORC1 leads to a cascade of downstream events, including:

    • Reduced Phosphorylation of p70 S6 Kinase (p70S6K): This leads to a decrease in protein synthesis, particularly of components required for cell cycle progression.[4][5]

    • Activation of 4E-BP1: Inhibition of mTORC1 leads to the dephosphorylation and activation of the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn inhibits the initiation of translation of key mRNAs involved in cell growth.[6]

  • Cell Cycle Arrest: The culmination of these downstream effects is the arrest of the cell cycle in the G1 phase, preventing the transition to the S phase where DNA replication occurs.[1][7] This cytostatic effect is the cornerstone of this compound's anti-proliferative action on smooth muscle cells.[7]

Umirolimus_Mechanism_of_Action cluster_cell Smooth Muscle Cell Umirolimus_ext This compound (extracellular) Umirolimus_int This compound (intracellular) Umirolimus_ext->Umirolimus_int Enters Cell Complex This compound-FKBP12 Complex Umirolimus_int->Complex FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 Inhibits p70S6K_a p-p70S6K (active) mTORC1->p70S6K_a Activates EBP1_i p-4E-BP1 (inactive) mTORC1->EBP1_i Inactivates Protein_Synthesis Protein Synthesis p70S6K_a->Protein_Synthesis Promotes p70S6K_i p70S6K (inactive) EBP1_a 4E-BP1 (active) EBP1_a->Protein_Synthesis Inhibits EBP1_i->EBP1_a Cell_Cycle Cell Cycle Progression (G1 to S) Protein_Synthesis->Cell_Cycle Proliferation SMC Proliferation Cell_Cycle->Proliferation

Caption: Signaling pathway of this compound in smooth muscle cells.

Quantitative Data on the Effects of this compound Analogs

CompoundCell TypeEndpointIC50 ValueReference
SirolimusVascular Smooth Muscle CellsPDGF-induced DNA Synthesis5 x 10-9 M[8]
SirolimusVascular Smooth Muscle CellsbFGF-induced DNA Synthesis8 x 10-10 M[8]
SirolimusVascular Smooth Muscle CellsProliferation4.1 x 10-10 M[9]
TacrolimusVascular Smooth Muscle CellsProliferation3.8 x 10-9 M[9]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound and its analogs on smooth muscle cells.

Smooth Muscle Cell Proliferation Assay (e.g., BrdU Incorporation)

This assay measures the rate of DNA synthesis, a hallmark of cell proliferation.

Methodology:

  • Cell Culture: Human coronary artery smooth muscle cells (HCASMCs) are cultured in appropriate growth medium.

  • Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Serum Starvation: To synchronize the cells in the G0/G1 phase, the growth medium is replaced with a serum-free medium for 24-48 hours.

  • Treatment: Cells are then treated with varying concentrations of this compound (or a vehicle control) for a specified pre-incubation period.

  • Stimulation: Proliferation is induced by adding a mitogen, such as platelet-derived growth factor (PDGF) or fetal bovine serum (FBS).

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the wells and incubated for several hours. During this time, BrdU is incorporated into the DNA of proliferating cells.

  • Detection: The cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Quantification: A colorimetric substrate is added, and the absorbance is measured using a microplate reader. The intensity of the color is directly proportional to the amount of BrdU incorporated and, therefore, to the rate of cell proliferation.

Proliferation_Assay_Workflow cluster_workflow BrdU Proliferation Assay Workflow A Seed Smooth Muscle Cells B Serum Starve (Synchronize) A->B C Treat with this compound B->C D Stimulate with Mitogen C->D E Add BrdU Label D->E F Fix and Permeabilize Cells E->F G Add Anti-BrdU Antibody F->G H Add Substrate & Measure Absorbance G->H

Caption: Workflow for a BrdU-based smooth muscle cell proliferation assay.

Western Blotting for mTOR Pathway Proteins

This technique is used to detect and quantify the phosphorylation status of key proteins in the mTOR signaling pathway.

Methodology:

  • Cell Culture and Treatment: HCASMCs are cultured, synchronized, and treated with this compound and a mitogen as described for the proliferation assay.

  • Cell Lysis: At various time points, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, denatured by heating, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the polyacrylamide gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The membrane is incubated with a chemiluminescent substrate, and the resulting light signal is captured using a digital imaging system. The intensity of the bands corresponds to the amount of the target protein.

  • Analysis: The density of the bands for the phosphorylated proteins is normalized to the density of the bands for the total proteins to determine the effect of this compound on their phosphorylation status.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A Cell Lysis & Protein Quantification B SDS-PAGE (Protein Separation) A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Image Analysis G->H

Caption: General workflow for Western blotting analysis.

Conclusion

This compound exerts its potent anti-proliferative effects on vascular smooth muscle cells through the targeted inhibition of the mTORC1 signaling pathway. By forming a complex with FKBP12, it effectively shuts down a critical hub for cell growth and proliferation, leading to G1 phase cell cycle arrest. This well-defined mechanism of action, supported by extensive research on its parent compound and analogs, provides a strong rationale for its successful application in drug-eluting stents to combat in-stent restenosis. Further research focusing on the specific quantitative aspects of this compound and potential off-target effects will continue to refine our understanding of this important therapeutic agent.

References

Umirolimus and the mTOR Signaling Pathway: A Technical Guide to its Inhibitory Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Umirolimus, a semi-synthetic derivative of sirolimus (rapamycin), is a potent inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The primary mechanism of action of this compound involves the formation of a complex with the intracellular protein FK506-binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds to and allosterically inhibits the mTOR complex 1 (mTORC1). The inhibition of mTORC1 disrupts the phosphorylation of key downstream effectors, notably the 70 kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The consequence of this signaling blockade is the induction of G1 phase cell cycle arrest, thereby preventing cellular proliferation. This targeted anti-proliferative effect is leveraged in clinical applications, most notably in drug-eluting stents designed to prevent restenosis following coronary angioplasty by inhibiting the proliferation of vascular smooth muscle cells.[1]

The mTOR Signaling Pathway: An Overview

The mTOR signaling pathway is a crucial cellular cascade that integrates signals from growth factors, nutrients, and cellular energy status to orchestrate a range of anabolic and catabolic processes. mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, each with unique components and downstream targets. This compound, like its parent compound sirolimus, is a specific inhibitor of mTORC1.

mTORC1 is a master regulator of protein synthesis and cell growth. Its key downstream targets include:

  • p70S6K (S6 Kinase): When phosphorylated by mTORC1, p70S6K becomes active and phosphorylates several substrates, including the ribosomal protein S6, which enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.

  • 4E-BP1 (eIF4E-Binding Protein 1): In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent translation. Phosphorylation of 4E-BP1 by mTORC1 causes its dissociation from eIF4E, allowing for the initiation of translation.

By inhibiting mTORC1, this compound effectively blocks these critical steps in protein synthesis, leading to a reduction in cell growth and proliferation.

Mechanism of this compound-Mediated mTORC1 Inhibition

The inhibitory action of this compound on the mTOR signaling pathway is a multi-step process initiated by its entry into the cell:

  • Intracellular Binding: this compound, a lipophilic macrolide, readily crosses the cell membrane. Once inside the cytoplasm, it binds with high affinity to the immunophilin FKBP12.[1]

  • Formation of the Inhibitory Complex: The binding of this compound to FKBP12 induces a conformational change in the protein, creating a ternary complex (this compound-FKBP12).

  • Allosteric Inhibition of mTORC1: This this compound-FKBP12 complex then interacts with the FRB (FKBP12-Rapamycin Binding) domain of mTOR within the mTORC1 complex. This binding event does not directly inhibit the catalytic activity of mTOR kinase but rather acts as an allosteric inhibitor, preventing the association of mTORC1 with its downstream substrates, p70S6K and 4E-BP1.

  • Downstream Effects: The lack of phosphorylation of p70S6K and 4E-BP1 leads to a cascade of events culminating in the inhibition of protein synthesis and cell cycle arrest in the G1 phase.[1]

mTOR_Inhibition_by_this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_mTORC1 mTORC1 Umirolimus_ext This compound Umirolimus_int This compound Umirolimus_ext->Umirolimus_int Cellular Uptake Complex This compound-FKBP12 Complex Umirolimus_int->Complex FKBP12 FKBP12 FKBP12->Complex mTOR mTOR Complex->mTOR Inhibits G1_Arrest G1 Cell Cycle Arrest Complex->G1_Arrest Leads to Raptor Raptor p70S6K p70S6K mTOR->p70S6K Phosphorylates EBP1 4E-BP1 mTOR->EBP1 Phosphorylates p_p70S6K p-p70S6K (Active) p70S6K->p_p70S6K Translation Protein Synthesis (Cell Growth) p_p70S6K->Translation p_EBP1 p-4E-BP1 (Inactive) EBP1->p_EBP1 eIF4E eIF4E EBP1->eIF4E eIF4E->Translation

This compound-mediated inhibition of the mTORC1 signaling pathway.

Quantitative Data on this compound Activity

Parameter Compound Cell Type Value Reference
IC50 (DNA Synthesis Inhibition)SirolimusVascular Smooth Muscle Cells (VSMC)5 x 10-9 M--INVALID-LINK--
IC50 (Proliferation Inhibition)SirolimusVascular Smooth Muscle Cells (VSMC)4.1 x 10-9 M--INVALID-LINK--

Experimental Protocols for Assessing this compound Activity

To investigate the inhibitory effects of this compound on the mTOR signaling pathway, a series of in vitro experiments are typically performed. The following are detailed methodologies for key assays.

Western Blot Analysis of mTORC1 Substrate Phosphorylation

This protocol is designed to quantify the phosphorylation status of p70S6K and 4E-BP1 in response to this compound treatment.

Materials:

  • Vascular smooth muscle cells (VSMCs) or other relevant cell lines

  • Cell culture medium and supplements

  • This compound (in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate VSMCs at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of VSMCs.

Materials:

  • VSMCs

  • 96-well cell culture plates

  • This compound

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • VSMCs

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat VSMCs with this compound or vehicle control as described for the other assays.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_assays Experimental Assays start Start: Culture Vascular Smooth Muscle Cells treatment Treat with this compound (Varying Concentrations) start->treatment western Western Blot for p-p70S6K & p-4E-BP1 treatment->western proliferation Cell Proliferation Assay (e.g., MTT) treatment->proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle quantification Quantify Protein Phosphorylation western->quantification ic50 Determine IC50 for Proliferation Inhibition proliferation->ic50 g1_arrest Assess G1 Phase Cell Cycle Arrest cell_cycle->g1_arrest analysis Data Analysis conclusion Conclusion: Characterize This compound-mediated mTOR Inhibition analysis->conclusion quantification->analysis ic50->analysis g1_arrest->analysis

A typical experimental workflow for characterizing this compound activity.

Conclusion

This compound is a highly specific and potent inhibitor of the mTORC1 signaling pathway. Its mechanism of action, involving the formation of an inhibitory complex with FKBP12 and subsequent allosteric inhibition of mTORC1, leads to the suppression of key downstream effectors of protein synthesis and results in G1 cell cycle arrest. This well-defined mechanism underscores its clinical utility as an anti-proliferative agent, particularly in the context of drug-eluting stents for the prevention of restenosis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other mTOR inhibitors in various research and drug development settings.

References

Umirolimus (Biolimus A9): A Technical Guide to a Sirolimus Derivative for Drug-Eluting Stents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Umirolimus, also known to as Biolimus A9, is a semi-synthetic macrocyclic lactone derived from sirolimus (rapamycin).[1][2] Developed specifically for use in drug-eluting stents (DES), this compound exhibits potent immunosuppressive and anti-proliferative properties by inhibiting the mammalian target of rapamycin (mTOR) pathway.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a sirolimus derivative, its physicochemical properties, and detailed experimental protocols for its evaluation. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of drug-eluting technologies and therapies targeting cell proliferation and immunological responses.

Introduction

The advent of drug-eluting stents has revolutionized interventional cardiology by significantly reducing the rates of in-stent restenosis, a process primarily driven by the proliferation of vascular smooth muscle cells. Sirolimus was the first drug to be successfully incorporated into a DES platform for this purpose. This compound (Biolimus A9) is a next-generation sirolimus derivative designed to optimize the therapeutic profile for localized drug delivery from a stent platform.[3]

This compound is a highly lipophilic compound, a characteristic that enhances its absorption into the vessel wall, leading to rapid cellular uptake and a reduced potential for systemic exposure.[3] Like its parent compound, sirolimus, this compound exerts its biological effects through the inhibition of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1]

Physicochemical Properties

This compound is a derivative of sirolimus, modified to enhance its suitability for drug-eluting stent applications. The key physicochemical properties of this compound in comparison to sirolimus are summarized in the table below.

PropertyThis compound (Biolimus A9)Sirolimus (Rapamycin)Reference(s)
Molecular Formula C55H87NO14C51H79NO13[2]
Molecular Weight 986.278 g/mol 914.172 g/mol [2]
CAS Number 851536-75-953123-88-9[2]
Lipophilicity HighHigh[3]

Mechanism of Action: mTOR Inhibition

This compound functions as a potent inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cellular processes. The mechanism of action is analogous to that of sirolimus and involves the following key steps:

  • Binding to FKBP12: this compound enters the cell and forms a high-affinity complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1]

  • Inhibition of mTORC1: The this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1). This allosteric inhibition prevents the interaction of mTORC1 with its downstream substrates.[1]

  • Cell Cycle Arrest: The inhibition of mTORC1 signaling leads to the dephosphorylation of key proteins involved in cell cycle progression, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This ultimately results in the arrest of the cell cycle in the G1 phase, thereby inhibiting cell proliferation.[1]

This targeted inhibition of cell proliferation makes this compound highly effective in preventing the neointimal hyperplasia that leads to in-stent restenosis.

Signaling Pathway Diagram

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation eIF4EBP1->Proliferation This compound This compound FKBP12 FKBP12 This compound->FKBP12 Complex This compound-FKBP12 Complex This compound->Complex FKBP12->Complex Complex->mTORC1

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data

The potency of this compound and its parent compound, sirolimus, is demonstrated by their low inhibitory concentrations.

CompoundAssayTargetIC50Reference(s)
Sirolimus Cell-basedmTORC1 in HEK293 cells~0.1 nM[4][5]
Sirolimus Cell-basedmTORC10.1-0.5 nM[5]
Everolimus Cell-freeFKBP121.6-2.4 nM[6]

A pharmacokinetic study in Japanese patients implanted with a this compound (Biolimus A9)-eluting stent (Nobori) showed very low systemic exposure. The mean peak blood level of this compound was 0.09 ng/mL.[7] When adjusted for the loaded dose, the mean peak drug level was significantly lower than that of sirolimus- and everolimus-eluting stents, highlighting its targeted local delivery.[7]

Experimental Protocols

The following protocols are representative of the key experiments used to characterize the activity of this compound.

In Vitro mTOR Kinase Assay

This assay directly measures the inhibitory effect of a compound on the kinase activity of mTORC1.

Materials:

  • Active mTORC1 enzyme

  • Inactive p70S6K protein (substrate)

  • ATP

  • Kinase assay buffer (e.g., 25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, and 5 mmol/L MnCl2)

  • This compound/Sirolimus

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Prepare serial dilutions of this compound or a reference compound (e.g., sirolimus).

  • In a microcentrifuge tube, combine the active mTORC1 enzyme, the inactive p70S6K substrate, and the test compound in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 100 µmol/L).

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for phosphorylated p70S6K (e.g., at Thr389).

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the IC50 value.

Smooth Muscle Cell Proliferation Assay (MTS Assay)

This assay assesses the anti-proliferative effect of this compound on vascular smooth muscle cells (SMCs).

Materials:

  • Human aortic smooth muscle cells (HASMCs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound/Sirolimus

  • MTS reagent

  • 96-well plates

Procedure:

  • Seed HASMCs into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for 24 hours to synchronize their cell cycle.

  • Treat the cells with various concentrations of this compound or a reference compound in a fresh medium containing a mitogen (e.g., PDGF).

  • Incubate the cells for 48-72 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[8][9][10]

  • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of mTOR Pathway Proteins

This method is used to confirm the mechanism of action by observing the phosphorylation status of key downstream targets of mTORC1.

Materials:

  • HASMCs or other relevant cell lines

  • This compound/Sirolimus

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture and treat cells with this compound as described in the proliferation assay.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).[11]

  • Incubate the membrane with primary antibodies overnight at 4°C.[11][12]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

  • Detect the protein bands using an ECL substrate.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Preclinical In-Stent Restenosis Animal Model (Porcine Coronary Artery Model)

The porcine coronary artery model is a well-established and recommended model for evaluating the safety and efficacy of drug-eluting stents.[13]

Procedure:

  • Animal Model: Use healthy domestic swine.

  • Stent Implantation:

    • Under general anesthesia and sterile conditions, gain femoral or carotid artery access.

    • Perform baseline quantitative coronary angiography (QCA) to measure the target vessel diameter.

    • Implant the this compound-eluting stent in a coronary artery (e.g., LAD, LCx, or RCA) with a stent-to-artery ratio of 1.1-1.2:1.[13]

    • Implant a bare-metal stent (BMS) in another coronary artery of the same animal as a control.

    • Perform post-implantation QCA to confirm successful stent deployment.

  • Follow-up:

    • Monitor the animals for a predetermined period (e.g., 28 days for neointimal hyperplasia assessment and longer for long-term safety).[13]

  • Endpoint Analysis:

    • At the end of the follow-up period, perform a final QCA.

    • Euthanize the animal and harvest the stented arterial segments.

    • Perform histopathological and morphometric analysis to assess neointimal thickness, area of stenosis, inflammation, and re-endothelialization.

Experimental and Logical Workflows

Preclinical Evaluation Workflow for a this compound-Eluting Stent

DES_Workflow Start Start: Stent Design & this compound Coating InVitro In Vitro Testing Start->InVitro PK Pharmacokinetics (Drug Release) InVitro->PK Bioactivity Bioactivity Assays (mTOR Inhibition, Proliferation) InVitro->Bioactivity Preclinical Preclinical Animal Studies (Porcine Model) PK->Preclinical Bioactivity->Preclinical Implantation Stent Implantation Preclinical->Implantation FollowUp Follow-up (e.g., 28 days) Implantation->FollowUp Analysis Endpoint Analysis FollowUp->Analysis QCA Quantitative Coronary Angiography (QCA) Analysis->QCA Histo Histopathology & Morphometry Analysis->Histo Safety Safety & Efficacy Evaluation QCA->Safety Histo->Safety End End Safety->End

Caption: A typical workflow for the preclinical evaluation of a this compound-eluting stent.

Conclusion

This compound (Biolimus A9) represents a significant advancement in the field of drug-eluting stents. As a highly lipophilic derivative of sirolimus, it offers a potent and targeted inhibition of the mTOR pathway, effectively preventing in-stent restenosis. The detailed experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of this compound and other novel mTOR inhibitors in the context of drug-eluting technologies. Further research focusing on direct comparative studies of binding affinities and long-term clinical outcomes will continue to elucidate the full potential of this compound in interventional cardiology.

References

Umirolimus: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umirolimus, also known as Biolimus A9, is a semi-synthetic macrocyclic lactone derived from sirolimus (rapamycin). It was specifically developed by Biosensors International for use in drug-eluting stents (DES) to prevent restenosis following percutaneous coronary interventions.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Discovery and Development

This compound was designed as a more lipophilic analogue of sirolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR).[1] The rationale behind its development was to create a compound with enhanced tissue absorption and retention, making it particularly suitable for localized drug delivery from a stent platform. The key structural modification is the introduction of a 2-ethoxyethyl ether at the C40-O position of the rapamycin macrocycle. This modification significantly increases the lipophilicity of the molecule, facilitating its rapid uptake and sustained presence within the vessel wall.[1]

The development of this compound-eluting stents has been evaluated in numerous clinical trials, including the STEALTH and LEADERS FREE studies, which have demonstrated its safety and efficacy in reducing restenosis.[2][3][4][5]

Chemical Synthesis

The synthesis of this compound (40-O-(2-ethoxyethyl)rapamycin) starts from the natural product sirolimus. The core of the synthesis is a regioselective etherification of the C40-hydroxyl group of sirolimus.

Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product sirolimus Sirolimus reaction Nucleophilic Substitution Reaction Solvent: Dichloromethane or Toluene Temperature: ~60°C sirolimus->reaction reagent 2-ethoxyethyl trifluoromethanesulfonate or 2-ethoxyethyl pentafluorobenzene sulfonate reagent->reaction base Organic Base (e.g., N,N-diisopropylethylamine or 2,6-lutidine) base->reaction workup Aqueous work-up (e.g., HCl wash, water wash, brine wash) reaction->workup purification Silica Gel Column Chromatography workup->purification This compound This compound (40-O-(2-ethoxyethyl)rapamycin) purification->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on available patent literature.

Materials:

  • Sirolimus

  • 2-ethoxyethyl trifluoromethanesulfonate (or a similar activating group like pentafluorobenzene sulfonate)

  • N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine

  • Anhydrous dichloromethane (DCM) or toluene

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Reaction Setup: To a solution of sirolimus in anhydrous DCM or toluene, add N,N-diisopropylethylamine and 2-ethoxyethyl trifluoromethanesulfonate. The reaction mixture is then heated to approximately 60°C under a nitrogen atmosphere.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic phase is washed sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a white solid.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[6][7][8][9][10][11][12]

Mechanism of Action

This compound exerts its antiproliferative and immunosuppressive effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[13]

Signaling Pathway

G cluster_0 Cellular Entry and Binding cluster_1 mTORC1 Inhibition cluster_2 Downstream Effects This compound This compound fkbp12 FKBP12 This compound->fkbp12 Binds to complex This compound-FKBP12 Complex fkbp12->complex inhibition Inhibition complex->inhibition mtorc1 mTORC1 p70s6k p70S6K mtorc1->p70s6k Activates four_ebp1 4E-BP1 mtorc1->four_ebp1 Activates inhibition->mtorc1 inhibition->p70s6k inhibition->four_ebp1 protein_synthesis Protein Synthesis p70s6k->protein_synthesis Promotes four_ebp1->protein_synthesis Promotes cell_cycle Cell Cycle Progression (G1 to S phase) protein_synthesis->cell_cycle Enables

Caption: this compound mechanism of action via mTORC1 inhibition.

This compound, like sirolimus, first forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[13] This this compound-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[13] mTORC1 is a key regulator of protein synthesis and cell cycle progression. Its inhibition leads to the dephosphorylation of downstream effectors such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[12] This ultimately results in the arrest of the cell cycle in the G1 phase, thereby preventing the proliferation of smooth muscle cells, a key event in restenosis.[13] While this compound is a potent inhibitor of mTORC1, mTORC2 is relatively resistant to its acute effects.[14]

Preclinical and Clinical Data

The efficacy of this compound has been demonstrated in various preclinical and clinical studies.

In Vitro Activity
Cell LineAssayIC50Reference
Human Coronary Artery Smooth Muscle CellsProliferation AssayNot explicitly found for this compound, but sirolimus IC50 is ~5 x 10⁻⁹ M[15]
Vascular Smooth Muscle CellsDNA SynthesisNot explicitly found for this compound, but sirolimus IC50 is 8 x 10⁻¹⁰ M for bFGF-induced synthesis[15]
Pharmacokinetic Properties

Pharmacokinetic studies of this compound eluted from drug-eluting stents have shown very low systemic exposure.

StudyStentMax. Blood ConcentrationTime to Max. ConcentrationReference
STEALTH PKBioMatrix II394 pg/mLNot specified[16][17]
Clinical Efficacy (STEALTH I Trial)

The STEALTH I trial was a first-in-man study comparing the this compound-eluting BioMatrix stent with a bare-metal stent (BMS).[18]

Endpoint (6 months)This compound-eluting Stent (n=80)Bare-Metal Stent (n=40)p-valueReference
In-lesion Late Loss (mm)0.14 ± 0.450.40 ± 0.410.004[18][19]
In-stent Late Loss (mm)0.26 ± 0.430.74 ± 0.45<0.001[18][19]
Binary Restenosis3.9%7.7%ns[2]
Major Adverse Cardiac Events (MACE)3.8%2.5%0.72[2]
Clinical Efficacy (LEADERS FREE Trial)

The LEADERS FREE trial compared a polymer-free this compound-coated stent with a bare-metal stent in patients at high bleeding risk.[3]

Endpoint (2 years, Complex PCI)This compound-coated Stent (n=346)Bare-Metal Stent (n=321)Hazard Ratio (95% CI)p-valueReference
Safety (Cardiac death, MI, stent thrombosis)16.2%21.7%0.70 (0.49-0.99)<0.05[20]
Efficacy (Clinically driven TLR)10.8%18.1%0.54 (0.35-0.83)<0.005[20]

Experimental Protocols

Vascular Smooth Muscle Cell Proliferation Assay

This protocol is a general method to assess the antiproliferative effects of compounds like this compound on vascular smooth muscle cells (VSMCs).

Materials:

  • Human aortic or coronary artery smooth muscle cells (HAoSMCs or HCASMCs)

  • Smooth muscle cell growth medium (supplemented with serum and growth factors)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed VSMCs into 96-well plates at a density of approximately 3 x 10³ cells/well and allow them to adhere overnight.[21]

  • Serum Starvation: Synchronize the cells in the G0/G1 phase by serum-starving them for 24-48 hours in a low-serum medium.

  • Treatment: Treat the cells with various concentrations of this compound (typically in a range from 10⁻¹⁰ to 10⁻⁶ M) in the presence of a mitogen like platelet-derived growth factor (PDGF). Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • Proliferation Assessment:

    • MTT/WST-1 Assay: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable, proliferating cells.[21]

    • [³H]Thymidine Incorporation: Alternatively, pulse the cells with [³H]thymidine during the final hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[22][23]

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control and determine the IC50 value.

mTOR Inhibition Assay (Western Blot)

This protocol outlines a method to assess the inhibition of mTOR signaling by this compound.

Materials:

  • VSMCs or other suitable cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Culture VSMCs and treat with this compound at various concentrations for a defined period.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total p70S6K and 4E-BP1. Use an antibody against a housekeeping protein (actin or GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the ratio of phosphorylated to total protein indicates inhibition of mTOR signaling.

Conclusion

This compound represents a significant advancement in the field of drug-eluting stents. Its tailored chemical structure provides favorable pharmacokinetic properties for localized drug delivery, and its potent inhibition of the mTOR pathway effectively reduces neointimal hyperplasia. The extensive clinical data from trials like STEALTH and LEADERS FREE have established its role as a safe and effective option for the prevention of restenosis in a broad range of patients. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this compound and other mTOR inhibitors.

References

An In-Depth Technical Guide on the Early-Stage Research of Umirolimus's Immunosuppressive Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Umirolimus, also known as Biolimus A9, is a semi-synthetic macrocyclic lactone derived from sirolimus (rapamycin).[1] It is a potent immunosuppressive agent primarily known for its application in drug-eluting stents to prevent restenosis.[1] However, its inherent immunosuppressive properties, stemming from the inhibition of the mammalian target of rapamycin (mTOR) pathway, make it a subject of interest for broader applications in immunosuppression. This technical guide provides a comprehensive overview of the early-stage research into the immunosuppressive characteristics of this compound. It details its mechanism of action, presents comparative data of related mTOR inhibitors, outlines key experimental protocols for its evaluation, and visualizes the critical signaling pathways involved.

Mechanism of Action: mTORC1 Inhibition

This compound exerts its immunosuppressive effects through the targeted inhibition of the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[1] The mechanism is initiated by the binding of this compound to the intracellular protein FK506-binding protein 12 (FKBP12).[1] The resulting this compound-FKBP12 complex then specifically binds to and inhibits mTOR Complex 1 (mTORC1).[1]

This inhibition disrupts the downstream signaling cascade essential for T-lymphocyte activation and proliferation. A key consequence is the interference with the interleukin-2 (IL-2) receptor signaling pathway, which is vital for T-cell activation.[1] By inhibiting mTORC1, this compound effectively halts the cell cycle in the G1 phase, preventing T-cells from progressing to the S phase where DNA replication occurs.[1] This cell cycle arrest is the primary mechanism behind its potent immunosuppressive and anti-proliferative effects.

Quantitative Data on Immunosuppressive Effects of mTOR Inhibitors

While specific early-stage, publicly available quantitative data for this compound's immunosuppressive properties are limited, extensive research on the closely related mTOR inhibitors, sirolimus and everolimus, provides valuable comparative insights. The following tables summarize key findings from in vitro and in vivo studies on these analogs, which are expected to be predictive of this compound's activity due to their shared mechanism of action.

Table 1: In Vitro Inhibition of T-Cell Proliferation by mTOR Inhibitors

CompoundAssay TypeCell TypeIC50Reference
SirolimusMixed Lymphocyte Reaction (MLR)Human Peripheral Blood Mononuclear Cells (PBMCs)Therapeutic levels (≥5 ng/mL) showed significant inhibition[2]
EverolimusMixed Lymphocyte Reaction (MLR)Human Peripheral Blood Mononuclear Cells (PBMCs)Dose-dependent inhibition, more potent than sirolimus at certain concentrations[3]
SirolimusT-Cell Proliferation AssayHuman PBMCsPotent inhibition, required lower doses than other immunosuppressants for the same effect[4]
EverolimusT-Cell Proliferation AssayHuman PBMCsPotent inhibitor of immune cell proliferation[4]

Table 2: Effects of mTOR Inhibitors on Cytokine Production

CompoundEffectCell TypeAssayReference
SirolimusInhibits cytokine-driven T-lymphocyte proliferationT-lymphocytesNot specified[5]
EverolimusIncreased release of anti-inflammatory cytokine IL-1RAHuman Endothelial Aorta CellsNot specified[6]
SirolimusDid not increase IL-1RA release to the same extent as everolimusHuman Endothelial Aorta CellsNot specified[6]

Table 3: Preclinical In Vivo Immunosuppressive Efficacy of Sirolimus

Animal ModelTransplant TypeDosingOutcomeReference
RatHeart Allograft0.08 mg/kg/day (continuous IV infusion)Extended Mean Survival Time to 34.4 +/- 12.1 days (vs. 6.3 +/- 0.5 days for control)[5]
RatHeart Allograft0.8 mg/kg/day (continuous IV infusion)Extended Mean Survival Time to 74.1 +/- 20.2 days[5]
PorcineCoronary Artery StentingNot specifiedReduced neointimal proliferation[7]

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the immunosuppressive properties of compounds like this compound.

In Vitro T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a method to assess the inhibitory effect of a test compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

1. Isolation and Preparation of Human T-cells:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
  • Enrich for T-cells from the PBMC population using a negative selection method (e.g., RosetteSep™ Human T Cell Enrichment Cocktail).
  • Wash the enriched T-cells with Phosphate-Buffered Saline (PBS).

2. CFSE Labeling:

  • Resuspend T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
  • Prepare a working solution of CFSE in PBS (e.g., 5 µM).
  • Add the CFSE working solution to the cell suspension for a final concentration of 1-5 µM.
  • Incubate for 10-15 minutes at 37°C, protected from light.
  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% Fetal Bovine Serum - FBS).
  • Wash the cells three times with complete RPMI-1640 medium.

3. Cell Culture and Treatment:

  • Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at 1 x 10^6 cells/mL.
  • Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well round-bottom plate.
  • Prepare serial dilutions of this compound (or other test compounds) in complete RPMI-1640 medium. A suggested starting concentration range is 10 µM down to 1 nM, including a DMSO vehicle control.
  • Add 50 µL of the compound dilutions to the respective wells.

4. T-Cell Stimulation:

  • Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies in complete RPMI-1640 medium (e.g., 1 µg/mL final concentration for each).
  • Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls).
  • The final volume in each well should be 200 µL.

5. Incubation and Data Acquisition:

  • Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO2.
  • Harvest the cells from each well and wash with FACS buffer (PBS with 2% FBS).
  • Analyze the cells by flow cytometry, measuring the CFSE fluorescence intensity to determine the extent of cell proliferation based on dye dilution.

Cytokine Secretion Assay

This protocol describes a method to identify and quantify cytokine-secreting cells using a cytokine secretion assay and flow cytometry.

1. Cell Preparation and Stimulation:

  • Prepare a single-cell suspension of PBMCs or purified T-cells.
  • Stimulate the cells with a specific antigen or a polyclonal stimulus (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads) for a defined period (e.g., 3-16 hours).

2. Labeling with Cytokine Catch Reagent:

  • Wash the stimulated cells with a cold buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA).
  • Resuspend the cells in cold culture medium.
  • Add a cytokine-specific catch reagent (a bi-specific antibody-conjugate that binds to a cell surface marker and the cytokine of interest) and incubate on ice for 5-10 minutes.

3. Cytokine Secretion and Capture:

  • Resuspend the cells in warm culture medium at a concentration that allows for efficient capture of secreted cytokines (e.g., 1 x 10^6 cells/mL).
  • Incubate at 37°C for a defined period (e.g., 45 minutes) with gentle agitation to allow cytokine secretion and capture by the cell-surface-bound catch reagent.

4. Staining and Data Analysis:

  • Stop the secretion process by adding cold buffer.
  • Centrifuge the cells in the cold and discard the supernatant.
  • Resuspend the cells and stain with a fluorescently labeled anti-cytokine detection antibody.
  • Co-stain with antibodies against cell surface markers (e.g., CD4, CD8) to identify the cytokine-producing cell population.
  • Analyze the cells by flow cytometry to quantify the percentage of cytokine-secreting cells within specific T-cell subsets.

Visualization of Signaling Pathways and Workflows

This compound Mechanism of Action: mTORC1 Signaling Pathway

Umirolimus_mTOR_Pathway This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds to Umi_FKBP12 This compound-FKBP12 Complex FKBP12->Umi_FKBP12 mTORC1 mTORC1 Umi_FKBP12->mTORC1 Inhibits IL2R IL-2 Receptor Signaling mTORC1->IL2R Promotes CellCycle Cell Cycle Progression (G1 to S Phase) IL2R->CellCycle Drives TCell_Proliferation T-Cell Proliferation and Activation CellCycle->TCell_Proliferation Leads to

Caption: this compound binds to FKBP12, inhibiting mTORC1 and blocking T-cell proliferation.

Experimental Workflow: In Vitro T-Cell Proliferation Assay

TCell_Proliferation_Workflow start Isolate Human T-Cells cfse_label Label T-Cells with CFSE start->cfse_label culture Culture Cells with This compound cfse_label->culture stimulate Stimulate with anti-CD3/CD28 culture->stimulate incubate Incubate (4-5 Days) stimulate->incubate analyze Analyze Proliferation by Flow Cytometry incubate->analyze

Caption: Workflow for assessing this compound's effect on T-cell proliferation via CFSE assay.

Conclusion

Early-stage research indicates that this compound is a potent immunosuppressive agent, acting through the well-established mTORC1 inhibition pathway, analogous to sirolimus and everolimus. While its primary clinical application has been in drug-eluting stents, its mechanism of action strongly supports its potential for broader immunosuppressive therapies. The lack of extensive, publicly available preclinical data specifically on this compound for systemic immunosuppression highlights an area for future research. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and characterize the immunosuppressive properties of this compound. Further studies are warranted to establish its specific potency and therapeutic window for applications beyond cardiology.

References

A Technical Guide to the In Vitro Lipophilicity and Bioavailability of Umirolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro lipophilicity and bioavailability of Umirolimus (also known as Biolimus A9), a highly lipophilic, semi-synthetic derivative of sirolimus.[1] this compound is primarily utilized as an immunosuppressive drug in drug-eluting stents (DES) to prevent restenosis following angioplasty.[2] Its efficacy is intrinsically linked to its physicochemical properties, which govern its release from the stent, penetration into vessel wall tissue, and interaction with its molecular target. This document details the experimental methodologies used to characterize these properties and presents a summary of its molecular mechanism.

Lipophilicity of this compound

Lipophilicity, the "fat-loving" characteristic of a molecule, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] For a drug like this compound delivered from a stent, high lipophilicity facilitates rapid absorption into the vessel wall and retention within smooth muscle cell membranes, enabling sustained local drug action.[1] This property is typically quantified by the partition coefficient (LogP) or the distribution coefficient (LogD).[5][6]

  • LogP : The ratio of the concentration of a compound in a non-polar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It applies to the neutral (unionized) form of the molecule.[5][7]

  • LogD : The ratio of the sum of all forms of a compound (ionized and unionized) in an organic solvent to the sum of all forms in an aqueous buffer at a specific pH.[6][8]

Quantitative Lipophilicity Data
CompoundParameterValueReference
This compound XLogP3 (Computed)6.8PubChem[9]
Sirolimus LogP~4.4(Comparative)[10]

Table 1: Physicochemical Properties of this compound and Sirolimus.

Experimental Protocol: Shake-Flask Method for LogD Determination

The shake-flask method is the traditional and "gold standard" technique for experimentally determining partition coefficients.[4][5][11]

Objective: To determine the distribution coefficient (LogD) of this compound between n-octanol and a buffered aqueous solution at a physiological pH (e.g., 7.4).

Materials:

  • This compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer, pH 7.4 (e.g., phosphate-buffered saline, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Mechanical shaker or rotator

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)[5]

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol by mixing it with the aqueous buffer and allowing the phases to separate. Do the same for the aqueous buffer with n-octanol. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of this compound in the chosen phase (typically n-octanol due to its high lipophilicity).

  • Partitioning: Add equal volumes of the pre-saturated n-octanol and the pre-saturated aqueous buffer to a glass vial.[6] Add the this compound stock solution.

  • Equilibration: Securely cap the vial and place it on a mechanical shaker. Agitate the mixture for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.[6] The temperature should be controlled and recorded.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

  • Sampling: Carefully collect an aliquot from both the n-octanol (upper) phase and the aqueous (lower) phase.

  • Quantification: Analyze the concentration of this compound in each aliquot using a validated analytical method like HPLC or LC-MS/MS.[5]

  • Calculation: Calculate the LogD using the following formula: LogD = log10 ( [this compound]octanol / [this compound]aqueous )

Experimental Workflow: Lipophilicity Determination

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep_oct Pre-saturate n-Octanol with Aqueous Buffer add_phases Combine Phases and This compound in Vial prep_oct->add_phases prep_aq Pre-saturate Aqueous Buffer with n-Octanol prep_aq->add_phases shake Agitate to Reach Equilibrium add_phases->shake centrifuge Centrifuge for Phase Separation shake->centrifuge sample Sample Both Phases centrifuge->sample quantify Quantify this compound (e.g., LC-MS/MS) sample->quantify calculate Calculate LogD Value quantify->calculate

Caption: Workflow for Shake-Flask LogD Determination.

In Vitro Bioavailability of this compound

While systemic bioavailability is critical for orally administered drugs, for this compound in a DES, bioavailability refers to the rate and extent to which the drug becomes available at the site of action—the vessel wall. In vitro models are essential for predicting this local absorption and identifying potential barriers.[12][13][14]

The Caco-2 permeability assay is a widely used in vitro model that simulates the human intestinal barrier.[15][16][17] Although designed for oral absorption, its principles are valuable for assessing the general membrane permeability of a compound. High permeability in a Caco-2 model suggests a strong potential for passive diffusion across cell membranes, a key process for drug uptake from a stent into tissue.

Quantitative Bioavailability Data

Specific in vitro permeability data (e.g., Papp values) for this compound were not found in the search results. However, its high lipophilicity strongly suggests that it would be a compound with high permeability, likely absorbed via passive diffusion. For highly lipophilic compounds, experimental modifications such as adding bovine serum albumin (BSA) to the basolateral side may be needed to improve recovery and mimic in vivo sink conditions.[18]

ParameterDescriptionExpected Value for this compound
Papp (A-B) Apparent Permeability Coefficient (Apical to Basolateral)High (>10 x 10⁻⁶ cm/s)
Efflux Ratio (Papp(B-A)/Papp(A-B)) Indicates if the drug is a substrate for efflux transporters (e.g., P-gp).[17]Low (<2), suggesting passive transport dominates.[19]

Table 2: Expected In Vitro Permeability Profile for this compound.

Experimental Protocol: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM) with supplements (FBS, non-essential amino acids, antibiotics)

  • Transwell™ permeable supports (e.g., 12- or 24-well plates)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • This compound

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell™ inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer with functional tight junctions.[17][19]

  • Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing this compound (and 1-5% DMSO for solubility) to the apical (donor) compartment.[18]

    • Add fresh transport buffer (potentially with 4% BSA to act as a sink) to the basolateral (receiver) compartment.[18]

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace the volume with fresh buffer. Also, take a sample from the apical compartment at the beginning and end of the experiment.

  • Transport Experiment (Basolateral to Apical - B→A): To assess active efflux, perform the experiment in the reverse direction, adding the drug to the basolateral compartment and sampling from the apical side.

  • Sample Analysis: Quantify the concentration of this compound in all collected samples using LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux (rate of drug appearance in the receiver compartment).

    • A is the surface area of the permeable membrane.

    • C0 is the initial concentration of the drug in the donor compartment.

Experimental Workflow: Caco-2 Assay

G cluster_transport Bidirectional Transport Assay culture Seed and Culture Caco-2 Cells on Transwell Inserts (21 days) integrity Confirm Monolayer Integrity (TEER Measurement) culture->integrity ap_bl Apical to Basolateral (A->B) (Simulates Absorption) integrity->ap_bl bl_ap Basolateral to Apical (B->A) (Assesses Efflux) integrity->bl_ap prep Prepare this compound Dosing Solution prep->ap_bl prep->bl_ap sample Sample Donor and Receiver Compartments Over Time ap_bl->sample bl_ap->sample quantify Quantify this compound Concentration (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for Caco-2 Bidirectional Permeability Assay.

Mechanism of Action and Signaling Pathway

This compound exerts its antiproliferative and immunosuppressive effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[2][20]

The mechanism involves the following key steps:

  • Binding to FKBP12: this compound, like sirolimus, passively diffuses into the cell and forms a high-affinity complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1][2][21]

  • Inhibition of mTORC1: The this compound-FKBP12 complex then binds to and specifically inhibits mTOR Complex 1 (mTORC1).[2] mTORC1 is a multi-protein complex that includes mTOR, Raptor, and GβL.[22]

  • Downstream Effects: Inhibition of mTORC1 blocks the phosphorylation of its key downstream effectors, including p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[23][24]

  • Cell Cycle Arrest: The deactivation of these downstream targets disrupts protein synthesis and leads to cell cycle arrest in the G1 phase, preventing the transition to the S phase where DNA replication occurs.[2][21][25] This action effectively halts the proliferation of smooth muscle cells, which is the primary cause of restenosis.[1][2] It also inhibits the proliferation of T-lymphocytes, contributing to its immunosuppressive effects.[2][25]

mTOR Signaling Pathway and this compound Inhibition

G cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_drug Drug Action cluster_output Downstream Effectors cluster_result Cellular Response Growth Factors Growth Factors mTORC1 mTORC1 (mTOR, Raptor, GβL) Growth Factors->mTORC1 Activates Nutrients Nutrients Nutrients->mTORC1 Activates S6K1 p70 S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates G1_Arrest G1 Phase Cell Cycle Arrest This compound This compound Complex This compound-FKBP12 Complex This compound->Complex FKBP12 FKBP12 FKBP12->Complex Complex->mTORC1 Inhibits Complex->G1_Arrest Leads to ProteinSynth Protein Synthesis S6K1->ProteinSynth EBP1->ProteinSynth CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth

Caption: mTORC1 signaling pathway and its inhibition by this compound.

References

Umirolimus binding affinity to FKBP12 protein

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Binding Affinity of Umirolimus with the FKBP12 Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of this compound to the FKBP12 protein. This compound, a semi-synthetic derivative of sirolimus (rapamycin), is a potent immunosuppressant utilized primarily in drug-eluting stents to prevent restenosis. Its mechanism of action is initiated by the formation of a high-affinity complex with the FK506-binding protein 12 (FKBP12), which subsequently inhibits the mammalian target of rapamycin (mTOR), a crucial regulator of cell proliferation and growth.

Quantitative Binding Affinity Data

The binding affinities of various ligands to FKBP12 have been determined using a range of biophysical techniques. The following table summarizes key binding constants for compounds structurally related to this compound, providing a benchmark for its anticipated high-affinity interaction.

CompoundBinding ParameterValue (nM)Assay Method
Sirolimus (Rapamycin)Kd0.2SPR
IC502.3 - 1000Competitive Binding Assays
Everolimus-Lower affinity than SirolimusInferred from clinical observations
Tacrolimus (FK506)Kd0.4Multiple Assay Types
Ki1.7Peptidyl-prolyl cis-trans isomerization assay

Experimental Protocols

The determination of binding affinity between a small molecule ligand like this compound and a protein such as FKBP12 is fundamental to drug development. A commonly employed and robust method for such characterization is the Fluorescence Polarization (FP) Competition Assay .

Fluorescence Polarization Competition Assay Protocol

This method measures the change in the polarization of fluorescent light emitted from a labeled ligand (tracer) upon binding to a protein. Unlabeled ligands (competitors, such as this compound) will displace the fluorescent tracer, leading to a decrease in polarization, which can be used to determine the binding affinity of the competitor.

Materials:

  • Recombinant human FKBP12 protein

  • Fluorescently labeled FKBP12 ligand (e.g., a fluorescein-conjugated synthetic ligand)

  • This compound (or other test compounds)

  • Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, pH 7.4)

  • Black, low-volume 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescently labeled FKBP12 ligand in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound and control compounds (e.g., sirolimus) in the assay buffer.

    • Prepare a solution of FKBP12 protein in the assay buffer at a concentration determined by prior titration experiments to be optimal for the assay window.

  • Assay Setup:

    • Add a fixed concentration of the fluorescently labeled ligand to all wells of the microplate.

    • Add the serially diluted this compound or control compounds to the respective wells. Include wells with no competitor (maximum polarization) and wells with a saturating concentration of a known high-affinity binder (minimum polarization).

    • Initiate the binding reaction by adding the FKBP12 protein solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The raw fluorescence polarization data is plotted against the logarithm of the competitor concentration.

    • The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.

    • The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent ligand and its affinity for the protein.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_measure Data Acquisition & Analysis p1 Prepare Fluorescent Tracer Stock a1 Add Fluorescent Tracer to Microplate Wells p1->a1 p2 Prepare Serial Dilutions of this compound a2 Add this compound Dilutions to Wells p2->a2 p3 Prepare FKBP12 Protein Solution a3 Add FKBP12 to Initiate Binding Reaction p3->a3 a1->a2 a2->a3 m1 Incubate at Room Temperature a3->m1 m2 Measure Fluorescence Polarization m1->m2 d1 Plot Data and Fit Curve to Determine IC50 m2->d1 d2 Calculate Ki using Cheng-Prusoff Equation d1->d2

Fluorescence Polarization Competition Assay Workflow.

Signaling Pathways

The biological effect of this compound is mediated through its interaction with FKBP12 and the subsequent inhibition of the mTOR signaling pathway. The formation of the this compound-FKBP12 complex creates a novel molecular surface that binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).

mTOR Signaling Pathway Inhibition by this compound-FKBP12 Complex

mTOR_pathway cluster_cell Cellular Environment cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response This compound This compound Complex This compound-FKBP12 Complex This compound->Complex binds FKBP12 FKBP12 FKBP12->Complex binds mTORC1 mTORC1 mTOR Raptor mLST8 Complex->mTORC1 inhibits S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 activates Proliferation Cell Proliferation S6K1->Proliferation Growth Cell Growth S6K1->Growth Survival Cell Survival fourEBP1->Survival

Inhibition of the mTORC1 signaling pathway by the this compound-FKBP12 complex.

Pathway Description:

  • This compound enters the cell and binds to the cytosolic protein FKBP12.

  • This binding event forms the this compound-FKBP12 complex.

  • The complex then binds to the FRB domain of mTOR, a core component of the mTORC1 complex.

  • This interaction allosterically inhibits the kinase activity of mTORC1.

  • Inhibition of mTORC1 prevents the phosphorylation and activation of its downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • The inactivation of these downstream targets leads to the suppression of protein synthesis, ultimately resulting in the arrest of cell cycle progression and inhibition of cell proliferation and growth.

This guide provides a foundational understanding of the binding characteristics of this compound to FKBP12, contextualized by data from related compounds, and details a standard methodology for its experimental determination. The elucidation of the mTOR signaling pathway highlights the mechanism by which this high-affinity interaction translates into a potent cellular response.

An In-Depth Technical Guide on the Cellular Uptake and Intracellular Distribution of Umirolimus

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available quantitative data on the cellular uptake and intracellular distribution of Umirolimus (also known as Biolimus A9) is limited. This compound is a highly lipophilic derivative of sirolimus (rapamycin).[1] Due to their structural and functional similarities, this guide will utilize data from sirolimus as a close surrogate to infer the cellular behavior of this compound, alongside general principles of cellular biology and pharmacology. This information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a semi-synthetic macrocyclic lactone derived from sirolimus with potent immunosuppressive and anti-proliferative properties. It is primarily used in drug-eluting stents to prevent restenosis following coronary angioplasty. Its mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[1]

Cellular Uptake of this compound

The cellular uptake of this compound is primarily governed by its high lipophilicity, which allows it to readily cross the plasma membrane via passive diffusion.

Mechanism of Cellular Uptake

As a lipophilic molecule, this compound is expected to passively diffuse across the lipid bilayer of the cell membrane, driven by the concentration gradient between the extracellular and intracellular environments. This process does not require cellular energy. Once inside the cell, this compound binds to its intracellular receptor, the FK506-binding protein 12 (FKBP12), forming a drug-protein complex.[1] This binding effectively traps this compound within the cell, maintaining a favorable concentration gradient for further influx.

Quantitative Data on Cellular Uptake

Table 1: Concentration-Dependent Cellular Accumulation of Sirolimus in Caco-2 Cells

Extracellular Sirolimus Concentration (µM)Intracellular Sirolimus Metabolite (M2) Detection
2Detected
20Detected
100Detected

Source: Adapted from Paine, M. F., et al. (2004). New insights into drug absorption: studies with sirolimus. Therapeutic drug monitoring.[2]

This data indicates that sirolimus is taken up by Caco-2 cells across a wide range of concentrations.[2] It is reasonable to expect a similar concentration-dependent uptake for this compound. The rate of uptake is expected to increase with higher extracellular concentrations until saturation of intracellular binding sites or membrane saturation occurs.

Intracellular Distribution of this compound

Following cellular uptake, this compound distributes within the cell to exert its pharmacological effect. Its primary site of action is the mTOR Complex 1 (mTORC1).

Primary Intracellular Target

The this compound-FKBP12 complex binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the function of mTORC1.[1] This inhibition prevents the phosphorylation of downstream effectors, leading to cell cycle arrest at the G1 phase.[1]

Subcellular Localization

The subcellular localization of this compound is intrinsically linked to the distribution of its binding partner, FKBP12, and its target, mTORC1. FKBP12 is an abundant cytosolic protein. The mTORC1 complex is known to be predominantly cytoplasmic, but can also be found in the nucleus.[3] Therefore, this compound is expected to be distributed throughout the cytoplasm and potentially the nucleus.

While specific quantitative data on the subcellular distribution of this compound is unavailable, in vivo studies on sirolimus in rats have shown extensive distribution into various tissues.

Table 2: Tissue Distribution of Sirolimus in Rats

TissueTissue Partition Coefficient
Heart> 40
Kidney> 40
Liver> 40
Lung> 40
Spleen> 40

Source: Adapted from Y. (1997). Distribution of sirolimus in rat tissue. Clinical Biochemistry.[4]

These high tissue partition coefficients suggest that sirolimus, and by extension this compound, readily leaves the bloodstream and accumulates in tissues.[4] Within the cells of these tissues, the distribution would then be dictated by the localization of FKBP12 and mTOR. Studies have also indicated that sirolimus can affect mitochondrial function, suggesting a potential for its presence within this organelle.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments to study the cellular uptake and intracellular distribution of this compound.

Quantification of Intracellular this compound by HPLC-MS/MS

This protocol describes a method to quantify the concentration of this compound within a cell lysate using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • Cultured cells

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein precipitation solution (e.g., methanol with zinc sulfate)

  • Internal standard (e.g., a structural analog of this compound)

  • HPLC system coupled to a tandem mass spectrometer

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for desired time points.

  • Cell Harvesting and Washing: After treatment, remove the culture medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.

  • Cell Lysis: Add an appropriate volume of cell lysis buffer to the cells and incubate on ice to ensure complete lysis. Scrape the cells and collect the lysate.

  • Protein Precipitation: Add the internal standard to the cell lysate. Precipitate the proteins by adding a cold protein precipitation solution. Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

  • Sample Preparation for HPLC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase used for HPLC.

  • HPLC-MS/MS Analysis: Inject the prepared sample into the HPLC-MS/MS system. Use a suitable C18 column for chromatographic separation. Set the mass spectrometer to detect the specific mass-to-charge ratio (m/z) transitions for this compound and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of this compound. Quantify the amount of this compound in the cell lysate by comparing its peak area to that of the internal standard and interpolating from the standard curve. The intracellular concentration can be normalized to the total protein content of the lysate, determined by a protein assay (e.g., BCA assay).

Determination of Subcellular Distribution by Subcellular Fractionation

This protocol outlines the separation of major organelles to determine the distribution of this compound in different cellular compartments.

Materials:

  • Cultured cells treated with this compound

  • Homogenization buffer

  • Differential centrifugation buffers

  • Sucrose solutions of varying densities

  • Ultracentrifuge

  • Reagents for HPLC-MS/MS analysis (as described above)

Procedure:

  • Cell Homogenization: Harvest and wash this compound-treated cells as described previously. Resuspend the cell pellet in a hypotonic homogenization buffer and disrupt the cells using a Dounce homogenizer or a similar method.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi apparatus). The remaining supernatant is the cytosolic fraction.

  • Quantification of this compound in Fractions: Quantify the amount of this compound in each fraction (nuclear, mitochondrial, microsomal, and cytosolic) using the HPLC-MS/MS protocol described above. The results can be expressed as the amount of drug per milligram of protein in each fraction.

Visualizations

Signaling Pathway of this compound

Umirolimus_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Umirolimus_ext This compound (Extracellular) Umirolimus_int This compound (Intracellular) Umirolimus_ext->Umirolimus_int Passive Diffusion Complex This compound-FKBP12 Complex Umirolimus_int->Complex FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Complex->mTORC1 Inhibition pS6K1 p-S6K1 S6K1->pS6K1 p4EBP1 p-4E-BP1 4EBP1->p4EBP1 Translation Protein Translation pS6K1->Translation p4EBP1->Translation CellCycle Cell Cycle Progression (G1->S) Translation->CellCycle

Caption: this compound signaling pathway.

Experimental Workflow for Quantifying Intracellular this compound

Quantification_Workflow A 1. Cell Culture & Treatment with this compound B 2. Cell Harvesting & Washing (ice-cold PBS) A->B C 3. Cell Lysis B->C D 4. Protein Precipitation (with Internal Standard) C->D E 5. Supernatant Collection & Evaporation D->E F 6. Reconstitution in Mobile Phase E->F G 7. HPLC-MS/MS Analysis F->G H 8. Quantification (vs. Standard Curve) G->H

Caption: Workflow for intracellular this compound quantification.

Experimental Workflow for Subcellular Fractionation

Fractionation_Workflow cluster_main Subcellular Fractionation Protocol A 1. Cell Homogenization B 2. Low-Speed Centrifugation (e.g., 1,000 x g) A->B C Pellet 1 (Nuclear Fraction) B->C D Supernatant 1 B->D K 5. Quantify this compound in each fraction (HPLC-MS/MS) C->K E 3. Medium-Speed Centrifugation (e.g., 10,000 x g) D->E F Pellet 2 (Mitochondrial Fraction) E->F G Supernatant 2 E->G F->K H 4. High-Speed Centrifugation (e.g., 100,000 x g) G->H I Pellet 3 (Microsomal Fraction) H->I J Supernatant 3 (Cytosolic Fraction) H->J I->K J->K

Caption: Workflow for this compound subcellular fractionation.

References

A Preliminary Investigation into the Anti-proliferative Effects of Umirolimus

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Umirolimus, also known as Biolimus A9, is a macrocyclic lactone and a highly lipophilic derivative of sirolimus.[1] It is a potent immunosuppressant primarily utilized in drug-eluting stents (DES) to combat restenosis following coronary angioplasty.[2][3] The principal mechanism of this compound involves the targeted inhibition of the mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell growth, proliferation, and survival.[2] This technical guide provides a detailed overview of the anti-proliferative effects of this compound, focusing on its mechanism of action, the relevant signaling pathways, and the experimental protocols employed to investigate its efficacy.

Mechanism of Action: mTOR Pathway Inhibition

The anti-proliferative and immunosuppressive properties of this compound stem from its ability to inhibit the mTOR signaling pathway.[2] this compound is a sirolimus analogue, and like its parent compound, it exerts its effects by first forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[2] This this compound-FKBP12 complex then binds to and inhibits the mTOR complex 1 (mTORC1).[2]

mTORC1 is a central regulator that integrates signals from growth factors, nutrients, and cellular energy levels to control protein synthesis and cell proliferation.[4][5] Inhibition of mTORC1 by the this compound-FKBP12 complex prevents the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][6] The deactivation of these targets leads to a significant reduction in protein synthesis, which ultimately causes the cell cycle to arrest in the G1 phase, thereby preventing cell proliferation.[2][7] This mechanism is particularly effective in inhibiting the proliferation of smooth muscle cells (SMCs) and T-lymphocytes, the key cellular players in neointimal hyperplasia and post-stenting inflammatory responses.[1][2]

Umirolimus_mTOR_Pathway This compound Mechanism of Action via mTORC1 Inhibition cluster_cell This compound This compound Complex This compound-FKBP12 Complex This compound->Complex FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 Inhibition S6K1 p70S6K mTORC1->S6K1 P EBP1 4E-BP1 mTORC1->EBP1 P Protein_Synth Protein Synthesis & Cell Proliferation S6K1->Protein_Synth EBP1->Protein_Synth Cell_Arrest G1 Cell Cycle Arrest Protein_Synth->Cell_Arrest Inhibition Growth_Factors Growth Factors (e.g., PDGF, bFGF) PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT PI3K_AKT->mTORC1 Activation

Caption: this compound inhibits the mTORC1 signaling pathway.

Core Anti-proliferative Effects

Inhibition of Smooth Muscle Cell Proliferation

The primary therapeutic application of this compound in DES is to prevent restenosis, a process driven by the proliferation and migration of vascular smooth muscle cells (SMCs).[1] Following vascular injury from stent implantation, growth factors stimulate SMCs to transition from a quiescent state into a proliferative one.[8] this compound potently inhibits this process by inducing cell cycle arrest at the G0/G1 phase, preventing the cells from entering the S phase where DNA synthesis occurs.[1][2] This cytostatic effect effectively halts the excessive tissue growth, known as neointimal hyperplasia, that leads to the re-narrowing of the vessel.[2][3]

Cell Cycle Arrest

The arrest of the cell cycle in the G1 phase is a hallmark of mTORC1 inhibition.[2] Studies on related compounds like Everolimus demonstrate that this effect is mediated by the reduced synthesis of key proteins involved in cell cycle progression, most notably cyclin D1.[9][10] The reduction in cyclin D levels, along with decreased phosphorylation of the retinoblastoma protein (Rb), prevents the G1-to-S phase transition, thereby halting cell division.[7] This targeted disruption of the cell cycle machinery accounts for the potent anti-proliferative activity of this compound and other 'limus' family drugs.[7][11]

Immunosuppressive Activity

In addition to its effects on SMCs, this compound also exhibits immunosuppressive properties by inhibiting the activation and proliferation of T-lymphocytes.[2] This action is mediated through the same mTORC1 inhibition mechanism, which disrupts IL-2 receptor signaling, a critical pathway for T-cell activation.[2] This "dual action" is beneficial in the context of DES, as it helps to minimize local inflammatory responses at the site of stent implantation, further contributing to the prevention of restenosis.[2][3]

Quantitative Data on Anti-proliferative Activity

Quantitative data, such as the half-maximal inhibitory concentration (IC50), is crucial for evaluating the potency of anti-proliferative agents. While specific IC50 values for this compound are not detailed in the available literature, data from its parent compound, sirolimus, and other analogues provide a relevant benchmark for its activity.

CompoundCell LineAssayEndpointResultCitation
Sirolimus T24 Bladder CancerMTT AssayProliferationSignificant inhibition at various concentrations[12]
Sirolimus Human Coronary SMCsProliferation StudyProliferationDose-dependent inhibition (0.01-1000 ng/ml)[13]
Everolimus Wide variety of cancer cell linesProliferation AssayProliferationIC50 values often in the low nM range, though response curves can be broad[14]
Everolimus Renal Cell Carcinoma (RCC)Growth AssayGrowth & SurvivalSynergistic inhibitory effect when combined with IMO[15]

Note: SMC denotes Smooth Muscle Cells. The dose-response curves for mTOR inhibitors are often broad, and complete cell kill is generally not observed.[14]

Experimental Protocols

The following sections describe generalized, representative methodologies for investigating the anti-proliferative effects of mTOR inhibitors like this compound.

Cell Culture
  • Cell Lines: Human Coronary Artery Smooth Muscle Cells (HCASMC) are most relevant for restenosis studies.[13] For oncology research, various cancer cell lines such as breast (MCF-7), renal (786-O), or bladder (T24) cancer cells can be used.[9][12][15]

  • Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Materials: 96-well plates, this compound stock solution (in DMSO), complete culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or acidic isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).

    • Incubate for the desired period (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Remove the medium and dissolve the formazan crystals with the solubilizing agent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of specific proteins within the mTOR pathway.

  • Materials: this compound, cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-cyclin D1, anti-β-actin), HRP-conjugated secondary antibodies, and an enhanced chemiluminescence (ECL) detection system.

  • Procedure:

    • Culture and treat cells with this compound as described above.

    • Lyse the cells on ice and collect the protein lysate.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an ECL substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Materials: this compound, phosphate-buffered saline (PBS), ice-cold 70% ethanol, RNase A, and a DNA staining dye (e.g., Propidium Iodide, PI).

  • Procedure:

    • Treat cells with this compound for 24-48 hours.

    • Harvest the cells (including floating cells), wash with cold PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

    • Wash the fixed cells with PBS to remove ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to determine the percentage of cells in each phase.

Experimental_Workflow General Workflow for this compound Anti-proliferative Studies cluster_assays Parallel Assays cluster_analysis Data Analysis start Cell Culture (e.g., HCASMC) treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment assay1 Cell Proliferation Assay (MTT) treatment->assay1 assay2 Protein Analysis (Western Blot) treatment->assay2 assay3 Cell Cycle Analysis (Flow Cytometry) treatment->assay3 analysis1 Calculate IC50 Values assay1->analysis1 analysis2 Quantify Protein Expression (p-S6K, Cyclin D1) assay2->analysis2 analysis3 Determine Cell Cycle Phase Distribution assay3->analysis3 conclusion Conclusion on Anti-proliferative Effects analysis1->conclusion analysis2->conclusion analysis3->conclusion

Caption: A typical experimental workflow for assessing anti-proliferative effects.

Conclusion

This compound exerts potent anti-proliferative effects primarily through the inhibition of the mTORC1 signaling pathway.[2] By forming a complex with FKBP12, it effectively blocks downstream signaling required for protein synthesis and cell cycle progression, leading to a cytostatic G1 phase arrest.[2][8] This mechanism is highly effective at preventing the proliferation of vascular smooth muscle cells, which is the cornerstone of its clinical success in drug-eluting stents for preventing restenosis.[1][16] The accompanying immunosuppressive effects on T-lymphocytes further contribute to its therapeutic profile by mitigating local inflammation.[2] The experimental methodologies outlined in this guide provide a robust framework for further preclinical investigation into this compound and other novel mTOR inhibitors.

References

Foundational studies on Umirolimus for preventing restenosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Foundational Studies of Umirolimus for Preventing Restenosis

Executive Summary

Restenosis, the re-narrowing of a blood vessel following percutaneous coronary intervention (PCI), remains a significant challenge in interventional cardiology. The advent of drug-eluting stents (DES) has substantially reduced the incidence of in-stent restenosis. This compound, also known as Biolimus A9, is a semi-synthetic sirolimus analogue specifically designed for use in DES.[1] Its potent immunosuppressive and anti-proliferative properties make it highly effective at inhibiting the primary pathological process driving restenosis: neointimal hyperplasia. This document provides a comprehensive overview of the foundational preclinical studies that have established the mechanism of action, safety, and efficacy of this compound in preventing restenosis. It is intended for researchers, scientists, and drug development professionals in the cardiovascular field.

Mechanism of Action: mTOR Pathway Inhibition

This compound exerts its anti-restenotic effects by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] The process begins with this compound passively diffusing into the cell, where it forms a high-affinity complex with the immunophilin FK506-binding protein 12 (FKBP12). This this compound-FKBP12 complex then directly binds to and inhibits the mTOR Complex 1 (mTORC1).

Inhibition of mTORC1 disrupts downstream signaling cascades essential for cell cycle progression and protein synthesis. This blockage prevents the phosphorylation of key effector proteins such as p70 S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1). The ultimate result is the arrest of the cell cycle in the G1 phase, which potently suppresses the proliferation and migration of vascular smooth muscle cells (VSMCs).[1] This action is the cornerstone of this compound's ability to prevent the excessive tissue growth, or neointimal hyperplasia, that causes restenosis after stent implantation.[1] Furthermore, by inhibiting T-lymphocyte activation and proliferation, this compound also mitigates the local inflammatory response associated with vascular injury.[1][2]

G cluster_cell Vascular Smooth Muscle Cell cluster_downstream Downstream Effectors cluster_effects Cellular Effects This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds to Complex This compound-FKBP12 Complex This compound->Complex FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 Inhibits S6K1 p70 S6 Kinase mTORC1->S6K1 Activates EBP1 4E-BP1 mTORC1->EBP1 Activates G1Arrest G1 Phase Cell Cycle Arrest S6K1->G1Arrest EBP1->G1Arrest ProlifInhibit Inhibition of VSMC Proliferation G1Arrest->ProlifInhibit MigrInhibit Inhibition of VSMC Migration G1Arrest->MigrInhibit Restenosis Neointimal Hyperplasia (Restenosis) ProlifInhibit->Restenosis Prevents MigrInhibit->Restenosis Prevents

Caption: this compound mTOR signaling pathway inhibition.

Foundational Preclinical Studies

The anti-restenotic potential of this compound and other 'limus' analogues has been extensively evaluated in a variety of preclinical models. These studies are crucial for establishing efficacy and safety prior to human clinical trials.

In Vitro & Ex Vivo Studies

In vitro studies using cultured human cells and ex vivo organ models provide initial proof-of-concept and allow for detailed mechanistic investigation.

Experimental Protocol: Human Coronary Artery Cell Assays A foundational study by Voisard et al. (2007) investigated the effects of sirolimus on key cellular events in restenosis using human coronary artery endothelial cells (HCAEC) and smooth muscle cells (HCMSMC).[2][3]

  • Cell Culture: HCAEC and HCMSMC are cultured under standard conditions.

  • ICAM-1 Expression Assay:

    • Cells are stimulated with tumor necrosis factor-α (TNF-α) to induce inflammation and the expression of Intercellular Adhesion Molecule-1 (ICAM-1).

    • Various concentrations of this compound (or sirolimus as a surrogate, typically ranging from 0.01 to 1000 ng/mL) are added to the culture medium.[2][3]

    • After incubation, ICAM-1 expression is quantified using flow cytometry.

  • VSMC Migration Assay:

    • A "scratch" or wound is created in a confluent monolayer of HCMSMC.

    • Cells are treated with various concentrations of this compound.

    • The rate of cell migration into the wounded area is measured over time, typically by microscopy, to assess the anti-migratory effects of the drug.[2]

  • VSMC Proliferation Assay:

    • HCMSMC are seeded at a low density and treated with this compound.

    • Cell proliferation is assessed after a set period (e.g., 21 days) by counting cell numbers or using colorimetric assays (e.g., MTT assay).

Experimental Protocol: Human Organ Culture (HOC) Model The HOC model provides a more complex tissue environment to study vascular injury and repair.[2]

  • Tissue Procurement: Segments of human renal arteries are obtained from nephrectomies.

  • Ex Vivo Angioplasty: An angioplasty balloon is inflated within the arterial segment (e.g., at 9 bar) to induce a vascular injury similar to that of a clinical intervention.[2][3]

  • Organ Culture: The injured arterial segments are cultured in a specialized medium.

  • Drug Treatment: this compound (e.g., 50 ng/mL) is added to the culture medium for a defined period (e.g., 21 days).[2][3]

  • Histological Analysis: At specified time points (e.g., 21 and 56 days), the arterial segments are fixed, sectioned, and stained (e.g., with H&E) to quantify neointimal hyperplasia, cell proliferation (via Ki-67 staining), and apoptosis.[2]

Summary of In Vitro & Ex Vivo Quantitative Data The following table summarizes key findings from foundational in vitro studies on sirolimus, the parent compound of this compound.

ParameterCell TypeEffective Concentration (Sirolimus)OutcomeReference
ICAM-1 Expression HCAEC≥ 0.01 ng/mLSignificant Inhibition[2][3]
HCMSMC≥ 10 ng/mLSignificant Inhibition[2][3]
Cell Migration HCMSMC≥ 0.1 ng/mLSignificant Inhibition[2][3]
Cell Proliferation (Media) Human Artery50 ng/mLSignificant Inhibition (p < 0.01 at day 21)[2][3]
Neointimal Hyperplasia Human Artery50 ng/mLReduction by 31.26% at day 56 (n.s.)[2]

HCAEC: Human Coronary Artery Endothelial Cells; HCMSMC: Human Coronary Artery Smooth Muscle Cells; n.s.: not significant

In Vivo Animal Studies

In vivo studies, typically in porcine or rabbit models, are the definitive preclinical step to evaluate the performance of a DES in a living system.[4] The porcine coronary artery model is highly favored due to its anatomical and physiological similarities to human coronary arteries.[5]

Experimental Protocol: Porcine Coronary Artery Stenting Model This protocol is a synthesized representation of standard methodologies used in preclinical DES evaluation.[5][6][7]

  • Animal Model: Domestic swine (e.g., Large White pigs) are used.[5][6]

  • Angioplasty Procedure:

    • Under general anesthesia and sterile conditions, arterial access is obtained via the femoral or carotid artery.

    • Using fluoroscopic guidance, a guide catheter is advanced to the coronary ostia.

    • A guidewire is advanced into the target coronary artery (e.g., LAD, LCx, or RCA).

    • A this compound-eluting stent (test device) and control stents (e.g., bare-metal stent [BMS] or other DES) are implanted in different coronary arteries of the same animal. A stent-to-artery ratio of approximately 1.1:1 to 1.3:1 is typically targeted to ensure adequate vessel wall injury.[5]

  • Follow-up Period: Animals are recovered and maintained on antiplatelet therapy (e.g., aspirin and clopidogrel) for the duration of the study, which is commonly 28 or 30 days, but can extend to 90 or 180 days to assess long-term healing.[7]

  • Evaluation:

    • Quantitative Coronary Angiography (QCA): At the end of the follow-up period, a final angiogram is performed to measure parameters like Minimal Lumen Diameter (MLD) and calculate Late Lumen Loss and Percent Diameter Stenosis.

    • Histomorphometric Analysis: Following euthanasia, the stented arterial segments are perfusion-fixed, explanted, and embedded in resin. Sections are cut and stained (e.g., H&E and Verhoeff-van Gieson) for microscopic analysis. Key measurements include Neointimal Area, Percent Area Stenosis, and assessment of endothelialization, inflammation, and injury scores.

G cluster_prep Preparation cluster_procedure Intervention cluster_followup Follow-Up cluster_analysis Terminal Analysis A Animal Selection (e.g., Porcine Model) B Anesthesia & Sterile Prep A->B C Arterial Access (Femoral/Carotid) B->C D Coronary Angiography (Baseline) C->D E Stent Implantation (this compound-DES vs. Control) D->E F Animal Recovery & Antiplatelet Therapy E->F G In-Life Monitoring (28-180 days) F->G H Final Angiography (QCA) - Late Loss - % Stenosis G->H I Euthanasia & Artery Explantation H->I J Histopathology - Neointimal Area - Inflammation Score - Endothelialization I->J

Caption: Typical workflow for in vivo preclinical DES studies.

Summary of In Vivo Quantitative Data The following table presents comparative data from a preclinical study evaluating a novel sirolimus-eluting stent (SES) with an abluminal biodegradable polymer against a bare-metal stent (BMS) and a polymer-coated (PC) stent in a porcine model.[7] While not this compound specifically, it represents the foundational data type for this class of drugs.

ParameterTime PointSES (Abluminus™)BMS (Control)PC (Control)P-value
Neointimal Area (mm²) 30 Days0.96 ± 0.481.83 ± 0.341.76 ± 0.55< 0.05
90 Days1.10 ± 0.541.92 ± 0.361.94 ± 0.48< 0.05
Neointimal Thickness (mm) 30 Days0.15 ± 0.070.57 ± 0.080.52 ± 0.09< 0.001
90 Days0.18 ± 0.100.61 ± 0.090.59 ± 0.08< 0.001
Endothelialization 7 DaysCompleteCompleteComplete-

Data from Abhyankar A, et al. (2015).[7]

These results demonstrate the potent efficacy of a locally delivered sirolimus analogue in significantly reducing neointimal proliferation compared to controls. Studies comparing different 'limus' drugs often show similar efficacy in reducing neointimal growth but may reveal differences in healing characteristics, such as fibrin deposition and inflammatory responses.[8]

Conclusion

The foundational preclinical studies of this compound and its parent compound, sirolimus, have robustly established their mechanism of action and anti-restenotic efficacy. In vitro and ex vivo experiments confirmed that this compound, through mTOR inhibition, effectively blocks the key cellular processes of smooth muscle cell proliferation and migration that drive neointimal hyperplasia.[1][2] Subsequent in vivo studies in clinically relevant animal models provided definitive evidence that when eluted from a stent platform, this compound significantly reduces neointimal formation, leading to larger vessel lumens compared to bare-metal stents.[7] This comprehensive body of preclinical work provided the critical scientific rationale for the successful clinical development and widespread adoption of this compound-eluting stents in the treatment of coronary artery disease.

References

Methodological & Application

Application Notes and Protocols for Umirolimus-Eluting Stent Coating Process

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-eluting stents (DES) represent a significant advancement in interventional cardiology, effectively reducing in-stent restenosis following percutaneous coronary intervention. Umirolimus, a semi-synthetic derivative of sirolimus, is a potent immunosuppressive and anti-proliferative agent utilized in the latest generation of DES.[1] Its efficacy is critically dependent on the precise and controlled elution from the stent surface, a process governed by the stent's coating. This document provides a detailed overview of the protocols and methodologies involved in the coating process of this compound-eluting stents, from formulation to quality control, intended to guide researchers and professionals in the development and evaluation of these life-saving devices.

This compound functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in the signaling pathway that regulates cell growth, proliferation, and survival. By blocking the mTOR pathway, this compound effectively halts the proliferation of smooth muscle cells, a key factor in the development of neointimal hyperplasia and subsequent restenosis.[1] The localized delivery of this compound from the stent surface ensures targeted therapeutic action while minimizing systemic side effects.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-proliferative effects by intervening in the mTOR signaling cascade. The following diagram illustrates the key steps in this pathway.

umirolimus_pathway GF Growth Factors (e.g., PDGF, FGF) GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Translation Protein Translation S6K1->Translation eIF4E->Translation Proliferation Cell Proliferation & Growth Translation->Proliferation This compound This compound This compound->mTORC1

This compound mTOR signaling pathway inhibition.

This compound-Eluting Stent Coating Process Workflow

The manufacturing of a this compound-eluting stent is a multi-stage process that requires stringent control at each step to ensure the final product's safety and efficacy. The general workflow is depicted below.

stent_coating_workflow cluster_prep Preparation cluster_coating Coating Application cluster_qc Quality Control Stent Bare Metal Stent (e.g., CoCr alloy) Coating Ultrasonic Spray Coating Stent->Coating Solution This compound-Polymer Solution Preparation Solution->Coating Drying Solvent Evaporation & Coating Curing Coating->Drying Inspection Visual & Microscopic Inspection Drying->Inspection DrugLoad Drug Load Quantification Inspection->DrugLoad Elution In-Vitro Drug Elution Testing DrugLoad->Elution Stability Stability Testing Elution->Stability Final Final Product: This compound-Eluting Stent Stability->Final

General workflow for this compound-eluting stent coating.

Experimental Protocols

Preparation of this compound-Polymer Coating Solution

Objective: To prepare a homogenous solution of this compound and a biodegradable polymer for subsequent spray coating onto bare metal stents.

Materials:

  • This compound powder

  • Biodegradable polymer (e.g., Poly(L-lactide-co-glycolide), PLGA)

  • Volatile organic solvent (e.g., Dichloromethane, DCM)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Sterile filters (0.22 µm)

Protocol:

  • Accurately weigh the required amounts of this compound and PLGA using an analytical balance. The ratio of drug to polymer can be varied to achieve the desired drug loading and elution characteristics.

  • Dissolve the weighed PLGA in a specific volume of DCM in a volumetric flask. Mix using a magnetic stirrer until the polymer is completely dissolved.

  • In a separate container, dissolve the weighed this compound in a small volume of DCM.

  • Slowly add the this compound solution to the polymer solution while continuously stirring.

  • Continue stirring the final solution for a minimum of 2 hours at room temperature to ensure homogeneity.

  • Filter the solution through a 0.22 µm sterile filter to remove any particulate matter.

  • The solution is now ready for the spray coating process.

Ultrasonic Spray Coating of Stents

Objective: To apply a uniform and consistent coating of the this compound-polymer solution onto the surface of bare metal stents.

Materials and Equipment:

  • Bare metal stents

  • This compound-polymer solution

  • Ultrasonic spray coating system equipped with a nozzle (e.g., 120 kHz)

  • Stent mounting fixture with rotational and translational capabilities

  • Syringe pump for precise liquid delivery

  • Low-pressure gas source (e.g., compressed air or nitrogen)

  • Controlled environment chamber (temperature and humidity)

Protocol:

  • Mount a bare metal stent onto the fixture within the coating chamber.

  • Load the this compound-polymer solution into the syringe pump.

  • Set the parameters for the ultrasonic spray coater, including nozzle frequency, power, solution flow rate, shaping gas pressure, and the distance between the nozzle and the stent.

  • Initiate the stent's rotation and translation to ensure uniform exposure to the spray.

  • Start the syringe pump to deliver the coating solution to the ultrasonic nozzle, which atomizes the liquid into a fine mist.

  • The atomized spray is directed onto the rotating and translating stent.

  • The process is continued until the desired coating thickness and drug load are achieved. This may involve multiple coating cycles with intermittent drying steps.

  • After the final coating cycle, the stent is allowed to dry completely under controlled conditions to ensure the complete evaporation of the solvent.

In-Vitro Drug Elution Testing

Objective: To determine the release kinetics of this compound from the coated stent in a simulated physiological environment.

Materials and Equipment:

  • This compound-eluting stents

  • USP Apparatus 4 (Flow-Through Cell) or other suitable dissolution apparatus

  • Elution medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Incubator or water bath maintained at 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Protocol:

  • Place a coated stent into the flow-through cell of the USP Apparatus 4.

  • Pump the pre-warmed (37°C) elution medium through the cell at a constant flow rate.

  • Collect the eluate at predetermined time intervals (e.g., 1, 4, 8, 24 hours, and then daily for up to 30 days or longer).

  • Analyze the collected samples for this compound concentration using a validated HPLC-UV or UV-Vis spectrophotometry method.

  • The cumulative amount and percentage of this compound released at each time point are calculated to generate the drug elution profile.

Quantitative Data

The following tables summarize key quantitative data related to the this compound-eluting stent coating process.

Table 1: Ultrasonic Spray Coating Parameters and Their Impact on Coating Characteristics

ParameterRange of ValuesImpact on Coating
Nozzle Frequency 60 - 180 kHzHigher frequency generally produces smaller droplet sizes, leading to a smoother coating surface.
Solution Flow Rate 0.1 - 2.0 mL/minAffects coating thickness and drug loading. Higher flow rates can lead to thicker, but potentially less uniform, coatings.
Nozzle-to-Stent Distance 5 - 20 mmInfluences spray pattern and solvent evaporation rate. An optimal distance is crucial for uniform coating.
Shaping Gas Pressure 0.5 - 2.0 psiHelps to focus the spray cone and direct the atomized droplets onto the stent, improving coating efficiency.
Solvent Volatility Varies (e.g., DCM vs. Acetone)A more volatile solvent evaporates faster, which can affect the morphology of the polymer-drug matrix and the subsequent elution profile.[2]

Table 2: Representative In-Vitro this compound Elution Profile

Time PointCumulative Drug Release (%)
1 day 15 - 25
7 days 40 - 55
14 days 60 - 75
30 days > 80
60 days > 95

Note: The elution profile can be tailored by modifying the polymer composition, drug-to-polymer ratio, and coating process parameters.

Table 3: Quality Control Specifications for this compound-Eluting Stents

ParameterSpecificationMethod of Analysis
Appearance Uniform coating, free of defects (e.g., cracking, peeling, webbing)Visual Inspection, Scanning Electron Microscopy (SEM)
Coating Thickness 5 - 15 µmSEM, Interferometry
Drug Load Target ± 10%HPLC, UV-Vis Spectrophotometry
Drug Elution Within predefined release profile limitsIn-Vitro Elution Testing (as per protocol)
Coating Integrity No significant delamination after expansionSimulated deployment and microscopic examination
Stability Meets specifications after accelerated agingStability testing under controlled temperature and humidity

Conclusion

The successful development of this compound-eluting stents relies on a well-characterized and controlled coating process. The protocols and data presented in these application notes provide a foundational framework for researchers and developers in this field. Adherence to detailed experimental procedures and rigorous quality control is paramount to ensure the consistent performance, safety, and efficacy of these advanced medical devices. Further optimization of coating parameters and polymer formulations will continue to drive innovation and improve patient outcomes in the treatment of coronary artery disease.

References

Application Notes and Protocols: Synthesis of Umirolimus for Research Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the synthesis of Umirolimus, also known as Biolimus A9, a semi-synthetic derivative of sirolimus (rapamycin). This compound is a potent immunosuppressant and anti-proliferative agent, primarily utilized in drug-eluting stents to prevent restenosis.[1][2] These protocols are intended for research and development purposes.

Mechanism of Action

This compound exerts its biological effects through the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1] It forms a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This this compound-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[1][3] Inhibition of mTORC1 disrupts downstream signaling, leading to the suppression of T-lymphocyte and smooth muscle cell proliferation by arresting the cell cycle in the G1 phase.[1][4][5]

Signaling Pathway

umirolimus_mTOR_pathway cluster_cell Cell This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds mTORC1 mTORC1 FKBP12->mTORC1 Forms complex with This compound to inhibit p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylates CellCycle Cell Cycle Progression (G1 to S phase) p70S6K->CellCycle _4E_BP1->CellCycle Proliferation Cell Proliferation (Smooth Muscle & T-Cells) CellCycle->Proliferation

Caption: this compound mTOR signaling pathway.

Synthesis of this compound

This compound is synthesized from sirolimus via a nucleophilic substitution reaction. The process involves the alkylation of the 42-hydroxyl group of sirolimus with an appropriate 2-ethoxyethylating agent.[6][7]

Synthesis Workflow

synthesis_workflow Start Start: Sirolimus Reaction Reaction: - Sirolimus - 2-ethoxyethylating agent - Organic base - Organic solvent Start->Reaction Workup Aqueous Workup: - Addition of ethyl acetate & HCl - Separation of layers Reaction->Workup Purification Purification: - Washing with water & brine - Drying and concentration - Silica gel column chromatography Workup->Purification Product Final Product: this compound Purification->Product QC Quality Control: - Purity analysis (HPLC) - Structural confirmation (NMR, MS) Product->QC

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on methodologies described in the literature.[6][7]

Protocol 1: Synthesis of this compound using 2-ethoxyethyl pentafluorobenzene sulfonate

Materials:

  • Sirolimus (Rapamycin)

  • 2-ethoxyethyl pentafluorobenzene sulfonate

  • Ethyl di-isopropyl amine

  • Methylene chloride (CH₂Cl₂)

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction flask under a nitrogen atmosphere, dissolve sirolimus (1.0 g, 1.1 mmol) and ethyl di-isopropyl amine (7.8 g, 60.3 mmol) in methylene chloride (3.5 mL).

  • Add 2-ethoxyethyl pentafluorobenzene sulfonate (2.8 g, 8.7 mmol) to the reaction mixture.

  • Heat the mixture to 60°C and stir for 23-24 hours.[6][7]

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate (100 mL) and 1N aqueous HCl (100 mL) and stir.

  • Separate the organic layer.

  • Wash the organic layer with pure water (100 mL) and then with saturated brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound as a white solid.

Protocol 2: Synthesis of this compound using 2-ethoxyethyl trifluoromethane sulfonate

Materials:

  • Sirolimus (Rapamycin)

  • 2-ethoxyethyl trifluoromethane sulfonate (2-ethoxyethyl triflate)

  • Ethyl di-isopropyl amine

  • Methylene chloride (CH₂Cl₂)

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction flask under a nitrogen atmosphere, add sirolimus (1.0 g, 1.1 mmol), ethyl di-isopropyl amine (7.8 g, 60.3 mmol), and methylene chloride (3.5 mL).

  • Add 2-ethoxyethyl triflate (2.0 g, 8.8 mmol) to the mixture.[7]

  • Heat the reaction mixture to 60°C and stir for approximately 1 hour and 20 minutes.[7]

  • Follow steps 4-9 from Protocol 1 for workup and purification.

Quantitative Data Summary

The following table summarizes representative quantitative data from the synthesis of this compound.

ParameterValueReference
Protocol 1
Molar ratio (Sirolimus:Sulfonate:Base)1 : 7.9 : 54.8[6]
Reaction Time23 hours[6]
Reaction Temperature60°C[6]
Yield ~45% [6]
Protocol 2
Molar ratio (Sirolimus:Triflate:Base)1 : 8 : 54.8[7]
Reaction Time1 hour 20 minutes[7]
Reaction Temperature60°C[7]
Yield 45.4% [7]
Product Stability
Purity after 6 weeks at 40°C (with 0.1-1% BHT)>99.4%[6]
Purity after 6 weeks at 40°C (without antioxidant)69.7%[6]

Note: Yields can vary based on the scale of the reaction, purity of reagents, and purification efficiency. The addition of an antioxidant such as Butylated Hydroxytoluene (BHT) is recommended to improve the stability of the final product.[6]

Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₅₅H₈₇NO₁₄; MW: 986.29 g/mol ).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Disclaimer: These protocols are intended for informational purposes for qualified research personnel. Appropriate safety precautions should be taken when handling all chemical reagents. Reaction conditions may need to be optimized for specific laboratory settings.

References

Application Notes: Umirolimus in Biodegradable Polymer-Based Drug-Eluting Stents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Umirolimus, a semi-synthetic derivative of sirolimus, is a potent immunosuppressive and anti-proliferative agent utilized in drug-eluting stents (DES) to prevent in-stent restenosis following percutaneous coronary intervention.[1] The evolution of DES technology has led to the development of stents with biodegradable polymer coatings. These advanced platforms are designed to release the drug over a defined period, after which the polymer matrix degrades and is absorbed by the body, leaving behind a bare-metal stent.[2][3] This approach aims to mitigate the long-term risks associated with durable polymers, such as chronic inflammation and late stent thrombosis.[2][4] These notes provide an overview of the application of this compound in biodegradable polymer-based DES, summarizing key data and outlining relevant experimental protocols for researchers in the field.

Mechanism of Action: mTOR Inhibition

This compound exerts its anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1][5][6] Upon entering the cell, this compound binds to the intracellular protein FK506-binding protein 12 (FKBP12).[1][7] The resulting this compound-FKBP12 complex specifically targets and inhibits mTOR Complex 1 (mTORC1).[1][7] This inhibition blocks the phosphorylation of downstream effectors, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell cycle progression.[6] By arresting the cell cycle in the G1 phase, this compound effectively suppresses the proliferation and migration of vascular smooth muscle cells, which are key processes in the development of neointimal hyperplasia and restenosis.[1]

mTOR_Pathway cluster_cell Vascular Smooth Muscle Cell GF Growth Factors (e.g., IGF-1) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC Inhibition Rheb Rheb TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Protein Synthesis & Cell Proliferation S6K1->Proliferation _4EBP1->Proliferation This compound This compound FKBP12 FKBP12 This compound->FKBP12 U_FKBP12 This compound-FKBP12 Complex This compound->U_FKBP12 FKBP12->U_FKBP12 U_FKBP12->mTORC1 Inhibition DES_Workflow N1 Step 1: Stent Platform (e.g., Co-Cr Alloy) N2 Step 2: Polymer-Drug Coating (this compound + Biodegradable Polymer) N1->N2 N3 Step 3: In Vitro Characterization N2->N3 N4 Step 4: In Vitro Functional Assays N3->N4 sub_N3 Coating Morphology (SEM) Drug Release Kinetics (HPLC) N3->sub_N3 N5 Step 5: Preclinical In Vivo Study (Porcine Model) N4->N5 sub_N4 Smooth Muscle Cell Proliferation Assay N4->sub_N4 N6 Step 6: Histopathology & Data Analysis N5->N6 Drug_Release Stent Coated Stent (Polymer + this compound) Hydration Phase 1: Hydration & Initial Drug Diffusion Stent->Hydration Degradation Phase 2: Polymer Degradation & Sustained Release Hydration->Degradation Release This compound Release into Medium Hydration->Release Burst Release Degradation->Release Sustained Release BareStent Bare-Metal Stent (Polymer fully degraded) Degradation->BareStent

References

Application Notes and Protocols for In Vitro Efficacy Testing of Umirolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umirolimus, also known as Biolimus A9, is a semi-synthetic macrocyclic lactone and a potent immunosuppressant. It is a derivative of sirolimus (rapamycin) and functions as an inhibitor of the mammalian target of rapamycin (mTOR), specifically targeting the mTOR Complex 1 (mTORC1).[1] The primary clinical application of this compound is in drug-eluting stents to prevent restenosis (the re-narrowing of blood vessels) following angioplasty.[1] Its mechanism of action involves binding to the intracellular protein FKBP12. The resulting this compound-FKBP12 complex then binds to and inhibits mTORC1, a crucial regulator of cell growth, proliferation, and survival.[1] This inhibition leads to a cell cycle arrest in the G1 phase, thereby preventing the proliferation of smooth muscle cells and T-lymphocytes, which are key contributors to neointimal hyperplasia and the inflammatory response following vascular injury.[1]

These application notes provide detailed protocols for a panel of in vitro cell-based assays to evaluate the efficacy of this compound. The described assays will enable researchers to assess the impact of this compound on cell proliferation, migration, and apoptosis, key cellular processes modulated by mTORC1 inhibition.

Mechanism of Action: this compound and the mTORC1 Signaling Pathway

This compound exerts its cytostatic effects by disrupting the mTORC1 signaling cascade. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.

mTORC1_Pathway This compound Mechanism of Action via mTORC1 Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 This compound This compound-FKBP12 This compound->mTORC1 Translation Protein Synthesis p70S6K->Translation _4EBP1->Translation Proliferation Cell Proliferation & Growth Translation->Proliferation

Caption: this compound inhibits mTORC1, blocking downstream signaling and protein synthesis.

Data Presentation: Efficacy of mTOR Inhibitors

The following tables summarize representative data for mTOR inhibitors, such as sirolimus (rapamycin), which is structurally and functionally similar to this compound. This data can serve as a benchmark for interpreting results from this compound efficacy studies.

Table 1: Anti-Proliferative Activity of Sirolimus

Cell TypeAssayIC50 (M)Reference
Vascular Smooth Muscle Cells (VSMC)[³H]-Thymidine Incorporation4.1 x 10⁻⁹[2]
Endothelial Cells (EC)[³H]-Thymidine Incorporation7.1 x 10⁻¹⁰[2]

Table 2: Effect of Everolimus (a Sirolimus analog) on Cell Viability

Cell LineTreatmentConcentration (nM)% Viability (vs. Control)
CMT1Everolimus100~60%
CMT-U27Everolimus100~55%
CMT9Everolimus100~70%
CIPmEverolimus100~95%
Data adapted from a study on canine mammary carcinoma cell lines and should be considered illustrative.[3]

Experimental Protocols

The following are detailed protocols for assessing the in vitro efficacy of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

MTT_Workflow MTT Assay Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_this compound Add this compound at varying concentrations incubate1->add_this compound incubate2 Incubate for 24-72h add_this compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer incubate4 Incubate for 2-4h in the dark add_solubilizer->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance end End read_absorbance->end Logical_Relationship Expected Outcomes of this compound Treatment Umirolimus_Treatment This compound Treatment mTORC1_Inhibition mTORC1 Inhibition Umirolimus_Treatment->mTORC1_Inhibition Decreased_Proliferation Decreased Cell Proliferation mTORC1_Inhibition->Decreased_Proliferation Decreased_Migration Decreased Cell Migration mTORC1_Inhibition->Decreased_Migration Increased_Apoptosis Increased Apoptosis mTORC1_Inhibition->Increased_Apoptosis Context-dependent

References

Application Notes and Protocols for Studying Umirolimus in Cardiovascular Research Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Umirolimus-eluting cardiovascular devices using established animal models. This compound, a semi-synthetic sirolimus analogue, is a potent immunosuppressant and anti-proliferative agent utilized in drug-eluting stents (DES) and drug-coated balloons (DCB) to prevent restenosis following percutaneous coronary intervention.

Introduction to this compound and its Mechanism of Action

This compound (also known as Biolimus A9) exerts its anti-restenotic effects by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway. Upon entering the cell, this compound binds to the cytosolic receptor FK506-binding protein 12 (FKBP12). This complex then binds to and inhibits mTOR Complex 1 (mTORC1). Inhibition of mTORC1 disrupts downstream signaling cascades that are crucial for cell growth, proliferation, and survival. Specifically, it blocks the phosphorylation of key effector proteins such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to a halt in the G1 phase of the cell cycle. This cytostatic effect effectively inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), a primary driver of neointimal hyperplasia and in-stent restenosis.

cluster_complex This compound-FKBP12 Complex This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds to mTORC1 mTORC1 FKBP12->mTORC1 Inhibits S6K p70S6K mTORC1->S6K Inhibits Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Phosphorylation Proliferation VSMC Proliferation & Migration S6K->Proliferation _4EBP1->Proliferation Restenosis Restenosis Proliferation->Restenosis Leads to

Figure 1: Simplified signaling pathway of this compound in vascular smooth muscle cells.

Animal Models for this compound Research

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound-eluting devices. The most commonly utilized and accepted models in cardiovascular research are the porcine coronary artery model and the rabbit iliac artery model.

  • Porcine Coronary Artery Model: Swine coronary arteries are anatomically and physiologically similar to human coronary arteries, making them the gold standard for preclinical stent evaluation. This model is ideal for assessing device safety, efficacy, and biocompatibility.

  • Rabbit Iliac Artery Model: This model is a well-established alternative, particularly for comparative studies of different DES technologies. The rabbit iliac artery is of a suitable size for stenting and exhibits a predictable and robust neointimal proliferative response to injury.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating this compound (Biolimus A9) and other 'limus'-eluting stents in porcine and rabbit models.

Parameter This compound-Eluting Stent (Low Dose) This compound-Eluting Stent (High Dose) Sirolimus-Eluting Stent Bare-Metal Stent (BMS) Time Point Animal Model Reference
Neointimal Thickness (mm) 0.085 ± 0.0380.080 ± 0.0320.064 ± 0.0370.190 ± 0.11128 DaysPorcine
Neointimal Thickness (mm) 0.100 ± 0.0400.120 ± 0.0340.200 ± 0.1110.170 ± 0.099180 DaysPorcine
Inflammation Score (0-3) LowLowModerateLow180 DaysPorcine
Fibrin Deposition DecreasedDecreasedIncreasedMinimal180 DaysPorcine

Table 1: Histomorphometric Outcomes in Porcine Coronary Artery Model.

Parameter This compound-Eluting Stent Everolimus-Eluting Stent Sirolimus-Eluting Stent Bare-Metal Stent (BMS) Time Point Animal Model Reference
Percent Area Stenosis (%) Data not available~29~30~4628 DaysRabbit
Neointimal Area (mm²) Data not available~1.0~1.1~1.828 DaysRabbit
Injury Score (0-3) Data not available~1.5~1.6~1.528 DaysRabbit

Table 2: Histomorphometric Outcomes in Rabbit Iliac Artery Model (Data for this compound not specifically found, representative data for other 'limus' drugs shown for comparison).

Experimental Protocols

The following are detailed protocols for key experiments in the preclinical evaluation of this compound-eluting stents.

Porcine Coronary Artery Stenting Protocol

This protocol outlines the procedure for implanting this compound-eluting stents in the coronary arteries of domestic swine.

4.1.1. Animal Preparation and Anesthesia

  • Animal Model: Domestic Yorkshire swine (30-40 kg).

  • Pre-medication: Administer aspirin (325 mg) and clopidogrel (75 mg) orally for 3 days prior to the procedure.

  • Anesthesia: Induce anesthesia with an intramuscular injection of ketamine (20 mg/kg) and xylazine (2 mg/kg). Maintain anesthesia with inhaled isoflurane (1-3%) in oxygen.

  • Monitoring: Continuously monitor electrocardiogram (ECG), heart rate, blood pressure, and oxygen saturation throughout the procedure.

4.1.2. Surgical Procedure

  • Vascular Access: Surgically expose the carotid artery and insert an 8F arterial sheath using the Seldinger technique.

  • Anticoagulation: Administer intravenous heparin (150 IU/kg) to maintain an activated clotting time (ACT) of >250 seconds.

  • Coronary Angiography: Advance a 6F guiding catheter to the ostium of the target coronary artery (left anterior descending, circumflex, or right coronary artery) under fluoroscopic guidance. Perform baseline quantitative coronary angiography (QCA) to determine the reference vessel diameter.

  • Stent Implantation:

    • Advance a guidewire across the target lesion site.

    • Introduce the this compound-eluting stent delivery system over the guidewire.

    • Position the stent at the target site and deploy it by inflating the balloon to a pressure that achieves a stent-to-artery ratio of 1.1:1.

    • Perform post-deployment angiography to confirm successful stent expansion and patency.

  • Post-operative Care:

    • Administer buprenorphine (0.01-0.05 mg/kg) for analgesia.

    • Continue daily administration of aspirin (81 mg) and clopidogrel (75 mg) for the duration of the study.

    • Monitor the animal for any signs of distress or complications.

A Animal Preparation (Aspirin, Clopidogrel) B Anesthesia Induction & Maintenance A->B C Carotid Artery Access B->C D Coronary Angiography (QCA) C->D E Guidewire Placement D->E F Stent Deployment E->F G Post-Deployment Angiography F->G H Post-Operative Care & Follow-up G->H I Euthanasia & Tissue Harvest H->I

Figure 2: Experimental workflow for porcine coronary artery stenting.

Rabbit Iliac Artery Stenting Protocol

This protocol describes the implantation of this compound-eluting stents in the iliac arteries of New Zealand White rabbits.

4.2.1. Animal Preparation and Anesthesia

  • Animal Model: New Zealand White rabbits (3.0-3.5 kg).

  • Diet: For atherosclerosis models, feed a high-cholesterol diet (1-2% cholesterol) for 4-8 weeks prior to the procedure.

  • Anesthesia: Induce anesthesia with an intramuscular injection of ketamine (35 mg/kg) and xylazine (5 mg/kg).

  • Monitoring: Monitor respiratory rate and depth throughout the procedure.

4.2.2. Surgical Procedure

  • Vascular Access: Surgically expose the carotid artery and insert a 4F or 5F introducer sheath.

  • Anticoagulation: Administer intravenous heparin (150 IU/kg).

  • Iliac Artery Angiography: Advance a guiding catheter to the abdominal aorta and perform angiography to visualize the iliac arteries.

  • Stent Implantation:

    • Advance a guidewire into the target iliac artery.

    • Introduce the this compound-eluting stent and deploy it to achieve a stent-to-artery ratio of 1.1-1.2:1.

  • Post-operative Care: Administer analgesics as needed and monitor for complications.

Quantitative Coronary Angiography (QCA) Protocol

QCA is used to assess vessel dimensions before, immediately after, and at follow-up after stenting.

  • Image Acquisition: Acquire high-quality angiographic images in at least two orthogonal projections.

  • Calibration: Use the known diameter of the guiding catheter for calibration.

  • Analysis Software: Utilize a validated QCA software package.

  • Measurements:

    • Reference Vessel Diameter (RVD): The average diameter of the vessel proximal and distal to the stented segment.

    • Minimal Lumen Diameter (MLD): The narrowest diameter within the stented segment.

    • Percent Diameter Stenosis (%DS): Calculated as [(RVD - MLD) / RVD] x 100.

    • Late Lumen Loss (LLL): The difference between the MLD immediately post-stenting and the MLD at follow-up.

Histomorphometric Analysis Protocol

Histomorphometry provides a detailed microscopic evaluation of the vessel response to the stent.

  • Tissue Harvest and Fixation: At the designated time point, euthanize the animal and pressure-perfuse the stented arteries with 10% neutral buffered formalin.

  • Embedding: Dehydrate the fixed arteries and embed them in a plastic resin (e.g., methyl methacrylate).

  • Sectioning: Cut thin sections (5 µm) using a microtome.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology and an elastin stain (e.g., Verhoeff-Van Gieson) to delineate the vessel layers.

  • Microscopic Analysis:

    • Neointimal Area: The area between the lumen and the internal elastic lamina.

    • Neointimal Thickness: The thickness of the neointima at the stent struts.

    • Percent Area Stenosis: Calculated as [(IEL Area - Lumen Area) / IEL Area] x 100.

    • Injury Score: A semi-quantitative score (0-3) to assess the degree of vessel injury caused by the stent struts.

    • Inflammation Score: A semi-quantitative score (0-3) to assess the inflammatory response around the stent struts.

    • Endothelialization Score: A score to quantify the extent of endothelial cell coverage over the stent struts.

A Stent Implantation (Porcine or Rabbit Model) B In-life Follow-up (e.g., 28 or 180 days) A->B C Terminal Procedure B->C D Quantitative Coronary Angiography (QCA) C->D E Tissue Harvest & Fixation C->E G Efficacy Assessment (Restenosis Inhibition) D->G F Histomorphometric Analysis E->F F->G H Safety Assessment (Inflammation, Healing) F->H

Application Note: Quantification of Umirolimus using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantification of Umirolimus (also known as Biolimus A9), a semi-synthetic derivative of sirolimus used as a proliferation signal inhibitor, particularly in drug-eluting stents. While highly sensitive quantification in biological matrices typically requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to very low systemic concentrations, this document outlines a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection suitable for the analysis of this compound in bulk form and potentially for in-vitro drug release studies. The provided methodologies are based on established protocols for structurally related compounds, such as Sirolimus and Everolimus, and a validated LC-MS/MS method for this compound.

Introduction

This compound is a potent immunosuppressant that functions by inhibiting the mammalian target of rapamycin (mTOR) pathway.[1] It binds to the FK506-binding protein 12 (FKBP12), and the resulting complex inhibits mTOR complex 1 (mTORC1).[1] This inhibition blocks the progression of the cell cycle from the G1 to the S phase, thereby preventing the proliferation of smooth muscle cells and T-lymphocytes.[1][2] This mechanism of action makes this compound highly effective in preventing restenosis following coronary angioplasty when coated on drug-eluting stents.[1][2]

Accurate and precise quantification of this compound is crucial for pharmaceutical quality control and research. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose. This document details an adaptable HPLC-UV method and a validated LC-MS/MS method for researchers, scientists, and drug development professionals.

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

umirolimus_pathway This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds to mTORC1 mTORC1 FKBP12->mTORC1 Complex inhibits CellCycle Cell Cycle Progression (G1 to S phase) mTORC1->CellCycle Promotes mTORC1->CellCycle Inhibits Proliferation Cell Proliferation (Smooth Muscle Cells, T-Lymphocytes) CellCycle->Proliferation Leads to

Caption: this compound Mechanism of Action.

Experimental Protocols

Proposed RP-HPLC-UV Method for this compound Quantification

This protocol is adapted from established methods for the analysis of Sirolimus and Everolimus in bulk and pharmaceutical dosage forms, given the structural similarities.[3][4][5][6]

3.1.1. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1100 Series or equivalent with UV detector
Column C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Methanol mixture (e.g., 60:40 v/v), pH adjusted to 3 with phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 50-55°C
Detection Wavelength 278-285 nm
Injection Volume 20 µL

3.1.2. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-25 µg/mL).

3.1.3. Sample Preparation (for in-vitro drug release studies)

  • Collect the release medium at specified time points.

  • Filter the samples through a 0.45 µm syringe filter before injection.

  • Dilute with mobile phase if necessary to fall within the calibration curve range.

Validated LC-MS/MS Method for this compound in Human Whole Blood

This protocol is based on a validated semi-automated method for the highly sensitive quantification of Biolimus A9.[2][7]

3.2.1. Sample Preparation

  • To a 100 µL whole blood sample, add an internal standard (e.g., an analog of this compound).

  • Add a protein precipitation solution of zinc sulfate in methanol.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for injection into the LC-MS/MS system.

3.2.2. LC-MS/MS Conditions

ParameterCondition
LC System HPLC system with column switching capability
Online Extraction Column C18 guard cartridge
Analytical Column C18 column (e.g., 2.1 x 150 mm, 4 µm)
Mobile Phase (Eluting) Methanol:Ammonium Acetate Buffer (e.g., 97:3 v/v)
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive ion electrospray
Monitoring Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables summarize typical validation parameters for the quantification of this compound and related compounds.

Table 1: Validation Parameters for LC-MS/MS Quantification of this compound in Human Whole Blood.[2][7][8]

ParameterResult
Linearity Range 0.01 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 pg/mL
Lower Limit of Detection (LOD) 333 fg/mL
Inter-day Precision (%RSD) 8.6%
Inter-day Accuracy 111.7% (at 0.033 ng/mL)
Recovery 73.3% - 80.0%

Table 2: Typical Validation Parameters for HPLC-UV Quantification of Related Compounds (Sirolimus/Everolimus).[3][4][5][6][9]

ParameterSirolimusEverolimus
Linearity Range 125 - 2000 ng/mL5 - 25 µg/mL
Correlation Coefficient (r²) > 0.990.992 - 0.999
Intra-day Precision (%RSD) 0.86 - 9.18%0.33%
Inter-day Precision (%RSD) 12.29 - 13.74%0.50%
Accuracy (% Recovery) 99.04 - 106.30%99.98% - 100.1%
LOD -0.0817 µg/mL
LOQ 2.5 ng/mL0.2478 µg/mL

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a research or quality control setting.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing StandardPrep Prepare Standard Curve (Working Standards) HPLC Inject into HPLC System StandardPrep->HPLC Calibration Generate Calibration Curve SamplePrep Prepare Sample (e.g., Bulk Drug, Release Medium, Blood) SamplePrep->HPLC Chromatography Chromatographic Separation (C18 Column) HPLC->Chromatography Detection UV or MS/MS Detection Chromatography->Detection Integration Peak Integration Detection->Integration Integration->Calibration Standard Peak Areas Quantification Quantify this compound Concentration Integration->Quantification Sample Peak Areas Calibration->Quantification Calibration Curve

Caption: General workflow for this compound quantification.

Conclusion

The presented HPLC methods provide robust frameworks for the quantification of this compound. For pharmacokinetic studies in biological matrices, the high sensitivity of an LC-MS/MS method is necessary. For quality control of bulk drug substance and in-vitro dissolution or drug release studies, the proposed HPLC-UV method offers a reliable and more accessible alternative. Proper method validation according to ICH guidelines is essential before implementation for routine analysis.

References

Application Note: High-Throughput Analysis of Umirolimus and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Umirolimus (also known as Biolimus A9) and its major metabolites in human plasma. This compound, a semi-synthetic derivative of sirolimus, is a potent immunosuppressant used in drug-eluting stents. Monitoring its metabolic fate is crucial for understanding its pharmacokinetic profile and overall efficacy. This method utilizes a simple protein precipitation step followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol is suitable for high-throughput analysis in drug metabolism and pharmacokinetic studies.

Introduction

This compound is a macrocyclic lactone that exerts its immunosuppressive effect by inhibiting the mammalian target of rapamycin (mTOR) pathway.[1] Similar to its parent compound, sirolimus, this compound is anticipated to be extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) enzymes.[2][3] The primary metabolic routes are expected to be hydroxylation and demethylation.[4] Accurate and sensitive analytical methods are required to quantify this compound and its metabolites in biological matrices to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers the high sensitivity and specificity necessary for this purpose.[5]

Experimental

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of this compound and its metabolites from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a deuterated analog of this compound or a structurally related compound like everolimus-d4).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed on a C18 reversed-phase column to resolve this compound from its metabolites and endogenous plasma components.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 0-0.5 min: 50% B; 0.5-2.5 min: 50-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-50% B; 3.1-4.0 min: 50% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. Analytes are quantified using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: Predicted MRM Transitions for this compound and its Potential Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 986.6 [M+Na]+908.5504025
Hydroxy-Umirolimus 1002.6 [M+Na]+924.5504025
Demethyl-Umirolimus 972.6 [M+Na]+894.5504025
Internal Standard (Specific to IS used)(Specific to IS used)50(Optimized)(Optimized)

Note: The m/z values for metabolites are predicted based on the metabolism of sirolimus and may require experimental confirmation. The sodium adduct [M+Na]+ is often a prominent ion for this class of compounds in positive ESI.[6] The fragmentation leading to the loss of the side chain is a common pathway.

Results and Discussion

This method is designed to provide excellent sensitivity, specificity, and a wide dynamic range for the quantification of this compound and its metabolites. The use of a simple protein precipitation protocol allows for high sample throughput. The chromatographic conditions are optimized to ensure baseline separation of the parent drug from its major metabolites, minimizing ion suppression and ensuring accurate quantification. The predicted MRM transitions in Table 3 are based on the known fragmentation patterns of sirolimus and its derivatives and should be confirmed by direct infusion of standards if available.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc Liquid Chromatography (C18 Column) reconstitution->lc ms Mass Spectrometry (ESI+, MRM) lc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound metabolite analysis.

metabolic_pathway cluster_cyp CYP3A4 This compound This compound cyp3a4_1 Hydroxylation This compound->cyp3a4_1 cyp3a4_2 Demethylation This compound->cyp3a4_2 Metabolite1 Hydroxy-Umirolimus Metabolite2 Demethyl-Umirolimus cyp3a4_1->Metabolite1 cyp3a4_2->Metabolite2

Caption: Predicted metabolic pathway of this compound.

Conclusion

The described LC-MS/MS method provides a robust and high-throughput solution for the quantitative analysis of this compound and its potential metabolites in human plasma. The simple sample preparation and rapid analysis time make it well-suited for supporting drug development and clinical research studies. Further validation with synthesized metabolite standards will be necessary to fully characterize the metabolic profile of this compound.

References

Application Notes and Protocols for Umirolimus Formulations in Localized Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umirolimus, a semi-synthetic derivative of sirolimus, is a potent immunosuppressive and anti-proliferative agent.[1] Its mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. By binding to the intracellular protein FKBP12, this compound forms a complex that inhibits mTORC1, leading to cell cycle arrest in the G1 phase. This targeted action makes this compound an excellent candidate for localized drug delivery systems, aiming to maximize therapeutic efficacy at the target site while minimizing systemic side effects. These systems are particularly relevant in applications such as preventing in-stent restenosis, targeted cancer therapy, and managing localized inflammatory conditions.

This document provides detailed application notes and protocols for the formulation and characterization of this compound in three prominent localized drug delivery platforms: nanoparticles, hydrogels, and microneedles.

This compound Mechanism of Action: mTOR Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival. The diagram below illustrates the key steps in this pathway and the point of intervention by this compound.

GF Growth Factors GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Growth mTORC1->Proliferation This compound This compound FKBP12 FKBP12 This compound->FKBP12 Complex This compound-FKBP12 Complex This compound->Complex FKBP12->Complex Complex->mTORC1

Caption: this compound inhibits the mTOR signaling pathway.

General Experimental Workflow for Characterization

The following diagram outlines a general workflow for the characterization of this compound-loaded localized drug delivery systems.

Formulation Formulation of Delivery System Physicochemical Physicochemical Characterization Formulation->Physicochemical DrugLoading Drug Loading & Encapsulation Efficiency Formulation->DrugLoading InVitroRelease In Vitro Drug Release Physicochemical->InVitroRelease DrugLoading->InVitroRelease Biocompatibility Biocompatibility Assessment InVitroRelease->Biocompatibility InVivo In Vivo Studies (Optional) Biocompatibility->InVivo

Caption: General workflow for characterization.

This compound-Loaded Nanoparticles

Application Notes

Nanoparticles offer a versatile platform for the targeted delivery of this compound. Their small size allows for potential penetration into tissues and cells, and their surface can be modified to target specific sites.[2] Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are biodegradable and biocompatible, making them suitable for in vivo applications.[3] The formulation parameters, such as polymer concentration and drug-to-polymer ratio, can be optimized to control particle size, drug loading, and release kinetics.

Table 1: Representative Characterization Data for this compound Analog-Loaded Nanoparticles

ParameterRepresentative ValueMethod of Analysis
Particle Size (diameter) 200 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -20 to -40 mVLaser Doppler Velocimetry
Encapsulation Efficiency 60 - 80%High-Performance Liquid Chromatography (HPLC)
Drug Loading 5 - 10%High-Performance Liquid Chromatography (HPLC)

Note: Data presented are representative values for mTOR inhibitors like sirolimus and tacrolimus in PLGA nanoparticles and may serve as a benchmark for this compound formulations.[3][4]

Experimental Protocol: Formulation and Characterization of this compound-Loaded PLGA Nanoparticles (Adapted from Tacrolimus Protocol)[3]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Magnetic stirrer

  • Probe sonicator

  • High-speed centrifuge

  • Freeze-dryer

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Organic Phase: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of DCM.

  • Preparation of Aqueous Phase: Prepare a 2% (w/v) PVA solution in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at 500 rpm. Sonicate the mixture on an ice bath for 5 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow for the complete evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the nanoparticle pellet in a small volume of deionized water containing 2% (w/v) trehalose as a cryoprotectant and freeze-dry for 48 hours.

  • Characterization:

    • Particle Size and Zeta Potential: Resuspend the lyophilized nanoparticles in deionized water and analyze using a DLS instrument.

    • Encapsulation Efficiency and Drug Loading:

      • Weigh a known amount of lyophilized nanoparticles and dissolve in DCM.

      • Evaporate the DCM and reconstitute the residue in a known volume of mobile phase (e.g., acetonitrile:water).

      • Quantify the amount of this compound using a validated HPLC method.[5][6]

      • Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.

      • Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100.

  • In Vitro Drug Release:

    • Disperse a known amount of this compound-loaded nanoparticles in 10 mL of PBS (pH 7.4) containing 0.5% Tween 80 to maintain sink conditions.

    • Incubate at 37°C with continuous shaking.

    • At predetermined time points, withdraw 1 mL of the release medium and replace it with fresh medium.

    • Centrifuge the withdrawn sample to pellet the nanoparticles and analyze the supernatant for this compound concentration by HPLC.[7]

This compound-Loaded Hydrogels

Application Notes

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids.[8] They can be designed to be stimuli-responsive (e.g., to temperature or pH), allowing for controlled, on-demand drug release.[9] For localized delivery, this compound can be loaded into an injectable hydrogel that forms a gel depot in situ, providing sustained release of the drug over an extended period.[10] This approach is beneficial for applications such as post-surgical drug delivery to prevent inflammation or tumor recurrence.

Table 2: Representative Characteristics of Drug Release from Hydrogel Systems

ParameterRepresentative Value/ProfileMethod of Analysis
Initial Burst Release (first 24h) 20 - 40%UV-Vis Spectroscopy or HPLC
Cumulative Release (at 14 days) 70 - 90%UV-Vis Spectroscopy or HPLC
Release Kinetics Model Higuchi or Korsmeyer-PeppasMathematical Modeling of Release Data
Swelling Ratio 500 - 1000%Gravimetric Method

Note: These values are representative of hydrophobic drugs loaded into thermosensitive hydrogels and can serve as a target for this compound formulations.[11]

Experimental Protocol: Preparation and Characterization of a this compound-Loaded Thermosensitive Hydrogel (Adapted from Tacrolimus Protocol)[10]

Materials:

  • This compound

  • Poloxamer 407

  • Poly(lactic acid) (PLA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Magnetic stirrer with heating plate

  • Viscometer

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Polymer Solution Preparation: Prepare a 20% (w/v) solution of Poloxamer 407 in cold deionized water by stirring at 4°C until a clear solution is formed.

  • Drug Incorporation:

    • Dissolve 10 mg of this compound in a minimal amount of DMSO.

    • Slowly add the this compound solution to the cold Poloxamer 407 solution while stirring continuously.

  • Gelation Temperature Determination:

    • Place a vial containing the this compound-loaded hydrogel solution in a water bath.

    • Gradually increase the temperature and observe the temperature at which the solution transitions to a gel (the point at which a magnetic stir bar stops moving).

  • In Vitro Drug Release:

    • Place 1 mL of the drug-loaded hydrogel solution in a dialysis bag (MWCO 3.5 kDa).

    • Immerse the dialysis bag in 50 mL of PBS (pH 7.4) containing 0.5% Tween 80.

    • Maintain the temperature at 37°C with gentle agitation.

    • At specified time intervals, withdraw 1 mL of the release medium and replace it with fresh medium.

    • Analyze the concentration of this compound in the collected samples using a validated UV-Vis or HPLC method.[7][8]

  • Swelling Study:

    • Prepare a known weight of the hydrogel.

    • Immerse the hydrogel in PBS (pH 7.4) at 37°C.

    • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it.

    • Calculate the Swelling Ratio = ((Wet weight - Dry weight) / Dry weight) x 100.[9]

This compound-Loaded Microneedles

Application Notes

Microneedles are micron-sized needles that can painlessly penetrate the stratum corneum, the outermost layer of the skin, to deliver drugs into the underlying tissue.[12] This technology is promising for the localized delivery of this compound to treat dermatological conditions or for transdermal delivery to achieve a systemic effect. This compound can be coated onto solid microneedles or incorporated into dissolving or hydrogel-forming microneedles.

Table 3: Representative Parameters for Drug-Loaded Microneedles

ParameterRepresentative ValueMethod of Analysis
Microneedle Height 500 - 800 µmMicroscopy
Drug Loading per Patch 100 - 500 µgExtraction followed by HPLC
Penetration Depth > 100 µmOptical Coherence Tomography / Histology
In Vitro Skin Permeation Drug-dependentFranz Diffusion Cell

Note: These values are general representations for small molecule drugs loaded into polymeric microneedles.[12]

Experimental Protocol: Fabrication and Characterization of this compound-Loaded Dissolving Microneedles (Adapted from General Protocols)[13]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • PDMS microneedle molds

Equipment:

  • Centrifuge

  • Vacuum desiccator

  • Microscope

  • Franz diffusion cells

Procedure:

  • Preparation of Drug-Polymer Solution:

    • Prepare a 20% (w/v) solution of PVP and a 10% (w/v) solution of PVA in deionized water.

    • Mix the polymer solutions in a 1:1 ratio.

    • Dissolve this compound in the polymer solution to achieve a final concentration of 1% (w/v).

  • Microneedle Fabrication:

    • Pipette the drug-polymer solution onto the PDMS microneedle molds.

    • Centrifuge the molds at 3000 rpm for 15 minutes to fill the needle cavities.

    • Dry the molds in a vacuum desiccator for 48 hours.

    • Carefully peel the resulting microneedle patch from the mold.

  • Characterization:

    • Morphology: Examine the microneedles under a microscope to assess their shape, height, and integrity.

    • Drug Loading:

      • Dissolve a microneedle patch in a known volume of a suitable solvent.

      • Quantify the this compound content using a validated HPLC method.[13]

    • Mechanical Strength: Test the ability of the microneedles to withstand a compressive force without breaking.

  • In Vitro Skin Permeation Study:

    • Use excised animal or human skin mounted on a Franz diffusion cell.

    • Apply the this compound-loaded microneedle patch to the skin surface.

    • Fill the receptor compartment with PBS (pH 7.4) containing a suitable solubilizer.

    • Maintain the temperature at 32°C.

    • At predetermined time points, collect samples from the receptor compartment and analyze for this compound concentration by HPLC.

Biocompatibility Assessment

Biocompatibility is a critical aspect of developing any localized drug delivery system.[3] Standardized tests according to ISO 10993 should be performed to evaluate the potential for cytotoxicity, sensitization, and irritation.[14]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Seed a suitable cell line (e.g., human dermal fibroblasts or endothelial cells) in a 96-well plate and culture until confluent.

  • Preparation of Extracts: Prepare extracts of the this compound-loaded delivery system (nanoparticles, hydrogel, or microneedles) by incubating them in cell culture medium for 24 hours according to ISO 10993-5.

  • Cell Treatment: Replace the cell culture medium with the prepared extracts and incubate for 24 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Logical Relationship Diagram

The following diagram illustrates the relationship between key formulation parameters and the performance of the localized drug delivery system.

Formulation Formulation Parameters (e.g., Polymer type, Drug:Polymer ratio) Physicochemical Physicochemical Properties (e.g., Size, Zeta Potential, Swelling) Formulation->Physicochemical Influences Performance System Performance (e.g., Drug Loading, Release Rate, Stability) Physicochemical->Performance Determines Outcome Therapeutic Outcome (Efficacy & Safety) Performance->Outcome Impacts

Caption: Formulation parameters influence system performance.

References

Preclinical Safety Evaluation of Umirolimus-Eluting Medical Devices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for the preclinical safety assessment of medical devices eluting Umirolimus, a semi-synthetic derivative of sirolimus. This compound inhibits the proliferation of smooth muscle cells and T cells by blocking the mammalian target of rapamycin (mTOR) signaling pathway, making it a critical component in preventing restenosis following procedures like angioplasty.[1][2][3] These application notes and protocols are designed to guide researchers in generating the necessary data to support regulatory submissions and ensure patient safety.

Mechanism of Action: this compound and the mTOR Signaling Pathway

This compound exerts its anti-proliferative effects by forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and survival. The inhibition of mTORC1 halts the cell cycle in the G1 phase, preventing the proliferation of smooth muscle cells that contributes to neointimal hyperplasia and restenosis.

umirolimus_mTOR_pathway cluster_extracellular cluster_membrane cluster_intracellular Growth_Factors Growth Factors (e.g., PDGF, FGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds Umirolimus_FKBP12 This compound-FKBP12 Complex This compound->Umirolimus_FKBP12 FKBP12->Umirolimus_FKBP12 mTORC1 mTORC1 Umirolimus_FKBP12->mTORC1 inhibits Akt Akt PI3K->Akt activates TSC1_2 TSC1/2 Akt->TSC1_2 inhibits Rheb Rheb TSC1_2->Rheb inhibits Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates 4EBP1 4E-BP1 mTORC1->4EBP1 activates Proliferation Cell Proliferation & Growth S6K1->Proliferation promotes 4EBP1->Proliferation promotes experimental_workflow Start This compound-Eluting Device Concept InVitro In Vitro Biocompatibility & Toxicology (ISO 10993) Start->InVitro Cytotoxicity Cytotoxicity (ISO 10993-5) InVitro->Cytotoxicity Hemocompatibility Hemocompatibility (ISO 10993-4) InVitro->Hemocompatibility Genotoxicity Genotoxicity (OECD 487) InVitro->Genotoxicity InVivo In Vivo Studies Cytotoxicity->InVivo Hemocompatibility->InVivo Genotoxicity->InVivo PK Pharmacokinetics (In Vitro Elution & In Vivo) InVivo->PK SystemicTox Systemic Toxicity (OECD 408) InVivo->SystemicTox LocalResponse Local Tissue Response (ISO 10993-6) InVivo->LocalResponse Regulatory Regulatory Submission PK->Regulatory SystemicTox->Regulatory LocalResponse->Regulatory logical_relationships Cytotoxicity_Data Cytotoxicity Data (Cell Viability) InVitro_Safety In Vitro Safety Profile Cytotoxicity_Data->InVitro_Safety Hemocompatibility_Data Hemocompatibility Data (Thrombosis, Coagulation) Hemocompatibility_Data->InVitro_Safety Genotoxicity_Data Genotoxicity Data (Micronucleus Freq.) Genotoxicity_Data->InVitro_Safety Overall_Safety Overall Safety Assessment InVitro_Safety->Overall_Safety PK_Data Pharmacokinetic Data (Drug Levels) InVivo_Safety In Vivo Safety Profile PK_Data->InVivo_Safety SystemicTox_Data Systemic Toxicity Data (NOAEL) SystemicTox_Data->InVivo_Safety LocalResponse_Data Local Tissue Response Data (Inflammation, Healing) LocalResponse_Data->InVivo_Safety InVivo_Safety->Overall_Safety

References

Application of Umirolimus in Cancer Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Umirolimus (also known as Biolimus A9), a semi-synthetic analog of Sirolimus (rapamycin), in the context of cancer cell line research. While primarily utilized in drug-eluting stents to prevent restenosis, this compound's mechanism of action as a potent and specific inhibitor of the mammalian target of rapamycin (mTOR) makes it a valuable tool for investigating cancer biology.

Introduction to this compound

This compound is a macrocyclic lactone that exerts its biological effects by inhibiting the mTOR signaling pathway.[1] Specifically, this compound forms a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This this compound-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1] The inhibition of mTORC1 disrupts downstream signaling cascades that are critical for cellular growth, proliferation, and survival.[1]

Mechanism of Action and the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in a wide range of human cancers. This pathway regulates essential cellular processes, and its dysregulation contributes to tumorigenesis.

This compound, by inhibiting mTORC1, blocks the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The inactivation of these proteins leads to a reduction in protein synthesis and arrests the cell cycle, primarily at the G1 phase.[1]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 This compound-FKBP12 This compound-FKBP12 This compound-FKBP12->mTORC1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition.

Expected Effects of this compound on Cancer Cell Lines

Based on its mechanism of action and the known effects of other mTOR inhibitors like Sirolimus and Everolimus, this compound is expected to have the following effects on cancer cell lines:

  • Inhibition of Cell Proliferation: By inducing G1 cell cycle arrest, this compound is anticipated to decrease the rate of cancer cell proliferation.[1]

  • Induction of Apoptosis: While mTOR inhibitors are primarily cytostatic, they can also induce apoptosis in certain cancer cell types, often in a dose- and time-dependent manner.

  • Modulation of Angiogenesis: The mTOR pathway is implicated in the regulation of angiogenic factors, and its inhibition may lead to a decrease in the production of pro-angiogenic signals by cancer cells.

Data Presentation: Antiproliferative Activity of mTOR Inhibitors

Specific IC50 values for this compound against a broad range of cancer cell lines are not extensively available in the public literature. However, as a close analog of Sirolimus and Everolimus, its activity is expected to be in a similar nanomolar range for sensitive cell lines. The following tables summarize the reported IC50 values for Sirolimus and Everolimus in various cancer cell lines to provide a reference for the expected potency of this compound.

Table 1: IC50 Values of Sirolimus (Rapamycin) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MG63/ADMOsteosarcoma23.97
T24Bladder CancerDose-dependent inhibition observed

Note: Data for T24 cells showed a significant correlation between concentration and inhibition of proliferation, though a specific IC50 was not stated in the source.

Table 2: IC50 Values of Everolimus (RAD001) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
CNE-1Nasopharyngeal Carcinoma30.0
HONE-1Nasopharyngeal Carcinoma56.9

Note: The reported IC50 values for Everolimus in these nasopharyngeal carcinoma cell lines are in the micromolar range.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro anticancer effects of this compound.

Experimental_Workflow Start Start Cancer Cell Culture Cancer Cell Culture This compound Treatment This compound Treatment Cancer Cell Culture->this compound Treatment Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis Western Blot Western Blot This compound Treatment->Western Blot Data Analysis Data Analysis Cell Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis Western Blot->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

General Experimental Workflow for this compound Evaluation.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time period.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blotting for mTOR Pathway Analysis

This protocol is for detecting changes in the phosphorylation status of key proteins in the mTOR pathway.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-Actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as desired.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based protocol determines the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

mTOR_Inhibition_Effect This compound This compound Inhibition of mTORC1 Inhibition of mTORC1 Decreased S6K Phosphorylation Decreased S6K Phosphorylation Inhibition of mTORC1->Decreased S6K Phosphorylation Decreased 4E-BP1 Phosphorylation Decreased 4E-BP1 Phosphorylation Inhibition of mTORC1->Decreased 4E-BP1 Phosphorylation Reduced Protein Synthesis Reduced Protein Synthesis Decreased S6K Phosphorylation->Reduced Protein Synthesis Decreased 4E-BP1 Phosphorylation->Reduced Protein Synthesis G1 Cell Cycle Arrest G1 Cell Cycle Arrest Reduced Protein Synthesis->G1 Cell Cycle Arrest Decreased Cell Proliferation Decreased Cell Proliferation G1 Cell Cycle Arrest->Decreased Cell Proliferation

Logical Flow of mTORC1 Inhibition to Reduced Proliferation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Umirolimus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Umirolimus in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, also known as Biolimus, is a highly lipophilic semi-synthetic derivative of sirolimus.[1] Its high lipophilicity leads to very poor solubility in water, which is a significant challenge for developing aqueous formulations for research and clinical applications.[2] The aqueous solubility of pure this compound has been reported to be as low as 0.11 µg/mL.[2] This poor solubility can limit its bioavailability and therapeutic efficacy.

Q2: What are the common signs of this compound solubility issues in my experiments?

A2: You may be encountering solubility problems if you observe any of the following:

  • Precipitation: The compound falls out of solution, appearing as a solid, crystals, or a film.

  • Cloudiness or Turbidity: The solution appears hazy or milky, indicating the presence of undissolved particles.

  • Inconsistent Results: Poor solubility can lead to variable drug concentrations in your experiments, resulting in poor reproducibility of data.

  • Low Bioavailability: In in-vivo studies, poor aqueous solubility is a primary reason for low absorption and bioavailability after oral administration.[3]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in several organic solvents. Published data indicates solubility in:

  • Dimethylformamide (DMF)[4]

  • Dimethyl sulfoxide (DMSO)[4]

  • Ethanol[4]

  • Methanol[4]

For in-vivo experiments, it is crucial to use solvents and excipients that are generally recognized as safe (GRAS).[5]

Q4: What are the primary strategies to enhance the aqueous solubility of this compound?

A4: Several formulation strategies can be employed to overcome the poor aqueous solubility of this compound. These can be broadly categorized as:

  • Physicochemical Modifications: These methods alter the physical properties of the drug to improve its dissolution rate. A key technique is particle size reduction through micronization or the creation of nanosuspensions.[6][7][8][9][10]

  • Formulation-Based Approaches: These involve the use of excipients to increase the apparent solubility of this compound without changing its chemical structure. Common and effective methods include:

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent.[3][7]

    • Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug.[3]

    • Cyclodextrins: Using these to form inclusion complexes that shield the hydrophobic parts of this compound.[6][10]

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix.[7][11][12][13]

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, which can also enhance absorption.[2][3][6]

Troubleshooting Guides

Problem 1: this compound precipitates when I dilute my stock solution in an aqueous buffer.
  • Possible Cause: The concentration of the organic co-solvent in your final solution is too low to maintain the solubility of this compound. This is a common issue when diluting a concentrated stock (e.g., in DMSO) into an aqueous medium.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Try working with a lower final concentration of this compound in your aqueous medium.

    • Increase Co-solvent Percentage: If your experimental system allows, increase the percentage of the organic co-solvent in the final aqueous solution. However, be mindful of potential solvent toxicity in cell-based assays or in-vivo studies.

    • Use a Surfactant: Add a biocompatible surfactant (e.g., Tween® 80, Polysorbate 80) to your aqueous buffer before adding the this compound stock solution. Surfactants can form micelles that encapsulate this compound and keep it in solution.[3]

    • Utilize Cyclodextrins: Incorporate a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) into your aqueous buffer to form an inclusion complex with this compound.[6]

Problem 2: I am observing inconsistent results in my cell-based assays.
  • Possible Cause: Poor solubility is leading to an inconsistent concentration of active this compound in your assay wells. The drug may be precipitating or adsorbing to the plasticware.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding the this compound solution to your cells, visually inspect it for any signs of precipitation or cloudiness.

    • Incorporate a Solubilizing Excipient: Prepare your this compound working solution in a medium containing a solubilizing agent like a biocompatible surfactant or cyclodextrin.

    • Sonication: Briefly sonicate your final working solution before adding it to the assay plates to help dissolve any small, invisible precipitates.

    • Pre-coated Plates: Consider pre-coating your assay plates with a blocking agent to reduce non-specific binding of the lipophilic this compound to the plastic.

Quantitative Data on this compound Solubility Enhancement

The following table summarizes the reported solubility of this compound in water and the significant improvements achieved through formulation strategies.

FormulationSolvent/MediumThis compound Solubility (µg/mL)Fold Increase vs. WaterReference
Pure this compound Water0.11-[2]
This compound in PEG-PCL Micelles Water55.6~505[2]
This compound in PEG-PLA Micelles Water739.1~6719[2]

Note: PEG-PCL (Poly(ethylene glycol)-block-poly(ε-caprolactone)) and PEG-PLA (Poly(ethylene glycol)-block-poly(lactic acid)) are block copolymers used to form micelles.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Precipitation

This protocol describes a general method for preparing a this compound nanosuspension, a technique that increases the surface area of the drug for faster dissolution.

Materials:

  • This compound

  • Suitable organic solvent (e.g., acetone, ethanol)

  • Anti-solvent (e.g., purified water)

  • Stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like PVP K30)

  • Stirrer/homogenizer

Procedure:

  • Dissolve this compound in the selected organic solvent to create a drug solution.

  • Dissolve the stabilizer in the anti-solvent (water).

  • Under high-speed stirring or homogenization, inject the this compound solution into the anti-solvent containing the stabilizer.

  • The rapid mixing and solvent shift will cause this compound to precipitate as nanoparticles.

  • Continue stirring to allow for the evaporation of the organic solvent.

  • The resulting nanosuspension can be further processed, for example, by freeze-drying to obtain a solid powder.[9]

Protocol 2: Formulation of this compound in a Solid Dispersion by Solvent Evaporation

This method aims to disperse this compound in a hydrophilic carrier in an amorphous state, which has higher solubility than the crystalline form.[7]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000)[11][13]

  • Common solvent (e.g., ethanol, methanol)

  • Rotary evaporator

Procedure:

  • Dissolve both this compound and the hydrophilic carrier in a suitable common solvent in the desired ratio (e.g., 1:1, 1:5 drug to carrier).

  • Attach the flask containing the solution to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature.

  • The resulting solid film is the solid dispersion of this compound in the carrier.

  • Scrape the solid dispersion from the flask and store it in a desiccator.

  • The solid dispersion can then be dissolved in an aqueous medium for your experiments.

Visualizations

umirolimus_solubility_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategies cluster_methods Specific Methods cluster_outcome Desired Outcome start Poor this compound Aqueous Solubility strategy Select Strategy start->strategy physchem Physicochemical Modification strategy->physchem formulation Formulation-Based Approach strategy->formulation micronization Particle Size Reduction (Micronization/Nanosuspension) physchem->micronization s_dispersion Solid Dispersion formulation->s_dispersion lipids Lipid-Based Systems (Micelles, Liposomes) formulation->lipids cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin end Enhanced Aqueous Solubility & Bioavailability micronization->end s_dispersion->end lipids->end cyclodextrin->end

Caption: Workflow for addressing this compound solubility issues.

mtor_pathway cluster_cell Cellular Environment This compound This compound Complex This compound-FKBP12 Complex This compound->Complex binds FKBP12 FKBP12 FKBP12->Complex binds mTORC1 mTORC1 (mammalian Target of Rapamycin Complex 1) p70S6K p70 S6 Kinase mTORC1->p70S6K Activates Complex->mTORC1 Inhibits CellCycle Cell Cycle Progression (G1 Phase) p70S6K->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Simplified mTOR signaling pathway inhibited by this compound.

References

Improving the stability of Umirolimus in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Umirolimus in experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as Biolimus A9, is a highly lipophilic semi-synthetic derivative of sirolimus (rapamycin).[1] It is a potent immunosuppressant and a key inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Its mechanism of action involves binding to the intracellular protein FKBP12 (FK506-binding protein 12). The resulting this compound-FKBP12 complex then specifically inhibits mTOR Complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and survival.[2] This inhibition leads to cell cycle arrest in the G1 phase, preventing the proliferation of cells like smooth muscle cells and T-lymphocytes.[1][2]

Q2: Why is this compound stability a concern in experimental buffers?

A2: this compound, like its parent compound sirolimus, has very low aqueous solubility and is prone to degradation in aqueous solutions, particularly under certain pH and temperature conditions.[3][4] Sirolimus is known to be very unstable in common buffers like phosphate-buffered saline (PBS) and HEPES, especially at 37°C, where it can be almost completely destroyed within 24 hours.[5] This instability can lead to a loss of active compound concentration during an experiment, resulting in inaccurate and irreproducible data.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for sirolimus and its analogs in aqueous solutions is hydrolysis of the macrolide lactone ring.[4][6][7] This process is often catalyzed by basic conditions (higher pH).[4][8] Degradation typically follows pseudo-first-order kinetics.[9]

Q4: How should I prepare and store a stock solution of this compound?

A4: Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice.[3]

  • Preparation : Prepare a stock solution of 10-20 mM in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Storage : Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[10]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

  • Problem: After diluting the DMSO stock solution into my aqueous cell culture medium, I observe a cloudy precipitate, suggesting the compound is crashing out of solution.

  • Solutions:

StrategyDetailed Protocol
Reduce Final DMSO Concentration While preparing your working solution, ensure the final concentration of DMSO in the culture medium is low, typically below 0.5%, to avoid solvent toxicity. However, for highly lipophilic compounds, a slightly higher but non-toxic concentration may be necessary to maintain solubility.
Pre-warm Media Before adding the this compound stock solution, gently warm the cell culture medium to 37°C. This can transiently increase the solubility of the compound.[10]
Serial Dilution Perform serial dilutions of the DMSO stock in pre-warmed media. Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion, which can prevent localized high concentrations that lead to precipitation.[10]
Use a Stabilizing Excipient For problematic cases, consider incorporating a low concentration of a biocompatible surfactant like Tween-20 or a polymer like Hydroxypropyl methylcellulose (HPMC) into your final buffer to act as a stabilizing agent.[5][11]

Issue 2: Inconsistent or No Biological Effect Observed

  • Problem: My experimental results are highly variable, or I am not observing the expected inhibition of mTOR signaling (e.g., no change in phosphorylation of downstream targets like S6K).

  • Solutions:

StrategyDetailed Protocol
Confirm Compound Stability The lack of effect may be due to this compound degradation in the experimental buffer. Prepare fresh working solutions for each experiment from a frozen stock aliquot. Minimize the time the compound spends in aqueous buffer at 37°C before and during the experiment.
Verify Stock Solution Integrity If possible, verify the concentration and integrity of your stock solution using an analytical method like HPLC, especially if the stock is old or has undergone multiple freeze-thaw cycles.
Optimize Treatment Time & Dose Perform a dose-response and time-course experiment. It's possible the concentration is too low or the treatment duration is too short to see a significant effect.[10] Western blotting for downstream targets of mTORC1 (e.g., p-S6K, p-4E-BP1) is a reliable method to confirm pathway inhibition.[12]
Control for Buffer Effects Be aware that some buffer components can affect compound stability. For instance, sirolimus degrades rapidly in phosphate buffers.[5] If feasible, test alternative buffer systems.

Quantitative Data: Stability of Sirolimus in Various Media

This compound is expected to have a stability profile similar to its parent compound, sirolimus. The following tables summarize the stability of sirolimus in different aqueous media at 37°C.

Table 1: Half-Life of Sirolimus in Different Buffers at 37°C

Buffer SystempHHalf-Life (t½) in HoursPseudo-First-Order Rate Constant (kobs) in h⁻¹Reference
Ultrapure WaterNeutral129.150.0054[2]
Phosphate-Buffered Saline (PBS)7.411.5-[5]
Acetate Buffer4.045.180.0153[2]
Phosphate Buffer6.837.990.0182[2]
Simulated Gastric Fluid1.20.098.0804[2]

Table 2: Effect of Surfactants on Sirolimus Stability in PBS (pH 7.4)

Surfactant (in PBS)Effect on Half-Life (t½)Reference
Tween-20Increased t½ by 2.7-fold[5]

Note: These data are for sirolimus and should be used as a guideline for this compound. Empirical testing of this compound stability in your specific experimental system is highly recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Culture

  • Thaw Stock Solution : Remove one aliquot of your 10 mM this compound in DMSO stock solution from -80°C storage and thaw it at room temperature.

  • Pre-warm Medium : Warm your serum-free cell culture medium to 37°C in a water bath.

  • Prepare Intermediate Dilution : Perform an intermediate dilution of the stock solution in pre-warmed medium. For example, to achieve a final concentration of 100 nM, you might first dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.

  • Final Dilution : Add the required volume of the intermediate dilution to your final volume of cell culture medium (containing cells or for treating cells). Add the solution dropwise while gently swirling the plate or flask.

  • Incubate Immediately : Place the cells immediately back into the 37°C incubator. Minimize the time the final working solution is kept at room temperature.

Protocol 2: General Method for Assessing this compound Stability by HPLC

  • Prepare Buffer : Prepare the experimental buffer of interest (e.g., PBS, pH 7.4).

  • Spike this compound : Add this compound from a concentrated DMSO stock to the buffer to achieve the final desired concentration (e.g., 1 µg/mL). The final DMSO concentration should be kept low and consistent across all samples (e.g., <0.5%).

  • Incubate : Place the solution in a temperature-controlled environment (e.g., a 37°C water bath) and protect it from light.

  • Sample at Time Points : At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Quench Degradation : Immediately mix the aliquot with a cold organic solvent like acetonitrile or methanol to stop further degradation and precipitate buffer salts.

  • Centrifuge : Centrifuge the sample to pellet any precipitates.

  • Analyze Supernatant : Analyze the supernatant using a validated reverse-phase HPLC method with UV or mass spectrometry (MS) detection to quantify the remaining concentration of this compound.

  • Calculate Degradation Rate : Plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the negative of the pseudo-first-order degradation rate constant (-k). The half-life can be calculated as 0.693/k.[2]

Visualizations

Umirolimus_Pathway cluster_0 This compound This compound FKBP12 FKBP12 This compound->FKBP12 mTORC1 mTORC1 FKBP12->mTORC1 Inhibition mTORC1->mid_point Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT PI3K_AKT->mTORC1 S6K1 S6K1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1 4E-BP1 FourEBP1->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation mid_point->S6K1 mid_point->FourEBP1

Caption: this compound mechanism of action via mTORC1 inhibition.

Experimental_Workflow start Start prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock store Aliquot & Store at -80°C prep_stock->store thaw Thaw Single Aliquot store->thaw prep_working Prepare Working Solution in Pre-warmed Medium (37°C) thaw->prep_working treat_cells Treat Cells Immediately prep_working->treat_cells assay Perform Assay (e.g., Western Blot, Viability) treat_cells->assay end End assay->end

Caption: Recommended workflow for preparing this compound solutions.

Troubleshooting_Tree issue Inconsistent Results? precipitate Precipitate in Media? issue->precipitate Visual Check no_effect No Biological Effect? issue->no_effect Data Analysis sol_precipitate Follow Solubility Protocol: • Pre-warm media • Serial dilution • Check DMSO % precipitate->sol_precipitate Yes sol_no_effect Check Compound Activity: • Use fresh aliquot • Confirm stock integrity • Run dose-response no_effect->sol_no_effect Yes

Caption: Decision tree for troubleshooting this compound experiments.

References

Optimizing Umirolimus Concentration for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Umirolimus in in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research. This compound, a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), is a valuable tool for studying cellular growth, proliferation, and signaling pathways. This guide will help you optimize its use and troubleshoot potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a semi-synthetic derivative of sirolimus (rapamycin) that acts as an immunosuppressant and anti-proliferative agent. Its primary mechanism involves the inhibition of the mTOR signaling pathway, specifically mTOR complex 1 (mTORC1). This compound first binds to the intracellular protein FK506-binding protein 12 (FKBP12). This this compound-FKBP12 complex then allosterically inhibits mTORC1. The inhibition of mTORC1 disrupts downstream signaling cascades that are crucial for cell cycle progression, leading to a halt in the G1 phase and subsequently inhibiting cell proliferation. This makes it particularly effective in preventing the proliferation of cells like smooth muscle cells and lymphocytes.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is a lipophilic compound and should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the DMSO is of high purity and anhydrous, as this compound can be sensitive to degradation. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells; it is generally recommended to keep the final DMSO concentration in the culture medium below 0.1% to 0.5%. If you observe precipitation upon dilution, you may need to adjust your stock concentration or the dilution method.

Q3: What are the expected effective concentration ranges for this compound in vitro?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. As a sirolimus analog, its effective concentrations are expected to be in a similar range. For other mTOR inhibitors like everolimus and sirolimus, inhibitory concentrations (IC50) can range from the sub-nanomolar to the micromolar range. For instance, everolimus has shown growth-inhibitory effects on some triple-negative breast cancer cell lines at sub-nanomolar IC50 concentrations. In studies with human umbilical vein endothelial cells (HUVECs), rapamycin (sirolimus) has been shown to inhibit proliferation at concentrations ranging from 1 to 1000 ng/mL. For smooth muscle cells, a talin modulator showed a half-maximal inhibitory concentration on proliferation at 50 μM. It is strongly recommended to perform a dose-response experiment for your specific cell line to determine the optimal concentration.

Data Presentation: Expected In Vitro Concentrations of mTOR Inhibitors (as a proxy for this compound)

Cell TypemTOR InhibitorEffective Concentration RangeReference
Triple-Negative Breast Cancer CellsEverolimusSub-nM (IC50)
Human Umbilical Vein Endothelial Cells (HUVECs)Sirolimus (Rapamycin)1 - 1000 ng/mL
Human Aortic Smooth Muscle CellsTalin Modulator~50 µM (IC50)
Human Coronary Artery Endothelial CellsEverolimus0.5 µM

Troubleshooting Guides

Problem 1: Inconsistent or no observable effect of this compound on my cells.

  • Possible Cause:

    • Compound Instability: this compound, like other mTOR inhibitors, can degrade in solution, especially with repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures.

    • Incorrect Concentration: The concentration used may be too low to elicit a response in your specific cell line.

    • Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors.

    • High Cell Density: The inhibitory effect of some compounds can be inversely proportional to the cell concentration used in the assay.

    • Solubility Issues: The compound may have precipitated out of the cell culture medium.

  • Solutions:

    • Fresh Stock: Prepare a fresh stock solution of this compound from a new vial. Aliquot the stock to minimize freeze-thaw cycles.

    • Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations (e.g., from 0.1 nM to 10 µM) to determine the optimal working concentration for your cell line.

    • Positive Control: Use a known mTOR inhibitor, such as sirolimus or everolimus, as a positive control to confirm that the mTOR pathway is druggable in your cell line.

    • Optimize Cell Seeding Density: Ensure you are using a consistent and optimal cell seeding density for your assays.

    • Check for Precipitation: Visually inspect your culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing a lower concentration stock solution or using a different dilution method.

Problem 2: High background or off-target effects observed.

  • Possible Cause:

    • High this compound Concentration: Using excessively high concentrations can lead to non-specific effects.

    • DMSO Toxicity: The final concentration of DMSO in your culture medium may be too high, causing cellular stress or toxicity.

    • Prolonged Incubation: Long exposure times can sometimes lead to secondary effects or cellular adaptation.

  • Solutions:

    • Titrate Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments.

    • Control for DMSO: Ensure that your vehicle control (cells treated with the same concentration of DMSO without this compound) is included in all experiments.

    • Time-Course Experiment: Perform a time-course experiment to identify the optimal incubation time to observe the desired effect without significant off-target effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined

Troubleshooting inconsistent results in Umirolimus cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Umirolimus (Biolimus A9) cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Biolimus A9, is a semi-synthetic derivative of Sirolimus (rapamycin).[1] It is a potent immunosuppressant and anti-proliferative agent.[2] Its primary mechanism of action is the inhibition of the mammalian target of rapamycin (mTOR), specifically by binding to the FK506-binding protein 12 (FKBP12).[2] The resulting this compound-FKBP12 complex allosterically inhibits mTOR Complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and survival.[2] This inhibition leads to a cell cycle arrest in the G1 phase, thereby preventing cell proliferation.[2]

Q2: How should I prepare and store this compound for cell culture experiments?

A2: this compound is highly lipophilic. For in vitro studies, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent like dimethyl sulfoxide (DMSO). This stock solution should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and maintain stability. When preparing working solutions, the stock should be diluted in pre-warmed cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.1%.

Q3: What are the expected off-target effects of this compound?

A3: While this compound is a specific inhibitor of mTORC1, high concentrations or prolonged exposure may lead to off-target effects. One known effect of mTORC1 inhibitors is the potential for feedback activation of the PI3K/Akt signaling pathway. Additionally, some studies with sirolimus have shown that long-term treatment can also affect the assembly and function of mTOR Complex 2 (mTORC2), which can impact downstream signaling, including the full activation of Akt. Researchers should be aware of these potential confounding factors when interpreting their results.

Q4: Why am I seeing inconsistent results between experiments?

A4: Inconsistent results in this compound cell-based assays can stem from several factors:

  • Cell Health and Passage Number: Ensure cells are healthy, free from contamination, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered signaling pathways.

  • Reagent Variability: Use fresh aliquots of this compound for each experiment to avoid degradation. Ensure all other reagents, including cell culture media and supplements, are from consistent lots.

  • Experimental Conditions: Maintain consistency in cell seeding density, incubation times, and assay procedures. Minor variations can lead to significant differences in results.

Data Presentation: Effective Concentrations of mTOR Inhibitors

Cell LineCancer TypeAssay TypemTOR InhibitorIC50 / Effective ConcentrationIncubation Time
GEOColon CancerCell SurvivalEverolimus~25% inhibition at 0.1 µMNot Specified
PC3Prostate CancerWestern Blot (p-p70S6K)EverolimusEffective at 0.1 µMNot Specified
Caki-2Renal Cell CarcinomaMTT AssayEverolimusIC50 ≤ 0.1 µMNot Specified
CMT1Canine Mammary TumorMTT AssayEverolimusEffective at 100 nM40 hours
CMT-U27Canine Mammary TumorMTT AssayEverolimusEffective at 100 nM40 hours
CMT9Canine Mammary TumorMTT AssayEverolimusEffective at 100 nM40 hours

Mandatory Visualizations

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC | Rheb Rheb-GTP TSC->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 This compound This compound-FKBP12 This compound->mTORC1 | Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation |

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhere Incubate overnight for adherence seed_cells->incubate_adhere prepare_drug Prepare this compound serial dilutions incubate_adhere->prepare_drug treat_cells Treat cells with This compound incubate_adhere->treat_cells prepare_drug->treat_cells incubate_treat Incubate for 24-72 hours treat_cells->incubate_treat assay Perform Cell Proliferation Assay (e.g., MTT) incubate_treat->assay read_plate Read plate on microplate reader assay->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: General workflow for a this compound cell proliferation assay.

Troubleshooting_Tree issue Inconsistent Results? high_variability High Variability within plate? issue->high_variability Yes low_signal Low/No Drug Effect? issue->low_signal No edge_effect Check for Edge Effects high_variability->edge_effect Yes pipetting_error Review Pipetting Technique high_variability->pipetting_error No drug_conc Optimize this compound Concentration low_signal->drug_conc Yes drug_stability Check Drug Stability & Purity drug_conc->drug_stability No cell_health Assess Cell Health & Passage # drug_stability->cell_health No

Caption: A decision tree for troubleshooting inconsistent results.

Troubleshooting Guides

Issue 1: High background noise in the assay.

  • Question: My negative control wells (no cells or no drug) show a high signal, making it difficult to interpret the results. What could be the cause?

  • Answer: High background noise can be caused by several factors:

    • Contaminated Reagents: Ensure all your reagents, including media, serum, and assay components, are sterile and free of contaminants.

    • Sub-optimal Washing Steps: In assays like Western blotting, insufficient washing can leave behind unbound antibodies, leading to high background. Increase the number and duration of wash steps.

    • Reagent Concentration: For immunoassays, using too high a concentration of primary or secondary antibodies can result in non-specific binding. Titrate your antibodies to find the optimal concentration.

    • Incomplete Cell Lysis: Incomplete lysis can release interfering substances. Ensure your lysis buffer and protocol are appropriate for your cell type.

Issue 2: "Edge effect" observed in 96-well plates.

  • Question: I'm noticing that the cells in the outer wells of my 96-well plate are behaving differently (e.g., lower viability, different morphology) than the cells in the inner wells. How can I mitigate this?

  • Answer: The "edge effect" is a common phenomenon caused by increased evaporation from the peripheral wells. To minimize this:

    • Use a Humidified Incubator: Ensure your incubator has a water pan to maintain high humidity.

    • Seal the Plate: Use parafilm or a plate sealer to wrap the edges of the plate, reducing evaporation.

    • Don't Use Outer Wells: A common practice is to fill the outer wells with sterile PBS or media without cells and only use the inner 60 wells for your experiment.

    • Plate Equilibration: Allow the plate to equilibrate to room temperature before seeding cells to minimize temperature gradients.

Issue 3: No significant effect of this compound on cell proliferation.

  • Question: I've treated my cells with this compound, but I'm not seeing the expected decrease in cell proliferation. What should I check?

  • Answer:

    • Sub-optimal Drug Concentration: The effective concentration of this compound is highly cell-line dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 for your specific cells.

    • Inactive Compound: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

    • Insufficient Incubation Time: The anti-proliferative effects of this compound may take time to become apparent. Try extending the incubation period (e.g., 48 or 72 hours).

    • Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors. This can be due to mutations in the mTOR pathway or activation of compensatory signaling pathways. Confirm mTORC1 pathway inhibition by Western blot (see protocol below).

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is a standard method for assessing the effect of this compound on cell proliferation.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for mTOR Pathway Inhibition

This protocol allows for the qualitative assessment of this compound's on-target effect by measuring the phosphorylation of a key downstream effector of mTORC1, p70S6 Kinase (p70S6K).

Materials:

  • Cell culture dishes (e.g., 6-well plates)

  • This compound stock solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p70S6K, anti-total-p70S6K, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates, allow them to adhere, and then treat with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, run them on an SDS-PAGE gel to separate the proteins by size, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Then, incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After another wash, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: A decrease in the ratio of phosphorylated p70S6K to total p70S6K with increasing this compound concentration indicates successful inhibition of the mTORC1 pathway.

References

Technical Support Center: Umirolimus Detection Method Refinement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Umirolimus detection.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process for this compound detection.

Issue 1: Low or No Signal Intensity for this compound

  • Question: We are experiencing very low or no signal for our this compound samples during LC-MS/MS analysis. What are the potential causes and solutions?

  • Answer: Low signal intensity can stem from several factors, ranging from sample preparation to instrument settings. Here is a breakdown of potential causes and recommended troubleshooting steps:

    • Inefficient Sample Preparation: this compound, being highly lipophilic, requires effective extraction from the sample matrix (e.g., whole blood, plasma, tissue homogenate). Inadequate protein precipitation or extraction can lead to significant analyte loss.

      • Solution: Ensure optimal protein precipitation. While various organic solvents can be used, a mixture of methanol and a salt solution like zinc sulfate is commonly employed to effectively crash proteins and release the drug.[1] Consider comparing different precipitation agents as summarized in the table below. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[2]

    • Suboptimal Ionization: this compound, like other sirolimus analogs, ionizes most effectively in positive ion mode, often forming adducts with ions like ammonium (NH₄⁺) or sodium (Na⁺).[3] A novel approach involves using cesium (Cs⁺) adducts, which can reduce fragmentation into a single, highly specific product ion, thereby increasing signal intensity.[4]

      • Solution: Optimize the mobile phase composition. The addition of ammonium formate (e.g., 5-10 mM) to the mobile phase can enhance the formation of [M+NH₄]⁺ adducts, which often yield a strong signal.[5][6] Verify that the mass spectrometer is set to positive ion mode and that the correct precursor/product ion transitions (MRM) are being monitored.[7]

    • Ion Suppression/Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound in the mass spectrometer source, leading to a reduced signal.[8]

      • Solution: Improve chromatographic separation to resolve this compound from interfering matrix components. Ensure that the sample cleanup is adequate. If ion suppression is still suspected, a matrix effect study should be performed by comparing the signal of this compound in a neat solution versus a post-extraction spiked matrix sample.[6]

    • Instrument Contamination or Incorrect Settings: Contamination of the ion source or improper MS settings can lead to poor signal.[8]

      • Solution: Regularly clean the ion source, including the capillary and cones, as per the manufacturer's guidelines.[9] Systematically optimize MS parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature to maximize the this compound signal.[10][11]

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: Our chromatograms for this compound are showing significant peak tailing. What could be causing this and how can we improve it?

  • Answer: Peak tailing is a common issue in liquid chromatography and can adversely affect integration and quantification. The primary causes and solutions are:

    • Secondary Interactions: Analyte interaction with active sites on the stationary phase (e.g., residual silanols) can cause peak tailing.[12]

      • Solution: Ensure the mobile phase pH is appropriate for the analyte and column. The addition of a small amount of a weak acid, like formic acid (e.g., 0.1%), can help to protonate residual silanols and reduce secondary interactions.[7] Using a highly end-capped column or a column with a different stationary phase chemistry can also mitigate these effects.[12]

    • Column Overload: Injecting too much analyte mass onto the column can lead to peak distortion.[3]

      • Solution: Reduce the injection volume or dilute the sample to see if the peak shape improves.[12]

    • Physical Column Issues: A void at the column inlet or a partially blocked frit can cause all peaks in the chromatogram to tail.[3]

      • Solution: If all peaks are tailing, inspect the column inlet for a void. Reversing and flushing the column (if permitted by the manufacturer) may resolve a blocked frit. If the problem persists, the column may need to be replaced.[12]

Issue 3: Sample Carryover

  • Question: We are observing the this compound peak in our blank injections following a high concentration sample. How can we eliminate this carryover?

  • Answer: Carryover can compromise the accuracy of low-level concentration samples. It typically originates from the autosampler or the column.

    • Autosampler Contamination: The analyte can adsorb to surfaces in the injection system, such as the needle, loop, or valve seals.[9]

      • Solution: Optimize the needle wash procedure. Use a strong solvent in the wash solution that is effective at solubilizing this compound (e.g., a high percentage of organic solvent like isopropanol or acetonitrile). Increase the duration or number of wash cycles.[9]

    • Column Carryover: Strong retention of the analyte on the column can lead to it slowly eluting in subsequent runs.

      • Solution: Implement a robust column wash step at the end of each analytical run by flushing with a strong solvent to remove any retained analyte.[12] Increasing the gradient run time or the final percentage of the organic solvent can also help elute strongly retained compounds.[13]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various refined methods for the detection of sirolimus and its analogs, which are applicable to this compound.

ParameterMethod 1: Methanol PrecipitationMethod 2: Zinc Sulfate/Methanol PrecipitationMethod 3: Acetonitrile PrecipitationMethod 4: Solid-Phase Extraction (SPE)
Analyte SirolimusEverolimus, Sirolimus, TacrolimusSirolimusSirolimus
Matrix Whole BloodWhole BloodWhole Blood & Lung TissueWhole Blood
Extraction Recovery ~85%Not Specified>88%[6]>90%
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[7]0.10 ng/mL[1]0.5 ng/mL[6]0.2 ng/mL
Linear Range 0.5 - 50.0 ng/mL[7]0.10 - 100 ng/mL[1]0.5 - 50 ng/mL[6]0.2 - 16 ng/mL
Intra-day Precision (%CV) < 15%< 10%< 11.8%[6]< 10%
Inter-day Precision (%CV) < 15%< 10%< 13.5%[6]< 12%
Key Advantage Simple and rapid.High sensitivity.[1]Good recovery in different tissues.[6]High purity of final extract.
Reference [7][1][6]

Experimental Protocols

Refined Protocol for this compound Quantification in Whole Blood by LC-MS/MS

This protocol is a composite of best practices for enhancing sensitivity and robustness.

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of whole blood sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of precipitating solution. The precipitating solution consists of a 1:4 (v/v) ratio of 0.4 M zinc sulfate to methanol, containing the internal standard (e.g., Ascomycin or a stable isotope-labeled this compound).[1]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography

  • LC System: Agilent 1260 LC system or equivalent.[1]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 5 mM Ammonium Formate with 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 min: 40% B

    • 0.5 min: 40% B

    • 2.5 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 40% B

    • 5.0 min: 40% B

3. Mass Spectrometry

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460 or equivalent).[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (example for Sirolimus, to be optimized for this compound):

    • This compound (as Biolimus A9): Precursor ion (e.g., [M+NH₄]⁺) → Product ion. Note: Specific m/z values must be determined by direct infusion of a this compound standard.

    • Sirolimus (for reference): m/z 931.7 → 864.6[7]

  • Key MS Parameters (to be optimized):

    • Gas Temperature: 325 °C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 35 psi

    • Capillary Voltage: 4000 V

    • Collision Energy: Optimize for maximum product ion intensity.

Visualizations

mTOR_Pathway drug drug protein protein complex complex process process inhibitor inhibitor This compound This compound FKBP12 FKBP12 This compound->FKBP12 Umi_FKBP12 This compound-FKBP12 Complex FKBP12->Umi_FKBP12 mTORC1 mTORC1 Umi_FKBP12->mTORC1 S6K1 S6K1 mTORC1->S6K1 activates ProteinSynth Protein Synthesis S6K1->ProteinSynth promotes CellCycle Cell Cycle Progression (G1 to S Phase) SMC_prolif Smooth Muscle Cell Proliferation CellCycle->SMC_prolif leads to ProteinSynth->CellCycle enables

Caption: this compound mechanism of action via the mTOR signaling pathway.[14]

Troubleshooting_Workflow problem problem check check action action solution solution start Low Signal Intensity check_sample_prep Review Sample Prep? start->check_sample_prep check_ms_params Review MS Parameters? check_sample_prep->check_ms_params No action_prep Optimize Extraction (Solvent, SPE) check_sample_prep->action_prep Yes check_lc_params Review LC System? check_ms_params->check_lc_params No action_ms Optimize Source (Voltage, Gas, Temp) check_ms_params->action_ms Yes action_lc Check for Leaks Clean Column check_lc_params->action_lc Yes matrix_effect Suspect Matrix Effects? check_lc_params->matrix_effect No action_prep->start Re-analyze action_ms->start Re-analyze action_lc->start Re-analyze action_matrix Improve Chromatography Dilute Sample matrix_effect->action_matrix Yes solved Signal Restored matrix_effect->solved No action_matrix->start Re-analyze

Caption: Logical workflow for troubleshooting low signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for this compound quantification? A1: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d4). If unavailable, a structural analog like Ascomycin is a commonly used and acceptable alternative for sirolimus and its derivatives.[6]

Q2: How should this compound samples be stored to ensure stability? A2: this compound, like sirolimus, can be unstable in solution at room temperature. It is recommended to store whole blood samples at -20°C or lower for long-term stability. Processed samples (supernatant in autosampler vials) should be kept at 4°C and analyzed promptly. Avoid repeated freeze-thaw cycles of the stock solutions and samples.

Q3: Can immunoassays be used for this compound detection? A3: While immunoassays exist for sirolimus, they can suffer from cross-reactivity with metabolites, potentially leading to an overestimation of the parent drug concentration.[7] LC-MS/MS is the gold standard method due to its superior specificity and sensitivity, which is critical for accurately measuring the low concentrations of this compound released from drug-eluting stents.[7][15]

Q4: What are the expected m/z values for this compound in the mass spectrometer? A4: this compound (Biolimus A9) has a molar mass of 986.29 g/mol . In positive ESI mode with a mobile phase containing ammonium formate, the most abundant precursor ion is likely the ammonium adduct [M+NH₄]⁺ at an m/z of approximately 1004.3. The exact m/z values for precursor and product ions should always be confirmed by direct infusion of a certified this compound standard into the mass spectrometer.

Q5: My baseline is very noisy. What are the common causes? A5: A noisy baseline can be caused by several factors: contaminated solvents or mobile phase additives, column bleed, or a contaminated mass spectrometer source.[8] Ensure you are using high-purity, LC-MS grade solvents and fresh mobile phases. If the problem persists, flushing the LC system and cleaning the MS ion source are recommended next steps.[8]

References

Technical Support Center: Large-Scale Synthesis of Umirolimus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Umirolimus.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Alkylation of Sirolimus

Question: We are experiencing significantly lower yields than expected during the key alkylation step of sirolimus at the C42-hydroxyl group. What are the potential causes and solutions?

Answer: Low yields in this step are a common challenge, particularly during scale-up. Several factors can contribute to this issue:

  • Reagent Instability: The alkylating agent, such as 2-ethoxyethyl trifluoromethane sulfonate (2-ethoxyethyl triflate), can be unstable and degrade upon storage. It is crucial to use freshly prepared or properly stored reagents.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Ensure the reaction is maintained at the optimal temperature, typically around 60°C. Prolonged reaction times may not necessarily increase the yield and could lead to the formation of byproducts.

  • Base Selection and Stoichiometry: The choice and amount of the organic base are important. Ethyl di-isopropyl amine is commonly used. Ensure the correct molar excess is used to effectively scavenge the acid generated during the reaction.

  • Moisture Content: The reaction is sensitive to moisture. All solvents and reagents should be anhydrous to prevent side reactions.

  • Scale-Up Effects: Direct scaling of laboratory procedures often results in reduced yields.[1] Mass transfer and heat transfer limitations can become significant at a larger scale. A re-optimization of reaction parameters may be necessary for the specific reactor geometry and scale.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly prepared 2-ethoxyethyl triflate or an alternative, more stable alkylating agent like 2-ethoxyethyl pentafluorobenzene sulfonate.

  • Optimize Reaction Parameters: Perform small-scale experiments to re-optimize temperature, reaction time, and reagent stoichiometry for your specific setup.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Addition: On a large scale, consider the controlled addition of the alkylating agent to manage the reaction exotherm and maintain a consistent temperature profile.

Issue 2: Difficulties in the Purification of this compound

Question: We are facing challenges in purifying this compound to the required pharmaceutical-grade purity (>99%) using column chromatography. What strategies can we employ for more efficient large-scale purification?

Answer: Large-scale purification of macrolides like this compound can be complex due to the presence of structurally similar impurities.

  • Choice of Stationary Phase: Silica gel is commonly used. The choice of silica gel with appropriate particle size and surface area is crucial for achieving good separation.

  • Solvent System Optimization: A petroleum ether-ethyl acetate solvent system is often employed for elution.[2] Fine-tuning the gradient of this system is critical to separate this compound from its impurities.

  • Alternative Chromatographic Techniques: Consider reverse-phase chromatography, which can offer different selectivity compared to normal-phase silica gel chromatography.

  • Pre-purification Steps: Treating the crude product with gaseous ammonia can help precipitate certain impurities before chromatographic purification.[3]

  • Crystallization: If feasible, developing a crystallization method for the final product can be a highly effective and scalable purification step.

Recommended Purification Protocol:

  • Initial Purification: Perform an initial purification using silica gel column chromatography with a petroleum ether-ethyl acetate gradient.

  • Fraction Analysis: Carefully analyze the collected fractions using a suitable analytical method like HPLC to identify the fractions containing pure this compound.

  • Secondary Purification (if necessary): If the purity is still not satisfactory, consider a second chromatographic step using a different stationary phase (e.g., reverse-phase C18) or a different solvent system.

  • Final Polish: A final crystallization step can be employed to achieve high purity and obtain a solid final product.

Issue 3: Presence of Unknown Impurities in the Final Product

Question: Our final this compound product shows several unknown peaks in the HPLC analysis. What are the likely sources of these impurities and how can we identify and control them?

Answer: The presence of impurities is a critical concern in pharmaceutical manufacturing. The sources can be varied:

  • Starting Material Impurities: Impurities present in the starting material, sirolimus, can be carried through the synthesis.

  • Byproducts of the Alkylation Reaction: Incomplete reaction or side reactions can lead to the formation of various byproducts.

  • Degradation Products: this compound, like other macrolides, can be sensitive to light, temperature, and pH, leading to degradation.

  • Residual Solvents: Solvents used in the synthesis and purification process may remain in the final product.

Identification and Control Strategies:

  • Impurity Characterization: Isolate the major impurities using preparative HPLC and characterize their structures using techniques like LC-MS and NMR.

  • Forced Degradation Studies: Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products and understand the degradation pathways of this compound.[4][5]

  • In-Process Controls (IPCs): Implement in-process controls at critical stages of the manufacturing process to monitor the formation of impurities and ensure they are within acceptable limits.[6][7][8]

  • Optimize Reaction and Purification Conditions: Once the sources of impurities are identified, optimize the reaction and purification conditions to minimize their formation.

Frequently Asked Questions (FAQs)

1. What is the general synthetic strategy for this compound?

This compound is a semi-synthetic macrolide prepared from rapamycin (sirolimus) by the selective alkylation of the 42-hydroxy group.[6] The synthesis typically involves reacting sirolimus with an alkylating agent, such as 2-ethoxyethyl triflate or 2-ethoxyethyl pentafluorobenzene sulfonate, in the presence of an organic base.[1]

2. What are the critical process parameters to monitor during the synthesis?

Key parameters to monitor include reaction temperature, reaction time, reagent stoichiometry, and moisture content. These parameters can significantly impact the yield and purity of the final product.

3. What analytical techniques are recommended for quality control?

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying this compound and assessing its purity.[9][10][11][12] Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the identification and characterization of the final product and any impurities.[13][14]

4. Are there any specific safety precautions to be taken during the synthesis?

Yes, many of the reagents used in the synthesis are hazardous. For example, trifluoromethanesulfonic anhydride and sulfonyl chlorides are corrosive and moisture-sensitive. It is essential to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always refer to the Safety Data Sheets (SDS) for all chemicals before use.

5. How can the stability of this compound be ensured during storage?

This compound is sensitive to degradation. It should be stored at low temperatures, typically -20°C, and protected from light and moisture to prevent the formation of degradation products.

Data Presentation

Table 1: Comparison of Alkylating Agents in this compound Synthesis

Alkylating AgentTypical YieldAdvantagesDisadvantages
2-ethoxyethyl trifluoromethane sulfonate45.4%[1]High reactivityUnstable, difficult to store[1]
2-ethoxyethyl pentafluorobenzene sulfonate88.6% (for the sulfonate synthesis)[1]More stable than triflateMay require longer reaction times

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterCondition
ColumnC18 reverse-phase
Mobile PhaseAcetonitrile/water or Acetonitrile/ammonium acetate buffer[12]
Flow Rate0.5 - 1.5 mL/min[11][12]
Detection Wavelength278 nm[12]
Column Temperature50°C[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific scale and equipment used.

  • Reaction Setup: In a reaction flask under a nitrogen atmosphere, dissolve sirolimus and ethyl di-isopropyl amine in anhydrous methylene chloride.

  • Addition of Alkylating Agent: Slowly add 2-ethoxyethyl trifluoromethane sulfonate or 2-ethoxyethyl pentafluorobenzene sulfonate to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60°C and stir for the optimized duration (typically 1-24 hours).[1]

  • Workup: After the reaction is complete, cool the mixture and perform an appropriate aqueous workup to remove excess reagents and salts.

  • Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate gradient.

  • Characterization: Analyze the purified product by HPLC, LC-MS, and NMR to confirm its identity and purity.

Protocol 2: HPLC Analysis of this compound

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare the sample to be analyzed by dissolving it in the same solvent to a similar concentration.

  • Chromatographic Conditions: Set up the HPLC system with a C18 reverse-phase column and a mobile phase of acetonitrile and water (or an appropriate buffer) at a flow rate of 1.0 mL/min. Set the UV detector to 278 nm.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Compare the retention time of the peak in the sample chromatogram with that of the standard to confirm the identity of this compound. Calculate the purity of the sample based on the peak area percentages.

Mandatory Visualization

Umirolimus_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product sirolimus Sirolimus reaction Alkylation Reaction (60°C, 1-24h) sirolimus->reaction alkylating_agent Alkylating Agent (e.g., 2-ethoxyethyl triflate) alkylating_agent->reaction base Organic Base (e.g., Ethyl di-isopropyl amine) base->reaction solvent Anhydrous Solvent (e.g., Methylene Chloride) solvent->reaction workup Aqueous Workup reaction->workup chromatography Silica Gel Column Chromatography workup->chromatography analysis QC Analysis (HPLC, LC-MS, NMR) chromatography->analysis This compound This compound (Final Product) analysis->this compound

Caption: Workflow for the large-scale synthesis of this compound.

mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor growth_factor->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates fkbp12 FKBP12 fkbp12->mtorc1 Inhibits This compound This compound This compound->fkbp12 Binds to s6k1 S6K1 mtorc1->s6k1 Activates four_ebp1 4E-BP1 mtorc1->four_ebp1 Inhibits cell_cycle Cell Cycle Progression (G1 -> S phase) s6k1->cell_cycle Promotes four_ebp1->cell_cycle Promotes

References

Minimizing off-target effects of Umirolimus in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing Umirolimus in cellular models. It provides targeted advice to help minimize off-target effects and ensure data reliability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a semi-synthetic derivative of sirolimus (rapamycin).[1] Its primary mechanism involves binding to the intracellular protein FKBP12 (FK506-Binding Protein 12).[2][3] This this compound-FKBP12 complex then allosterically inhibits the serine/threonine kinase mTOR (mechanistic Target of Rapamycin) within the mTOR Complex 1 (mTORC1).[2][4] Inhibition of mTORC1 blocks downstream signaling, leading to cell cycle arrest in the G1 phase and suppression of cell proliferation and growth.[1][2]

Q2: What are the expected on-target effects in a cellular model? A2: The primary on-target effect is the inhibition of mTORC1 signaling. This can be verified experimentally by observing a decrease in the phosphorylation of direct mTORC1 substrates, such as p70 S6 Kinase (S6K) at threonine 389 and 4E-Binding Protein 1 (4E-BP1) at multiple sites (e.g., Thr37/46).[5] This leads to reduced protein synthesis and arrests cell cycle progression.[6]

Q3: What are potential off-target effects of this compound and other rapalogs? A3: While rapalogs are highly specific for mTORC1, off-target effects can occur, especially at high concentrations. These may include metabolic disruptions like hyperglycemia and dyslipidemia, or dermatological and mucosal side effects observed in clinical settings.[7] In cellular models, high concentrations may lead to general cytotoxicity that is independent of mTORC1 inhibition. It is also important to note that prolonged mTORC1 inhibition can lead to feedback activation of other pathways, such as the PI3K/Akt pathway, which can complicate data interpretation.[8]

Q4: Why is it critical to use the lowest effective concentration of this compound? A4: Using the lowest concentration that achieves effective mTORC1 inhibition is crucial for minimizing off-target effects and avoiding confounding variables like cellular stress or cytotoxicity.[9] Exceeding the optimal concentration range can lead to misleading results that are not specific to the intended mechanism of action. A thorough dose-response analysis is essential for every new cell line and experimental setup.

Q5: How can I confirm that the observed effects in my experiment are due to mTORC1 inhibition? A5: To confirm on-target activity, you should perform a Western blot to analyze the phosphorylation status of mTORC1 downstream targets like S6K and 4E-BP1.[5] A significant decrease in phosphorylation of these proteins at this compound concentrations that produce your desired phenotype (e.g., reduced proliferation) strongly suggests an on-target effect. Additionally, using a control compound, such as an ATP-competitive mTOR inhibitor (which targets both mTORC1 and mTORC2), can help dissect the specific role of mTORC1.[10]

Troubleshooting Guide

Problem 1: I'm observing high levels of cell death, even at low concentrations of this compound.

  • Question: Is the observed cytotoxicity expected?

    • Answer: this compound primarily causes cytostatic effects (cell cycle arrest) rather than cytotoxic effects (cell death).[1][2] If you observe significant cell death, it may be an off-target effect or an issue with your experimental setup.

  • Question: Have you checked the quality and handling of your this compound stock?

    • Answer: this compound is highly lipophilic.[1] Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in your cell culture medium is non-toxic (typically <0.1%). Precipitated drug can lead to inconsistent results. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Question: Is your cell line particularly sensitive?

    • Answer: Different cell lines have varying sensitivities to mTOR inhibitors. Perform a dose-response curve using a cell viability assay (e.g., CellTiter-Glo®, MTT) to determine the GI50 (concentration for 50% growth inhibition) for your specific cell line. This will help you distinguish between cytostatic and cytotoxic concentration ranges.

Problem 2: My Western blot results for p-S6K / p-4E-BP1 are inconsistent.

  • Question: Are you controlling for cell density and serum stimulation?

    • Answer: The mTOR pathway is highly sensitive to nutrients and growth factors present in serum.[10] Ensure all experiments are conducted with consistent cell seeding densities and serum conditions. For acute drug treatment experiments, it is often best practice to serum-starve cells for a period (e.g., 4-24 hours) and then stimulate with serum or growth factors with or without this compound for a short duration (e.g., 1-4 hours) before lysis.[10]

  • Question: Is your protein extraction method optimal?

    • Answer: Use lysis buffers containing both protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.[5] Harvest cells quickly and keep samples on ice to prevent enzymatic degradation.

  • Question: Are you loading appropriate amounts of protein?

    • Answer: Perform a protein quantification assay (e.g., BCA) to ensure equal loading of total protein for each sample. Use a loading control, such as β-actin or GAPDH, to verify consistent loading across the gel.

Problem 3: this compound is not inhibiting the proliferation of my cell line.

  • Question: Is your cell line's growth independent of mTORC1 signaling?

    • Answer: Some cell lines may have mutations that bypass the requirement for mTORC1 in proliferation. Confirm that the mTORC1 pathway is active in your cell line under basal conditions (check for p-S6K) and that this compound is indeed inhibiting it via Western blot. If the pathway is inhibited but proliferation is unaffected, your cell line's growth may be driven by other signaling pathways.

  • Question: Could there be a feedback loop activating a survival pathway?

    • Answer: Chronic inhibition of mTORC1 can sometimes lead to a feedback activation of Akt, which can promote cell survival and proliferation.[8] You can test for this by checking the phosphorylation of Akt (at Ser473) after prolonged this compound treatment.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound in Cellular Assays
Assay TypeCell Line TypeRecommended Concentration RangePurpose
mTORC1 Inhibition Most cell lines1 - 100 nMConfirm on-target biochemical effect (e.g., p-S6K reduction).
Growth Inhibition Proliferation-sensitive lines10 - 500 nMDetermine GI50 and assess anti-proliferative effects.
Cytotoxicity All cell lines> 1 µMIdentify concentrations that induce off-target cell death.

Note: These are starting recommendations. The optimal concentration must be determined empirically for each cell line and experimental condition.

Table 2: Comparative Potency (IC50) of mTOR Inhibitors
CompoundTarget(s)Typical IC50 (in vitro kinase assay)Notes
This compound (Rapalog) mTORC1 (via FKBP12)~0.5 - 2 nMAllosteric inhibitor. Highly specific for mTORC1 over mTORC2.[2]
Sirolimus (Rapamycin) mTORC1 (via FKBP12)~0.1 - 1 nMParent compound. Potent and specific for mTORC1.[3]
Torin-1 (ATP-Competitive) mTORC1 & mTORC2~2 - 10 nMCatalytic inhibitor, targets the kinase domain directly. Useful as a control.[10]
Wortmannin PI3K, mTOR~5 - 20 nMBroad spectrum PI3K-family inhibitor. Not specific to mTOR.[11]

IC50 values are approximate and can vary significantly based on assay conditions (e.g., ATP concentration).[12][13]

Experimental Protocols

Protocol 1: Western Blot Analysis of mTORC1 Pathway Activity
  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Serum Starvation (Optional but Recommended): Replace growth medium with serum-free medium and incubate for 12-24 hours.

  • Treatment: Aspirate serum-free medium. Add medium containing serum/growth factors along with desired concentrations of this compound (e.g., 0, 1, 10, 100 nM) or vehicle control (DMSO). Incubate for 2-4 hours.

  • Cell Lysis: Place plates on ice, aspirate medium, and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells and transfer lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Perform electrophoresis and subsequently transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-S6K T389, anti-S6K, anti-p-4E-BP1 T37/46, anti-4E-BP1, anti-Actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability and Growth Inhibition Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well). Allow to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently by pipetting or shaking. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the this compound concentration and use non-linear regression to calculate the GI50 value.

Visualizations

This compound Signaling Pathway

Umirolimus_Pathway cluster_membrane Cell Membrane pathway_node pathway_node drug_node drug_node inhibited_node inhibited_node downstream_node downstream_node GF Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates TSC TSC1/2 Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70 S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates This compound This compound FKBP12 FKBP12 This compound->FKBP12 Complex This compound- FKBP12 Complex This compound->Complex FKBP12->Complex Complex->mTORC1 Inhibits Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth EBP1->Protein_Synth Inhibits when unphosphorylated Proliferation Cell Proliferation Protein_Synth->Proliferation

Caption: Mechanism of this compound action via the PI3K/Akt/mTORC1 signaling pathway.

Experimental Workflow for Assessing Off-Target Effects

Experimental_Workflow start_end start_end step step assay assay decision decision outcome outcome start Start: Select Cell Line dose_response 1. Dose-Response Curve start->dose_response viability_assay Cell Viability Assay (e.g., MTT, CTG) dose_response->viability_assay determine_gi50 2. Determine GI50 viability_assay->determine_gi50 select_conc 3. Select Concentrations (e.g., 0.1x, 1x, 10x GI50) determine_gi50->select_conc on_target 4. On-Target Validation select_conc->on_target western_blot Western Blot for p-S6K, p-4E-BP1 on_target->western_blot check_inhibition On-Target Inhibition? western_blot->check_inhibition phenotype 5. Phenotypic Assay (e.g., Proliferation, Migration) check_inhibition->phenotype  Yes end End check_inhibition->end No (Troubleshoot) correlate Correlates with On-Target Effect? phenotype->correlate on_target_effect Conclusion: Phenotype is likely ON-TARGET correlate->on_target_effect  Yes off_target_effect Conclusion: Phenotype may be OFF-TARGET correlate->off_target_effect No on_target_effect->end off_target_effect->end

Caption: Workflow to validate on-target effects and minimize off-target concerns.

Troubleshooting Logic Diagram

Troubleshooting_Logic problem problem question question action action start Unexpected Result Observed is_cytotoxic Is there high cell death? start->is_cytotoxic is_inconsistent Are results inconsistent? is_cytotoxic->is_inconsistent No check_conc Action: Lower concentration. Verify GI50 vs LC50. is_cytotoxic->check_conc Yes no_effect Is there no biological effect? is_inconsistent->no_effect No check_stock Action: Check drug stock solubility & age. Verify solvent toxicity. is_inconsistent->check_stock Yes check_protocol Action: Standardize protocol. (cell density, serum, time) is_inconsistent->check_protocol check_reagents Action: Check antibody validation & reagent quality. is_inconsistent->check_reagents confirm_target Action: Confirm mTORC1 inhibition via Western Blot. no_effect->confirm_target Yes check_pathway Action: Investigate alternative growth pathways or feedback loops (e.g., p-Akt). confirm_target->check_pathway If target is inhibited

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Strategies to Reduce Variability in Umirolimus Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your Umirolimus animal studies, ensuring more robust and reproducible results. This compound, a semi-synthetic derivative of sirolimus, is a potent immunosuppressant used in drug-eluting stents and balloons to inhibit neointimal hyperplasia and prevent restenosis. Variability in preclinical animal studies can obscure the true efficacy and safety profile of this compound-eluting devices. This guide offers strategies to identify and mitigate common sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to sirolimus?

A1: this compound, like sirolimus, is a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway. It forms a complex with the intracellular protein FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1). This inhibition blocks the cell cycle in the G1 phase, preventing the proliferation of smooth muscle cells and T-lymphocytes, which are key drivers of neointimal hyperplasia and inflammation following vascular injury.

Q2: What are the primary sources of variability in this compound animal studies?

A2: Variability in animal studies involving this compound-eluting devices can stem from several factors:

  • Animal-related factors: Genetic background, age, sex, health status, and diet of the animals can all influence the biological response to the device and drug.

  • Procedural variability: Inconsistencies in the stenting or balloon angioplasty procedure, such as the degree of arterial injury, stent-to-artery ratio, and catheterization technique, are major sources of variation.

  • Environmental factors: Housing conditions, including cage density, temperature, humidity, and light cycles, can affect the animals' stress levels and physiological responses.

  • Post-procedural care: Differences in medication administration (e.g., antiplatelet therapy), diet, and monitoring can introduce variability in outcomes.

  • Data analysis: Subjectivity in histological analysis and inconsistent endpoint measurements can also contribute to variability.

Q3: Which animal models are most appropriate for this compound-eluting device studies?

A3: The choice of animal model is critical and depends on the specific research question.

  • Porcine models: The coronary arteries of pigs are anatomically and physiologically similar to those of humans, making them a widely accepted model for preclinical testing of coronary stents and drug-eluting balloons.[1][2]

  • Rabbit models: The iliac artery of rabbits is a common model for studying peripheral artery disease and in-stent restenosis. Rabbit models are also useful for assessing endothelialization.[1][3] It is important to select a model that is well-established and for which historical data is available for comparison.

Q4: How long should the acclimatization period be for animals before starting a study?

A4: An adequate acclimatization period is crucial for reducing stress-related physiological changes that can increase variability. For swine, a minimum of 5 to 7 days is often recommended, though some studies suggest that a period of at least 14 days may be more beneficial for stabilizing certain stress biomarkers.[4] For rabbits, an acclimatization period of one week is common practice.[3]

Troubleshooting Guides

Issue 1: High Variability in Neointimal Hyperplasia Measurements

Potential Cause 1: Inconsistent Arterial Injury The extent of the initial injury during stent or balloon deployment is a primary determinant of the subsequent healing response and neointimal formation.

Troubleshooting Steps:

  • Standardize the Procedure: Develop and strictly adhere to a detailed standard operating procedure (SOP) for the intervention. This should include specifics on balloon inflation pressure and duration, as well as the stent-to-artery ratio. A device-to-artery ratio of 1.0 to 1.2 is often recommended in porcine models.[1]

  • Use Imaging Guidance: Employ intravascular ultrasound (IVUS) or optical coherence tomography (OCT) to ensure consistent stent deployment and apposition to the vessel wall.

  • Experienced Personnel: Ensure that all procedures are performed by highly trained and experienced personnel to minimize operator-dependent variability.

Potential Cause 2: Animal Model Selection and Characteristics Different animal species and even different strains within a species can exhibit varying responses to vascular injury.

Troubleshooting Steps:

  • Select an Appropriate Model: As discussed in the FAQs, choose a model that is relevant to the clinical indication. The porcine coronary artery and rabbit iliac artery are standard models.[1][3]

  • Control for Animal Characteristics: Use animals of the same sex, age, and weight range. If using both males and females, ensure a balanced distribution across experimental groups.

  • Consider Disease Models: For more clinically relevant data, consider using models that incorporate diabetes and/or hypercholesterolemia, as these conditions are known to exacerbate neointimal hyperplasia.[2]

Issue 2: Unexpected Adverse Events (e.g., Thrombosis, Inflammation)

Potential Cause 1: Inadequate Antiplatelet Therapy Suboptimal antiplatelet therapy can lead to acute or subacute stent thrombosis, a serious adverse event that can confound study results.

Troubleshooting Steps:

  • Follow Established Protocols: Adhere to recommended antiplatelet regimens for the chosen animal model. This typically involves a loading dose of aspirin and clopidogrel prior to the procedure, followed by daily maintenance doses.

  • Monitor Platelet Aggregation: If feasible, perform platelet aggregation tests to confirm the efficacy of the antiplatelet therapy.[2]

  • Ensure Consistent Dosing: Administer antiplatelet agents at the same time each day to maintain consistent drug levels.

Potential Cause 2: Procedural Complications Issues such as vessel dissection, perforation, or side branch occlusion during the procedure can lead to inflammation and thrombosis.

Troubleshooting Steps:

  • Refine Catheterization Technique: Practice and refine the catheterization and device deployment techniques to minimize vessel trauma.

  • Use Appropriate Equipment: Ensure that guide catheters, guidewires, and balloon catheters are of the appropriate size for the vessel.

  • Post-Procedure Angiography: Perform angiography after the procedure to confirm successful device placement and rule out any immediate complications.

Data Presentation: Impact of Interventions on Variability

The following tables summarize quantitative data on how various factors can influence key endpoints and their variability in preclinical vascular injury models.

Factor Animal Model Endpoint Intervention/Group Mean ± SD (or other measure of variability) Reference
Diet SwineLate Lumen Cross-Sectional Area LossControl Diet-[5]
TKI963 (PDGF Receptor Inhibitor) 1.25 mg/kg33% reduction in late loss[5]
TKI963 (PDGF Receptor Inhibitor) 5 mg/kg66% reduction in late loss[5]
Animal Model Rabbit Iliac ArteryNeointimal Area (mm²)Bare Metal Stent (BMS)1.65 ± 0.43[6]
Zotarolimus-Eluting Stent (ZES)1.15 ± 0.28[6]
Everolimus-Eluting Stent (EES)0.70 ± 0.17[6]
Sirolimus-Eluting Stent (SES)0.94 ± 0.23[6]
Acclimatization SwineSalivary Chromogranin A (CgA)Day 1 post-arrivalHigher levels[4]
Day 14 post-arrivalSignificantly lower (p=0.0077)[4]
Procedural Technique Rabbit Iliac ArteryLate Lumen Loss (mm)Localized Balloon Dilatation0.04 ± 0.13[7]
Pullover Balloon Injury0.67 ± 0.13[7]

Experimental Protocols

Protocol 1: Porcine Coronary Artery Stenting Model
  • Animal Selection and Preparation:

    • Select healthy domestic swine (e.g., Yorkshire) of a specific age and weight range.

    • Administer a loading dose of aspirin and clopidogrel at least 3 days prior to the procedure.

    • Fast the animals overnight before the surgery.

  • Anesthesia and Monitoring:

    • Induce anesthesia with an appropriate combination of sedatives and anesthetics.

    • Maintain anesthesia with an inhalant anesthetic (e.g., isoflurane).

    • Monitor vital signs, including electrocardiogram (ECG), heart rate, blood pressure, and oxygen saturation, throughout the procedure.

  • Surgical Procedure:

    • Perform a carotid artery cut-down to gain vascular access.

    • Introduce an arterial sheath and advance a guiding catheter to the coronary ostium under fluoroscopic guidance.

    • Administer heparin to achieve a target activated clotting time (ACT).

    • Perform baseline angiography to visualize the coronary anatomy.

  • Stent Implantation:

    • Advance a guidewire across the target lesion in the coronary artery.

    • Deploy the this compound-eluting stent by inflating the balloon to the manufacturer's recommended pressure for a specified duration.

    • Perform post-deployment angiography to confirm proper stent expansion and apposition.

  • Post-Procedural Care:

    • Close the arterial access site and recover the animal from anesthesia.

    • Administer daily maintenance doses of aspirin and clopidogrel.

    • Monitor the animal for any signs of distress or complications.

  • Follow-up and Endpoint Analysis:

    • At the designated follow-up time point (e.g., 28 days), perform follow-up angiography and IVUS/OCT.

    • Euthanize the animal and perfuse-fix the coronary arteries.

    • Excise the stented segments for histopathological and morphometric analysis.

Protocol 2: Rabbit Iliac Artery Balloon Injury Model
  • Animal Selection and Preparation:

    • Use male New Zealand White rabbits within a defined weight range.[3]

    • Acclimatize the animals for one week on a normal chow diet.[3]

    • Switch to an atherogenic diet for a specified period before the procedure to induce atherosclerosis if required.[3]

  • Anesthesia and Surgical Procedure:

    • Anesthetize the rabbit using an appropriate anesthetic protocol.

    • Expose the femoral artery through a small incision in the groin.

    • Introduce a sheath into the femoral artery.

  • Balloon Injury:

    • Under fluoroscopic guidance, advance a balloon catheter to the iliac artery.

    • Perform balloon angioplasty to induce arterial injury. The contralateral iliac artery can serve as an uninjured control.

  • Post-Procedural Care and Follow-up:

    • Remove the catheter and sheath, and ligate the femoral artery.

    • Close the incision and allow the animal to recover.

    • Maintain the specified diet throughout the follow-up period.

    • At the end of the study, perform follow-up angiography and euthanize the animal for tissue collection and analysis.

Mandatory Visualizations

Signaling Pathway

Umirolimus_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 inhibits Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP inhibits mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates 4E_BP1 4E-BP1 mTORC1->4E_BP1 activates This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds Umirolimus_FKBP12 This compound-FKBP12 Complex FKBP12->Umirolimus_FKBP12 Umirolimus_FKBP12->mTORC1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4E_BP1->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) Cell_Proliferation Smooth Muscle & T-Cell Proliferation Cell_Cycle_Progression->Cell_Proliferation Protein_Synthesis->Cell_Cycle_Progression

Caption: this compound mechanism of action via mTORC1 inhibition.

Experimental Workflow

Preclinical_Workflow cluster_planning Phase 1: Study Planning cluster_pre_procedure Phase 2: Pre-Procedure cluster_procedure Phase 3: Intervention cluster_post_procedure Phase 4: Follow-up cluster_endpoint Phase 5: Endpoint Analysis Protocol_Dev Protocol Development (SOPs) Animal_Model_Selection Animal Model Selection (e.g., Porcine, Rabbit) Protocol_Dev->Animal_Model_Selection Ethical_Approval Ethical Approval (IACUC) Animal_Model_Selection->Ethical_Approval Animal_Acquisition Animal Acquisition Ethical_Approval->Animal_Acquisition Acclimatization Acclimatization (e.g., 7-14 days) Animal_Acquisition->Acclimatization Baseline_Measurements Baseline Measurements (Weight, Bloodwork) Acclimatization->Baseline_Measurements Antiplatelet_Loading Antiplatelet Loading (Aspirin, Clopidogrel) Baseline_Measurements->Antiplatelet_Loading Anesthesia Anesthesia & Monitoring Antiplatelet_Loading->Anesthesia Vascular_Access Vascular Access Anesthesia->Vascular_Access Angiography_IVUS Baseline Angiography/IVUS Vascular_Access->Angiography_IVUS Device_Deployment This compound Device Deployment (Stent or Balloon) Angiography_IVUS->Device_Deployment Post_Angiography Post-Deployment Angiography Device_Deployment->Post_Angiography Recovery Animal Recovery Post_Angiography->Recovery Post_Op_Care Post-Operative Care (Analgesia, Daily Antiplatelets) Recovery->Post_Op_Care Monitoring Daily Health Monitoring Post_Op_Care->Monitoring Follow_Up_Imaging Follow-up Imaging (Angiography, IVUS/OCT) Monitoring->Follow_Up_Imaging Euthanasia Euthanasia Follow_Up_Imaging->Euthanasia Tissue_Harvesting Tissue Harvesting & Fixation Euthanasia->Tissue_Harvesting Histopathology Histopathology & Morphometry Tissue_Harvesting->Histopathology Data_Analysis Statistical Analysis Histopathology->Data_Analysis

Caption: Workflow for this compound preclinical animal studies.

Logical Relationship: Sources of Variability

Variability_Sources cluster_animal Animal Factors cluster_procedural Procedural Factors cluster_environmental Environmental Factors cluster_post_op Post-Operative Factors High_Variability High Variability in This compound Study Outcomes Genetics Genetic Strain Genetics->High_Variability Physiology Age, Sex, Health Physiology->High_Variability Diet Dietary Composition Diet->High_Variability Injury Arterial Injury Level Injury->High_Variability Deployment Device Deployment Technique Deployment->High_Variability Operator Operator Skill Operator->High_Variability Housing Housing Conditions Housing->High_Variability Acclimatization Acclimatization Period Acclimatization->High_Variability Handling Animal Handling Handling->High_Variability Medication Medication Adherence Medication->High_Variability Monitoring Monitoring Consistency Monitoring->High_Variability

References

Validation & Comparative

Umirolimus vs. Everolimus in Drug-Eluting Stents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Drug-eluting stents (DES) represent a cornerstone of percutaneous coronary intervention (PCI), effectively reducing rates of in-stent restenosis. Central to their function are antiproliferative drugs, with Umirolimus (also known as Biolimus A9) and Everolimus being two prominent agents. Both are analogues of Sirolimus and function by inhibiting the mammalian target of rapamycin (mTOR) pathway. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

Both this compound and Everolimus exert their antiproliferative effects by targeting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival. Upon entering the cell, these drugs bind to the intracellular protein FKBP12 (FK506-binding protein 12). This drug-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).

The inhibition of mTORC1 disrupts the phosphorylation of key downstream effectors, including p70S6 kinase (S6K1) and 4E-binding proteins (4E-BPs). This disruption halts the cell cycle in the G1 phase, preventing the proliferation and migration of vascular smooth muscle cells, which are primary contributors to the neointimal hyperplasia that causes restenosis. By suppressing this cellular overgrowth, this compound and Everolimus help maintain the patency of the stented artery.

mTOR_Pathway cluster_effect GrowthFactors Growth Factors, Nutrients, Stress PI3K_AKT PI3K / AKT Pathway GrowthFactors->PI3K_AKT mTORC1 mTORC1 PI3K_AKT->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates ProteinSynth Protein Synthesis & Cell Proliferation CellCycleArrest G1 Cell Cycle Arrest S6K1->ProteinSynth EBP1->ProteinSynth Drug This compound / Everolimus FKBP12 FKBP12 Drug->FKBP12 Complex Drug-FKBP12 Complex FKBP12->Complex Complex->mTORC1 Inhibits Complex->CellCycleArrest

Caption: mTOR signaling pathway inhibition by this compound and Everolimus.

Comparative Clinical Performance Data

Numerous clinical trials and meta-analyses have compared the safety and efficacy of this compound-eluting stents (BES) and Everolimus-eluting stents (EES). The data generally indicate that both stent platforms offer excellent and broadly comparable clinical outcomes, with few statistically significant differences in major safety and efficacy endpoints. A meta-analysis of 13 trials with 27,071 patients showed a trend toward reduced Major Adverse Cardiac Events (MACE) with EES, though it did not reach statistical significance (p=0.053).

Clinical EndpointThis compound-Eluting Stent (BES)Everolimus-Eluting Stent (EES)Risk Ratio (95% CI)p-valueReference
Major Adverse Cardiac Events (MACE) 10.3%9.7%0.93 (0.87-1.00)0.053
Device-Oriented Composite Endpoint (DOCE) --0.94 (0.88-1.01)0.10
All-Cause Mortality --0.96 (0.88-1.05)0.37
Target Lesion Revascularization (TLR) 5.8%5.6%0.95 (0.86-1.05)0.36
Stent Thrombosis (Definite/Probable) --0.93 (0.69-1.23)0.60

Data synthesized from a large-scale meta-analysis. MACE definitions may vary slightly between trials but typically include cardiac death, myocardial infarction, and revascularization.

Angiographic EndpointThis compound-Eluting Stent (BES)Everolimus-Eluting Stent (EES)Differencep-valueReference
In-Stent Late Lumen Loss (LLL) at 9 months 0.25 ± 0.36 mm0.28 ± 0.39 mm-0.03 mm0.30

Data from the EVERBIO II trial. Late Lumen Loss is a measure of neointimal proliferation.

Experimental Protocols: A Standardized Approach

The comparison of different DES platforms relies on robust clinical trial methodologies. A typical experimental protocol for a head-to-head comparison of this compound- and Everolimus-eluting stents is structured as a prospective, multicenter, randomized, assessor-blinded, non-inferiority trial.

Key Methodological Components:

  • Study Population: Patients aged 18 years or older with coronary artery disease undergoing percutaneous coronary intervention are enrolled. Inclusion criteria often specify de novo lesions in native coronary arteries, while exclusion criteria may include contraindications to antiplatelet therapy, very large vessel diameters, or involvement in other trials.

  • Randomization: Eligible patients are randomly assigned, typically in a 1:1 ratio, to receive either the this compound-eluting stent or the Everolimus-eluting stent. This process is crucial to minimize selection bias.

  • Intervention: The assigned DES is implanted according to standard clinical practice. Procedural details, such as stent length, diameter, and deployment pressure, are meticulously recorded.

  • Follow-up:

    • Clinical Follow-up: Patients are monitored at specific intervals (e.g., 30 days, 6 months, 1 year, and annually thereafter for up to 5 years) to assess for clinical endpoints.

    • Angiographic Follow-up: A subset of patients may undergo a follow-up coronary angiography, typically between 9 to 13 months, to measure angiographic endpoints like in-stent late lumen loss (LLL).

  • Endpoints:

    • Primary Endpoint: Often a composite clinical outcome, such as Target Lesion Failure (TLF), defined as cardiac death, target-vessel myocardial infarction, or clinically-indicated target lesion revascularization (TLR) at 12 months.

    • Secondary Endpoints: These include the individual components of the primary endpoint, as well as other measures like all-cause mortality, stent thrombosis (classified according to Academic Research Consortium definitions), and angiographic outcomes.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization Randomization (1:1) Consent->Randomization This compound Intervention: This compound-Eluting Stent Randomization->this compound Group A Everolimus Intervention: Everolimus-Eluting Stent Randomization->Everolimus Group B FollowUp1 Clinical Follow-up (1, 6, 12 months, etc.) This compound->FollowUp1 AngioFollowUp1 Angiographic Follow-up (9-13 months) This compound->AngioFollowUp1 FollowUp2 Clinical Follow-up (1, 6, 12 months, etc.) Everolimus->FollowUp2 AngioFollowUp2 Angiographic Follow-up (9-13 months) Everolimus->AngioFollowUp2 Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp1->Analysis FollowUp2->Analysis AngioFollowUp1->Analysis AngioFollowUp2->Analysis

Umirolimus vs. Zotarolimus: A Comparative Review of Clinical Outcomes in Drug-Eluting Stents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of interventional cardiology, the efficacy and safety of drug-eluting stents (DES) are of paramount importance. Umirolimus (also known as Biolimus A9) and Zotarolimus are two prominent sirolimus-analogue drugs utilized in DES platforms to prevent in-stent restenosis. Both drugs share a common mechanism of action by inhibiting the mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell proliferation. This comparative guide provides an objective analysis of their clinical performance, supported by data from key head-to-head clinical trials.

Mechanism of Action: A Shared Pathway

This compound and Zotarolimus are potent immunosuppressants that effectively halt the proliferation of smooth muscle cells, a key process in the development of neointimal hyperplasia and subsequent restenosis.[1][2] Their mechanism is initiated by binding to the intracellular protein FK-binding protein 12 (FKBP12).[1][2] The resulting drug-FKBP12 complex then binds to and inhibits mTOR complex 1 (mTORC1).[1][2] This inhibition prevents the phosphorylation of downstream effectors such as p70 S6 kinase and 4E-BP1, which are essential for protein synthesis and cell cycle progression.[2] Consequently, the cell cycle is arrested in the G1 phase, preventing the cellular proliferation that leads to the re-narrowing of the stented artery.[1][3]

cluster_cell Smooth Muscle Cell This compound This compound or Zotarolimus FKBP12 FKBP12 This compound->FKBP12 Binds to mTORC1 mTORC1 FKBP12->mTORC1 Complex inhibits p70S6K p70 S6 Kinase mTORC1->p70S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Activates Arrest G1 Phase Cell Cycle Arrest mTORC1->Arrest Inhibition leads to Proliferation Cell Proliferation (Neointimal Hyperplasia) p70S6K->Proliferation _4EBP1->Proliferation

Caption: Shared mTOR inhibition pathway of this compound and Zotarolimus.

Head-to-Head Clinical Outcome Data

Direct comparisons of this compound-eluting stents (BES) and Zotarolimus-eluting stents (ZES) have been undertaken in several key randomized controlled trials. The following tables summarize the quantitative data on major adverse cardiac events (MACE), its individual components, and stent thrombosis.

Table 1: Clinical Outcomes in Multi-Vessel Percutaneous Coronary Intervention (PCI)

A study comparing a biodegradable polymer BES with a durable polymer ZES in 936 patients undergoing multi-vessel PCI yielded the following 2-year results:

Clinical EndpointBiolimus-Eluting Stent (BES) (n=472)Zotarolimus-Eluting Stent (ZES) (n=464)p-value
Major Adverse Cardiac Events (MACE) 11.2%10.9%0.994
All-Cause Death2.8%2.7%0.758
Myocardial Infarction (MI)2.1%2.6%0.483
Repeat Revascularization6.7%6.9%0.876

Data from a randomized trial comparing BES and ZES in patients undergoing multi-vessel PCI.[2]

The study concluded that both stent types showed comparable and favorable clinical outcomes at two years in this patient population.[2]

Table 2: The SORT OUT VI Trial - 3-Year Clinical Outcomes

The Scandinavian Organization for Randomized Trials with Clinical Outcome (SORT OUT) VI trial was a large, randomized, multicenter, all-comer trial comparing a durable-polymer ZES with a biodegradable-polymer BES in 2,999 patients.

Clinical Endpoint (3-Year Follow-up)Durable-Polymer ZES (n=1,502)Biodegradable-Polymer BES (n=1,497)p-value
Major Adverse Cardiac Events (MACE) 8.6%9.6%0.36
Cardiac Death2.7%3.4%Not Significant
Myocardial Infarction (MI)2.7%2.5%Not Significant
Target Lesion Revascularization (TLR)5.4%5.5%Not Significant
Definite Very Late Stent Thrombosis0.4%0.7%0.33

MACE was a composite of cardiac death, MI not clearly attributable to a non-target lesion, and TLR.[3]

The 3-year follow-up of the SORT OUT VI trial demonstrated no significant difference in the safety and efficacy outcomes between the durable-polymer zotarolimus-eluting stent and the biodegradable-polymer biolimus-eluting stent.[3]

Experimental Protocols

The methodologies of the key comparative trials provide a framework for understanding the evidence base.

Multi-Vessel PCI Trial Protocol:

  • Study Design: A randomized, controlled trial.

  • Patient Population: 936 patients who required multi-vessel coronary artery stenting were randomly assigned to either the BES or ZES group.[2]

  • Inclusion/Exclusion Criteria: While specific criteria were not detailed in the provided search results, patients were characterized as undergoing multi-vessel PCI.

  • Endpoints: The primary endpoint was the 2-year incidence of Major Adverse Cardiac Events (MACE), defined as a composite of all-cause death, non-fatal myocardial infarction, and any repeat revascularization.[4]

  • Follow-up: Clinical follow-up was conducted for up to 2 years.[4]

SORT OUT VI Trial Protocol:

  • Study Design: A randomized, multicenter, all-comer, non-inferiority trial.[3]

  • Patient Population: 2,999 patients with chronic stable coronary artery disease or acute coronary syndromes requiring treatment with a drug-eluting stent.[3] Patients were randomly assigned on a 1:1 basis to receive either the zotarolimus-eluting or the biolimus-eluting stent.[3][5]

  • Endpoints: The primary endpoint was a composite of safety (cardiac death and myocardial infarction not clearly attributable to a non-target lesion) and efficacy (target-lesion revascularization) at 12 months.[5] The 3-year follow-up assessed the same endpoints.[3]

  • Follow-up: Patients were followed up for 3 years.[3]

cluster_workflow Clinical Trial Workflow: DES Comparison P Patient Population (e.g., All-Comers, Multi-Vessel Disease) R Randomization (1:1) P->R S1 Intervention: This compound-Eluting Stent (BES) R->S1 S2 Intervention: Zotarolimus-Eluting Stent (ZES) R->S2 FU Clinical Follow-up (e.g., 12 months, 2 years, 3 years) S1->FU S2->FU E Primary Endpoint Analysis (e.g., MACE, TLR) FU->E

References

A Comparative Guide to Analytical Methods for Umirolimus Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Umirolimus is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative overview of common analytical methods, leveraging data from the closely related and structurally similar compound, Sirolimus, due to the limited availability of direct comparative studies on this compound.

The primary analytical techniques employed for the quantification of mTOR inhibitors like this compound and Sirolimus include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection, and immunoassays. Each method presents distinct advantages and limitations in terms of specificity, sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of immunosuppressants, offering high specificity and sensitivity.[1][2] It is often considered the reference method against which other techniques are compared.[1]

HPLC with Mass Spectrometric Detection (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for therapeutic drug monitoring of immunosuppressants due to its superior sensitivity and specificity.[3] This method allows for the accurate determination of the target analyte and its metabolites, ensuring reliable results.[4]

Advantages of LC-MS/MS:

  • High Specificity: Minimizes interference from other compounds.[4]

  • High Sensitivity: Enables the detection of low concentrations.[4]

  • High Throughput: Modern systems allow for rapid analysis of numerous samples.[4]

HPLC with Ultraviolet Detection (HPLC-UV)

While less sensitive than LC-MS/MS, HPLC-UV provides a reliable and cost-effective alternative for this compound quantification.[2] Studies comparing HPLC-UV with HPLC-MS/MS for Sirolimus have shown that both methods can yield similar results, indicating that HPLC-UV is a viable option for clinical monitoring.[2]

Immunoassays

Immunoassays are widely used for therapeutic drug monitoring due to their simplicity, rapid turnaround times, and suitability for automation.[5][6] Common immunoassay techniques include Enzyme Multiplied Immunoassay Technique (EMIT), Microparticle Enzyme Immunoassay (MEIA), and Chemiluminescent Microparticle Immunoassay (CMIA).

Challenges with Immunoassays: A significant drawback of immunoassays is the potential for cross-reactivity with drug metabolites, which can lead to an overestimation of the drug concentration.[1][7] Studies comparing immunoassays with LC-MS/MS for Sirolimus have consistently shown a positive bias in the immunoassay results.[8][9]

Method Comparison: Quantitative Data

The following tables summarize the performance characteristics of different analytical methods based on studies of Sirolimus.

Table 1: Comparison of LC-MS/MS and Immunoassay (EMIT) for Sirolimus
ParameterLC-MS/MSEMITReference
Linear Range0.500–50.0 ng/mL3.50–30.0 ng/mL[4][9]
Correlation (r)-0.8361 (compared to LC-MS/MS)[4][9]
Bias-Positive bias of 63.1% compared to LC-MS/MS[9]
Table 2: Comparison of HPLC-UV and Immunoassay (MEIA) for Sirolimus
ParameterHPLC-UVMEIAReference
Mean Concentration8.9 +/- 5.8 ng/mL9.7 +/- 6.4 ng/mL[1][7]
Correlation (r-value)-0.939 (compared to HPLC)[1][7]
Bias-Higher mean concentration observed[1][7]

Experimental Protocols

LC-MS/MS Method for Sirolimus Quantification

A common approach for LC-MS/MS analysis involves protein precipitation followed by chromatographic separation and mass spectrometric detection.

  • Sample Preparation: Whole blood samples are deproteinized, often with a mixture of methanol and zinc sulfate, to precipitate proteins.[10]

  • Chromatography: The supernatant is injected into an HPLC system equipped with a C18 analytical column. A gradient mobile phase, such as a mixture of methanol, ammonium acetate, and formic acid, is used for separation.[4]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in the positive electrospray ionization mode, monitoring for specific precursor-to-product ion transitions.[4]

Immunoassay (EMIT) for Sirolimus Quantification

The Enzyme Multiplied Immunoassay Technique (EMIT) is a homogenous immunoassay where the drug in the sample competes with a drug-enzyme conjugate for binding sites on an antibody. The enzyme activity is proportional to the drug concentration in the sample.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods.

A Sample Collection (e.g., Whole Blood) B Sample Aliquoting A->B Divide into two sets C1 Method A Analysis (e.g., LC-MS/MS) B->C1 C2 Method B Analysis (e.g., Immunoassay) B->C2 D1 Data Acquisition (Method A) C1->D1 D2 Data Acquisition (Method B) C2->D2 E Data Comparison and Statistical Analysis D1->E D2->E F Method Correlation and Bias Assessment E->F

Caption: Workflow for cross-validation of two analytical methods.

Signaling Pathway of mTOR Inhibition by this compound

This compound, like other rapalogs, exerts its immunosuppressive effects by inhibiting the mammalian target of rapamycin (mTOR), a key kinase in cell signaling pathways that regulate cell growth, proliferation, and survival.

This compound This compound Complex This compound-FKBP12 Complex This compound->Complex FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 Inhibits S6K1 p70S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway inhibition by this compound.

References

Umirolimus-Coated vs. Bare-Metal Stents: A Comparative Guide to Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of drug-eluting stents (DES) has marked a significant milestone in interventional cardiology, drastically reducing in-stent restenosis rates compared to their bare-metal stent (BMS) predecessors.[1][2] Among the newer generation of DES, Umirolimus-coated stents have garnered attention for their biocompatibility profile. This compound, a highly lipophilic analogue of sirolimus, acts as a potent immunosuppressant by inhibiting the mammalian target of rapamycin (mTOR) pathway, thereby controlling the cellular processes that lead to restenosis.[3][4] This guide provides an objective comparison of the biocompatibility of this compound-coated stents and bare-metal stents, supported by experimental data and detailed methodologies.

Mechanism of Action: The Role of this compound

This compound exerts its anti-proliferative and immunosuppressive effects by specifically targeting the mTOR signaling pathway.[3] Upon entering the cell, this compound binds to the FK506-binding protein 12 (FKBP12). This complex then inhibits mTOR complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and survival.[3][5] The inhibition of mTORC1 halts the cell cycle in the G1 phase, preventing the proliferation of smooth muscle cells, a key factor in the development of neointimal hyperplasia and subsequent restenosis.[3] Furthermore, this compound's immunosuppressive properties help to minimize local inflammatory responses at the site of stent implantation.[3]

cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Cycle_Progression Cell Cycle Progression (G1 to S Phase) mTORC1->Cell_Cycle_Progression Promotes Proliferation Proliferation Cell_Cycle_Progression->Proliferation This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds Umirolimus_FKBP12 This compound-FKBP12 Complex FKBP12->Umirolimus_FKBP12 Umirolimus_FKBP12->mTORC1 Inhibits

Caption: this compound mTOR Signaling Pathway

Biocompatibility Comparison: this compound-Coated Stents vs. Bare-Metal Stents

The ideal coronary stent should not only provide mechanical support to the vessel but also exhibit a high degree of biocompatibility, characterized by minimal thrombogenicity, controlled inflammation, and rapid endothelialization.[6]

Endothelialization

Rapid and complete endothelial coverage of stent struts is crucial for preventing late stent thrombosis. While the anti-proliferative nature of drugs used in DES can delay this process, studies on this compound-coated stents have shown favorable outcomes.

A preclinical study in a porcine coronary model demonstrated that endothelial cells were confirmed on the surface of both this compound-coated (Nobori®) and bare-metal stents as early as day 2 post-implantation.[7] By day 14, the neointimal thickness and percentage of neointimal area were significantly lower in the this compound-coated stent group compared to the bare-metal stent group, indicating effective inhibition of excessive tissue growth without critically impairing endothelial coverage.[7]

ParameterThis compound-Coated Stent (Nobori®)Bare-Metal Stent (S-stent™)p-value
Neointimal Thickness (µm) at 14 days 51.4 ± 4.576.4 ± 23.6< 0.05
Percentage of Neointimal Area (%) at 14 days 10.8 ± 2.614.1 ± 4.2< 0.01
Quantitative data from a preclinical porcine coronary model.[7]
Inflammation

The foreign body response to a stent implant invariably involves an inflammatory reaction.[8] The biocompatibility of the stent material and any coating, including polymers and drugs, plays a significant role in the extent and duration of this inflammation. Persistent inflammation is associated with delayed healing and an increased risk of adverse events.[9]

In the same porcine model, there were no significant differences in inflammatory scores between the this compound-coated and bare-metal stents at either 2 or 14 days post-implantation.[7] This suggests that the this compound coating and the bioresorbable polymer used in this particular stent do not elicit a greater inflammatory response than a bare-metal stent in the early phase of healing.[7]

ParameterThis compound-Coated Stent (Nobori®)Bare-Metal Stent (S-stent™)
Inflammatory Score at 2 and 14 days No significant differenceNo significant difference
Qualitative comparison from a preclinical porcine coronary model.[7]
Thrombosis

Stent thrombosis is a rare but serious complication of stent implantation.[10] While bare-metal stents are susceptible to early thrombosis, first-generation drug-eluting stents were associated with concerns about late and very late stent thrombosis, often attributed to delayed endothelialization and chronic inflammation.[6][11]

Newer generation DES, including those coated with this compound, have been designed to improve safety.[11] Clinical trials have shown that this compound-coated stents, particularly those with biodegradable polymers, have a favorable safety profile. The LEADERS trial, a randomized, noninferiority trial, showed a significant reduction in very late definite stent thrombosis from 1 to 5 years with a biodegradable polymer biolimus-eluting stent (a form of this compound) compared to a durable polymer sirolimus-eluting stent.[12]

A meta-analysis of randomized clinical trials comparing drug-eluting stents optimized for biocompatibility with bare-metal stents in patients with high bleeding risk found that DES reduced the risk of stent thrombosis.[13] Another study reported that patients at high risk for bleeding had fewer complications and a lower risk of stent thrombosis with a polymer-free this compound-coated stent compared to a bare-metal stent.[4]

OutcomeThis compound-Coated StentBare-Metal Stent
Stent Thrombosis Lower risk, especially in high-bleeding-risk patientsHigher risk compared to newer DES in some patient populations
Comparative clinical outcomes from various studies.[4][13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of biocompatibility studies. Below are generalized experimental workflows for key preclinical assessments.

In Vivo Stent Implantation and Histological Analysis

This workflow outlines the typical procedure for evaluating stent biocompatibility in an animal model, such as the porcine coronary artery model, which is frequently used due to its anatomical and physiological similarities to human coronary arteries.

Animal_Model Porcine Coronary Artery Model Stent_Implantation Stent Implantation (this compound-coated vs. BMS) Animal_Model->Stent_Implantation Follow_up Follow-up Period (e.g., 2, 14, 28, 90, 180 days) Stent_Implantation->Follow_up Sacrifice_Explantation Animal Sacrifice and Stent Explantation Follow_up->Sacrifice_Explantation Histological_Processing Histological Processing (Fixation, Embedding, Sectioning) Sacrifice_Explantation->Histological_Processing Staining Staining (e.g., H&E, IHC for endothelial cells) Histological_Processing->Staining Microscopic_Analysis Microscopic Analysis Staining->Microscopic_Analysis Data_Quantification Data Quantification (Neointimal thickness, Inflammation score, Endothelialization) Microscopic_Analysis->Data_Quantification

Caption: In Vivo Stent Biocompatibility Workflow

Methodology Details:

  • Animal Model: Healthy swine are typically used.[7][14]

  • Stent Implantation: this compound-coated and bare-metal stents are randomly assigned to and implanted in the coronary arteries of the pigs.[15][16]

  • Follow-up: Animals are monitored for a predetermined period (e.g., 28 days, 90 days, or longer) to allow for vascular healing and response.[14][17]

  • Explantation and Processing: At the end of the follow-up, the animals are euthanized, and the stented arterial segments are carefully explanted, fixed (e.g., in formalin), and embedded in a resin (e.g., methyl methacrylate).[17]

  • Histological Analysis: The embedded tissues are sectioned and stained with various histological stains, such as Hematoxylin and Eosin (H&E) for general morphology and immunohistochemical stains for specific cell types (e.g., CD31 for endothelial cells).[7]

  • Quantitative Morphometry: Microscopic images are analyzed to quantify parameters such as neointimal thickness, area of stenosis, inflammation score, and the extent of endothelialization over the stent struts.[7][15]

In Vitro Biocompatibility Assays

A range of in vitro tests are conducted to assess the biocompatibility of stent materials and coatings before proceeding to in vivo studies. These assays evaluate cytotoxicity, platelet adhesion, and smooth muscle cell proliferation.

cluster_cytotoxicity Cytotoxicity Assay cluster_platelet Platelet Adhesion Assay cluster_smc Smooth Muscle Cell Proliferation Cell_Culture Cell Culture (e.g., Endothelial cells, Smooth muscle cells) Material_Exposure Exposure to Stent Material Extracts or Direct Contact Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Platelet_Rich_Plasma Platelet-Rich Plasma Incubation with Stent Material Adhesion_Quantification Quantification of Adhered Platelets (e.g., SEM, colorimetric assay) SMC_Culture SMC Culture with Stent Material Extracts Proliferation_Assay Proliferation Assay (e.g., BrdU incorporation)

References

A Comparative Analysis of Drug Release Kinetics from Umirolimus-Eluting Stents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the drug release kinetics of Umirolimus-eluting stents, contextualized with other prominent drug-eluting stents (DES). This compound, also known as Biolimus A9, is a semi-synthetic sirolimus analogue with high lipophilicity, which influences its elution profile and tissue absorption.[1] This document summarizes available data on the release profiles of this compound-eluting stents and their comparators, details the experimental methodologies used for these assessments, and provides a visual representation of a typical experimental workflow.

Comparative Drug Release Kinetics

The following table summarizes the drug release characteristics of several prominent drug-eluting stents. It is important to note that direct head-to-head in vitro release data under identical conditions is not always publicly available. Therefore, this table compiles data from various sources, including clinical trial information and product specifications. The release profiles are influenced by the drug, the polymer carrier (durable or biodegradable), and the coating design.

Stent NameDrugPolymer TypeStated Release Profile
This compound-Eluting Stents
BioMatrix™ / Nobori®This compound (Biolimus A9)Biodegradable (PLA)Drug release is simultaneous with polymer degradation over 6-9 months.[2][3]
Comparator Stents
Cypher®SirolimusDurableApproximately 80% of the drug is released within 30 days, with the remainder eluting by 90 days.
Xience™EverolimusDurableData suggests a controlled release profile, but specific percentages over time are not consistently reported in publicly available literature.
Endeavor®ZotarolimusDurableCharacterized by a faster initial drug release compared to sirolimus-eluting stents.
Resolute®ZotarolimusDurableDesigned for a more extended drug release, with about 85% of the drug released within 60 days and close to 100% by 180 days.[4]

Experimental Protocols

The determination of in vitro drug release kinetics from drug-eluting stents is a critical step in their development and quality control. While specific protocols may vary between manufacturers and research laboratories, the following outlines a comprehensive and standardized methodology.

Materials and Equipment
  • Drug-Eluting Stents: this compound-eluting stent (e.g., BioMatrix™ or Nobori®) and comparator stents.

  • Release Medium: Phosphate-buffered saline (PBS) at pH 7.4 is commonly used to simulate physiological conditions. For lipophilic drugs like this compound, a surfactant (e.g., 0.5% Tween 20) may be added to ensure sink conditions.

  • Sample Vessels: Inert vessels, typically made of glass or polypropylene, to hold the release medium and the stent.

  • Incubation: A temperature-controlled shaker or water bath set to 37°C.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector is a standard for quantifying the amount of drug released.[5][6]

  • Reagents: HPLC-grade solvents (e.g., acetonitrile, methanol, water), buffers, and a reference standard of the drug being tested.

Experimental Procedure
  • Stent Preparation: Each stent is carefully removed from its delivery system.

  • Release Study Setup: Each stent is placed in a separate vessel containing a precise volume of the pre-warmed release medium.

  • Incubation: The vessels are placed in the shaker/water bath at 37°C with constant, gentle agitation to mimic physiological flow conditions.

  • Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily or weekly), a sample of the release medium is withdrawn. To maintain a constant volume and sink conditions, the withdrawn volume is replaced with fresh, pre-warmed release medium.

  • Sample Analysis: The collected samples are analyzed using a validated HPLC-UV method to determine the concentration of the eluted drug.[5][6]

  • Data Calculation: The cumulative amount and percentage of drug released at each time point are calculated based on the measured concentrations and the total drug load of the stent.

HPLC-UV Method for this compound Quantification
  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A mixture of organic solvents (e.g., acetonitrile and/or methanol) and a buffer (e.g., phosphate or acetate buffer) is used. The exact composition is optimized to achieve good separation of the drug from any potential interfering substances.

  • Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.

  • Detection: The UV detector is set to a wavelength at which this compound has maximum absorbance.

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the release samples is then determined by comparing their peak areas to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a comparative study of drug release kinetics from different drug-eluting stents.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_comp Comparison Stent_Selection Select Stents: - this compound-Eluting Stent - Comparator Stents Stent_Immersion Immerse Each Stent in Release Medium Stent_Selection->Stent_Immersion Media_Prep Prepare Release Medium (e.g., PBS + Surfactant) Media_Prep->Stent_Immersion Incubation Incubate at 37°C with Agitation Stent_Immersion->Incubation Sampling Collect Samples at Predetermined Time Points Incubation->Sampling HPLC_Analysis Quantify Drug Concentration using HPLC-UV Sampling->HPLC_Analysis Data_Calculation Calculate Cumulative Drug Release (%) HPLC_Analysis->Data_Calculation Comparative_Analysis Compare Release Profiles of Different Stents Data_Calculation->Comparative_Analysis

Caption: Experimental workflow for comparative drug release kinetics study.

References

Independent Validation of Umirolimus Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Umirolimus (also known as Biolimus A9) with other limus-family drugs, specifically Sirolimus and Everolimus, focusing on their performance as antiproliferative agents. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed methodologies.

Mechanism of Action: mTORC1 Inhibition

This compound, a semi-synthetic analogue of Sirolimus, exerts its antiproliferative and immunosuppressive effects by targeting the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.[1] Specifically, this compound, like Sirolimus and Everolimus, forms a complex with the intracellular protein FKBP12. This complex then binds to and inhibits mTOR Complex 1 (mTORC1).[1] Inhibition of mTORC1 disrupts downstream signaling pathways, leading to a halt in the cell cycle at the G1 phase, thereby preventing the proliferation of cells such as vascular smooth muscle cells (VSMCs) and T-lymphocytes.[1] This mechanism is central to its application in drug-eluting stents (DES) to prevent restenosis (the re-narrowing of blood vessels) following angioplasty.[1]

Comparative In Vitro Antiproliferative Potency

The following table summarizes the antiproliferative activity of Sirolimus and Everolimus on vascular smooth muscle cells, derived from published research.

DrugCell TypeIC50 (nM)Key Findings
Sirolimus Human Aortic Smooth Muscle Cells~1Potently inhibits proliferation.
Everolimus Human Coronary Artery Smooth Muscle Cells~1-10Dose-dependently reduces proliferation, with accentuated potency at higher concentrations.

Note: The IC50 values can vary depending on the specific cell line, experimental conditions, and assay used.

Clinical Performance in Drug-Eluting Stents: this compound (Biolimus A9) vs. Everolimus

Numerous clinical trials have compared the efficacy and safety of Biolimus A9-eluting stents (BES) with Everolimus-eluting stents (EES). A meta-analysis of thirteen randomized controlled trials encompassing 15,598 patients revealed no significant differences in major adverse cardiac events (MACE), cardiac death, myocardial infarction, stent thrombosis, or target lesion revascularization between the two stent types at one year. These findings suggest that BES and EES have comparable clinical performance in the treatment of coronary artery disease.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antiproliferative effects of mTOR inhibitors on vascular smooth muscle cells.

Vascular Smooth Muscle Cell Proliferation Assay

This protocol is designed to quantify the inhibitory effect of compounds like this compound on the proliferation of vascular smooth muscle cells.

1. Cell Culture:

  • Human coronary artery smooth muscle cells (HCASMC) are cultured in a specific growth medium (e.g., SmGM-2) supplemented with growth factors, serum, and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Experimental Setup:

  • HCASMCs are seeded into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the experiment.

  • After cell attachment (typically 24 hours), the growth medium is replaced with a basal medium containing a lower serum concentration to synchronize the cells in a quiescent state.

3. Compound Treatment:

  • The test compounds (this compound, Everolimus, Sirolimus) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of the compounds are prepared in the basal medium to achieve the desired final concentrations.

  • The synchronized cells are then treated with the various concentrations of the test compounds or a vehicle control (medium with DMSO).

4. Proliferation Assessment (e.g., BrdU Incorporation Assay):

  • After a predetermined incubation period with the compounds (e.g., 48-72 hours), a labeling reagent such as Bromodeoxyuridine (BrdU) is added to the wells. BrdU is a synthetic analog of thymidine and is incorporated into the DNA of proliferating cells.

  • Following a further incubation period, the cells are fixed, and the incorporated BrdU is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • A substrate is added that reacts with the enzyme to produce a colored product, the intensity of which is proportional to the amount of BrdU incorporated and, therefore, the level of cell proliferation.

  • The absorbance is measured using a microplate reader.

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for mTOR Signaling Pathway

This protocol is used to assess the effect of mTOR inhibitors on the phosphorylation status of key downstream proteins in the mTOR signaling pathway.

1. Cell Culture and Treatment:

  • HCASMCs are cultured and treated with the test compounds as described in the proliferation assay protocol.

2. Protein Extraction:

  • After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation state.

  • The cell lysates are collected and centrifuged to remove cellular debris. The supernatant containing the total protein is collected.

3. Protein Quantification:

  • The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

4. Gel Electrophoresis and Protein Transfer:

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).

5. Immunoblotting:

  • The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of key mTOR pathway proteins, such as p70S6K and S6 ribosomal protein.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

6. Detection and Analysis:

  • A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.

  • The light signal is captured using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the bands for the total proteins to determine the extent of mTOR pathway inhibition.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor GF_Receptor Receptor Growth_Factor->GF_Receptor PI3K PI3K GF_Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 FKBP12 FKBP12 Umirolimus_FKBP12 This compound-FKBP12 Complex This compound This compound This compound->FKBP12 Umirolimus_FKBP12->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression (G1 -> S) Protein_Synthesis->Cell_Cycle_Progression

Caption: this compound Signaling Pathway.

start Start culture Culture Vascular Smooth Muscle Cells start->culture seed Seed Cells into 96-well Plates culture->seed synchronize Synchronize Cells (Low Serum) seed->synchronize treat Treat with this compound & Controls synchronize->treat incubate Incubate (48-72h) treat->incubate brdu Add BrdU Labeling Reagent incubate->brdu incubate2 Incubate brdu->incubate2 fix Fix Cells & Add Detection Antibody incubate2->fix measure Measure Absorbance fix->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: VSMC Proliferation Assay Workflow.

References

Umirolimus-Eluting Stents vs. Other 'Limus' Analogs: A Meta-Analysis of Clinical Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The advent of drug-eluting stents (DES) has marked a significant milestone in interventional cardiology, drastically reducing the incidence of in-stent restenosis. Central to the success of many DES are the 'limus' family of drugs, potent inhibitors of the mammalian target of rapamycin (mTOR) pathway. This guide provides a comprehensive comparison of umirolimus (also known as biolimus A9) with other prominent 'limus' analogs—everolimus, sirolimus, and zotarolimus—based on a meta-analysis of published clinical trial data.

Mechanism of Action: The mTOR Signaling Pathway

This compound, everolimus, sirolimus, and zotarolimus share a common mechanism of action by inhibiting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[1][2] Upon entering the cell, these drugs bind to the intracellular protein FKBP12.[1] This drug-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[1] The inhibition of mTORC1 disrupts downstream signaling, leading to the dephosphorylation of key proteins involved in protein synthesis, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This ultimately results in cell cycle arrest in the G1 phase, preventing the proliferation of smooth muscle cells and T-lymphocytes, the primary drivers of neointimal hyperplasia and in-stent restenosis.[1][2][3][4]

mTOR_Signaling_Pathway mTOR Signaling Pathway in Vascular Smooth Muscle and T-Cells cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates FKBP12 FKBP12 Limus-FKBP12 Complex Limus-FKBP12 Complex FKBP12->Limus-FKBP12 Complex This compound / Other Limus Drugs This compound / Other Limus Drugs This compound / Other Limus Drugs->FKBP12 Binds to This compound / Other Limus Drugs->Limus-FKBP12 Complex Limus-FKBP12 Complex->mTORC1 Inhibits Protein Synthesis Protein Synthesis S6K->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits when active (inhibition relieved by mTORC1) Cell Cycle Progression (G1 to S) Cell Cycle Progression (G1 to S) Protein Synthesis->Cell Cycle Progression (G1 to S) Proliferation (Smooth Muscle & T-Cells) Proliferation (Smooth Muscle & T-Cells) Cell Cycle Progression (G1 to S)->Proliferation (Smooth Muscle & T-Cells)

Figure 1: mTOR Signaling Pathway Inhibition by 'Limus' Drugs

Comparative Clinical Data

The following tables summarize the key clinical endpoints from meta-analyses and large-scale randomized controlled trials comparing this compound (biolimus)-eluting stents (BES) to everolimus-eluting stents (EES), sirolimus-eluting stents (SES), and zotarolimus-eluting stents (ZES).

This compound (Biolimus) vs. Everolimus

A meta-analysis of thirteen trials including 27,071 patients showed a trend towards reduced Major Adverse Cardiac Events (MACE) with EES compared to BES, although this did not reach statistical significance.[5][6][7] No significant differences were observed for all-cause mortality, target lesion revascularization (TLR), or stent thrombosis.[5][6][7] Another study with a one-year follow-up also found similar rates of MACE and stent thrombosis between the two stent types.[8]

Clinical EndpointThis compound (Biolimus)-Eluting Stent (BES)Everolimus-Eluting Stent (EES)Risk/Hazard Ratio (95% CI)P-value
MACE 10.3%9.7%RR 0.93 (0.87-1.00)0.053
All-Cause Mortality --RR 0.96 (0.88-1.05)0.37
Target Lesion Revascularization (TLR) --RR 0.95 (0.86-1.05)0.36
Stent Thrombosis --RR 0.93 (0.69-1.23)0.60

Data from a meta-analysis of 13 trials with follow-up ranging from 9 to 120 months.[5][6][7]

This compound (Biolimus) vs. Sirolimus

The LEADERS trial, with a 5-year follow-up, demonstrated that BES were non-inferior to SES for the primary endpoint of MACE.[9] Notably, BES were associated with a significant reduction in very late definite stent thrombosis (>1 year).[9] A substudy of the LEADERS trial focusing on long lesions found similar MACE rates but a trend towards a higher TLR rate with BES.[10][11]

Clinical Endpoint (5-Year Follow-up)This compound (Biolimus)-Eluting Stent (BES)Sirolimus-Eluting Stent (SES)Rate Ratio (95% CI)P-value
MACE 22.3%26.1%RR 0.83 (0.68-1.02)<0.0001 (non-inferiority)
Very Late Definite Stent Thrombosis (>1 year) 0.7%2.5%RR 0.26 (0.10-0.68)0.003 (superiority)
Target Lesion Revascularization (Long Lesions, 1-Year) 12.4%6.0%HR 2.06 (p=0.07)0.07

Data from the LEADERS trial and its substudy.[9][10][11]

This compound (Biolimus) vs. Zotarolimus

The SORT OUT VI trial, with a 3-year follow-up, found no significant difference in MACE, cardiac death, myocardial infarction, or TLR between ZES and BES.[12] A study comparing thick-strut BES with thin-strut ZES in patients with multi-vessel disease also reported no significant difference in 2-year MACE rates.[13][14]

Clinical Endpoint (3-Year Follow-up)This compound (Biolimus)-Eluting Stent (BES)Zotarolimus-Eluting Stent (ZES)P-value
MACE 9.6%8.6%0.36
Cardiac Death 3.4%2.7%-
Myocardial Infarction 2.5%2.7%-
Target Lesion Revascularization (TLR) 5.5%5.4%-
Definite Very Late Stent Thrombosis 0.7%0.4%0.33

Data from the SORT OUT VI trial.[12]

Experimental Protocols

The clinical data presented are derived from multicenter, randomized controlled trials. A typical experimental protocol for such a trial is outlined below.

Representative Clinical Trial Methodology
  • Study Design: Prospective, multicenter, randomized, open-label, non-inferiority or superiority trial.

  • Patient Population: Patients with stable coronary artery disease or acute coronary syndromes undergoing percutaneous coronary intervention (PCI). Inclusion criteria often include age >18 years and the presence of de novo coronary artery lesions. Key exclusion criteria typically involve ST-segment elevation myocardial infarction with hemodynamic instability, left main coronary artery disease, and contraindications to dual antiplatelet therapy.

  • Randomization: Patients are randomly assigned in a 1:1 or 2:1 ratio to receive one of the compared drug-eluting stents.

  • Procedure: Stent implantation is performed according to standard interventional cardiology practice.

  • Primary Endpoint: Commonly a composite of major adverse cardiac events (MACE), which typically includes cardiac death, myocardial infarction (MI), and ischemia-driven target lesion revascularization (TLR).

  • Secondary Endpoints: May include individual components of the primary endpoint, as well as stent thrombosis (defined by the Academic Research Consortium criteria), target vessel revascularization (TVR), and all-cause mortality.

  • Follow-up: Clinical follow-up is typically conducted at 30 days, 6 months, 1 year, and annually thereafter for up to 5 years or longer. Angiographic follow-up to assess in-stent late lumen loss may be performed in a subset of patients at 6-9 months.

  • Statistical Analysis: The primary analysis is often based on the intention-to-treat principle. Time-to-event data are analyzed using Kaplan-Meier methods and compared using the log-rank test. Hazard ratios or risk ratios with 95% confidence intervals are calculated to compare the treatment groups.

Clinical_Trial_Workflow Typical Workflow of a Randomized Controlled Trial for Drug-Eluting Stents cluster_setup Trial Setup & Enrollment cluster_intervention Intervention cluster_followup Follow-up & Data Collection cluster_analysis Analysis & Reporting Patient Screening Patient Screening (Inclusion/Exclusion Criteria) Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization This compound Stent (BES) This compound Stent (BES) Randomization->this compound Stent (BES) Comparator Stent\n(EES, SES, ZES) Comparator Stent (EES, SES, ZES) Randomization->Comparator Stent\n(EES, SES, ZES) Procedure (PCI) Procedure (PCI) This compound Stent (BES)->Procedure (PCI) Comparator Stent\n(EES, SES, ZES)->Procedure (PCI) Follow-up Visits\n(30d, 6m, 1yr, 2yr, 5yr) Follow-up Visits (30d, 6m, 1yr, 2yr, 5yr) Procedure (PCI)->Follow-up Visits\n(30d, 6m, 1yr, 2yr, 5yr) Endpoint Adjudication Endpoint Adjudication Follow-up Visits\n(30d, 6m, 1yr, 2yr, 5yr)->Endpoint Adjudication Data Analysis\n(Intention-to-Treat) Data Analysis (Intention-to-Treat) Endpoint Adjudication->Data Analysis\n(Intention-to-Treat) Publication of Results Publication of Results Data Analysis\n(Intention-to-Treat)->Publication of Results

Figure 2: Generalized Clinical Trial Workflow

Conclusion

The available evidence from large-scale clinical trials and meta-analyses suggests that this compound (biolimus)-eluting stents demonstrate a comparable safety and efficacy profile to other widely used 'limus'-eluting stents, including those eluting everolimus, sirolimus, and zotarolimus. While minor differences in certain endpoints and specific patient populations exist, all these mTOR inhibitors provide excellent clinical outcomes in patients undergoing percutaneous coronary intervention. A notable finding is the potential for a reduced risk of very late stent thrombosis with the biodegradable polymer-based biolimus-eluting stent compared to the first-generation durable polymer sirolimus-eluting stent. The choice of a specific 'limus'-eluting stent may depend on factors such as stent platform characteristics, polymer type, and long-term safety considerations. Continued research and long-term follow-up from ongoing and future clinical trials will further refine our understanding of the comparative effectiveness of these important therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Umirolimus: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like umirolimus are paramount to ensuring laboratory safety and environmental protection. This compound, a derivative of rapamycin, is an immunosuppressant used in research and for coating coronary stents.[1][2] Due to its pharmacological activity and potential hazards, including suspicion of causing cancer and damaging fertility, it must be handled and disposed of as a hazardous pharmaceutical waste. Adherence to established protocols is not just a matter of best practice but a legal requirement under regulations set forth by agencies such as the Environmental Protection Agency (EPA).[3][4]

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is crucial to be familiar with the safety data sheet (SDS) and to have the appropriate personal protective equipment (PPE) readily available.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear tested chemotherapy gloves; double gloving is recommended if there is a risk of splashing.[5]

  • Eye Protection: Safety glasses or goggles are essential to protect from splashes.

  • Lab Coat: A disposable lab coat is recommended to prevent contamination of personal clothing.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator should be used in a fume hood or biological safety cabinet.[6]

In the event of exposure, immediate action is critical. For skin contact, wash the affected area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]

Step-by-Step Disposal Protocol for this compound

The following protocol is a synthesis of general guidelines for hazardous pharmaceutical waste and should be adapted to comply with your institution's specific policies and local regulations.

  • Segregation at the Point of Generation:

    • Immediately after use, all materials contaminated with this compound must be segregated as hazardous waste.

    • This includes unused or expired this compound, empty and partially empty vials, contaminated syringes and needles (sharps), and contaminated PPE.[5]

  • Container Selection and Labeling:

    • Use designated, leak-proof, and clearly labeled hazardous waste containers. Hazardous pharmaceutical waste is often collected in black containers.[8]

    • Label the container with "Hazardous Pharmaceutical Waste," the name of the substance (this compound), and the date of accumulation.

  • Waste Collection:

    • Solids: Place solid this compound waste, including contaminated vials and PPE, directly into the designated hazardous waste container.

    • Liquids: Do not pour liquid this compound waste down the drain.[8][9] Collect it in a sealed, compatible container that is clearly labeled as hazardous waste.

    • Sharps: All needles and syringes must be placed in a puncture-resistant sharps container designated for hazardous pharmaceutical waste.[5]

  • Storage:

    • Store the hazardous waste container in a secure, designated area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated and that the container is kept closed except when adding waste.[6]

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

    • Hazardous pharmaceutical waste must be transported to a permitted treatment, storage, and disposal facility (TSDF).[8]

    • The primary method of disposal for this type of waste is incineration at a licensed facility.[8][10]

Quantitative Data Summary
ParameterValueSource
Long-Term Storage Temperature -20°C[11]
Purity >95% by HPLC[11]
Solubility Soluble in ethanol, methanol, DMF, or DMSO[11]
Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not published. The procedural steps outlined above represent the standard operational plan for managing this type of hazardous pharmaceutical waste in a laboratory setting. Researchers must consult their institution's EHS department to obtain specific protocols that are in compliance with federal, state, and local regulations.[3][4]

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagram illustrates the key decision points and actions required from the point of generation to final disposal.

Umirolimus_Disposal_Workflow start This compound Waste Generation (e.g., unused product, contaminated labware) ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe Always segregate Segregate as Hazardous Waste ppe->segregate is_sharp Is the waste a sharp? segregate->is_sharp sharps_container Place in Hazardous Sharps Container is_sharp->sharps_container Yes hw_container Place in Labeled Hazardous Waste Container (Black) is_sharp->hw_container No storage Store in Secure, Designated Area sharps_container->storage hw_container->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup transport Transport to Permitted TSDF ehs_pickup->transport incineration Final Disposal by Incineration transport->incineration

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Umirolimus

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Umirolimus. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

This compound, a derivative of sirolimus (rapamycin), is a potent immunosuppressant.[1][2] Like its parent compound, it is a macrocyclic lactone that inhibits the mTOR pathway.[1][3][4] Due to its cytotoxic and immunosuppressive properties, this compound must be handled with care as a hazardous substance.[5]

Personal Protective Equipment (PPE) and Exposure Limits

ParameterValueCompound
ACGIH TLV (TWA) 2 mg/m³Sirolimus
Netherlands OEL (TWA) 0.25 mg/m³Sirolimus
OSHA PEL (TWA) 20 mppcfSirolimus (as mineral dust)

Note: The OELs provided are for Sirolimus and should be used as a conservative guideline for handling this compound in the absence of specific data. TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Recommended Personal Protective Equipment:

  • Gloves: Wear two pairs of chemotherapy-rated gloves.[6]

  • Gown: A disposable, long-sleeved gown with tight-fitting cuffs that closes in the back is required.[6][7]

  • Eye Protection: Chemical splash goggles or a full-face shield must be worn.[6]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) is necessary.[8][9][10] All weighing and solution preparation should be conducted in a certified chemical fume hood or a biological safety cabinet.[11]

Experimental Protocols: Handling and Disposal

Handling this compound Powder:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Work should be performed within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[10][11]

  • Weighing: Use a ventilated balance enclosure or a fume hood for weighing the powder.[6] Place a plastic-backed absorbent pad on the work surface to contain any spills.[11]

  • Dissolving: this compound is soluble in ethanol, methanol, DMF, and DMSO.[1][3] When preparing solutions, add the solvent slowly to the powder to avoid generating dust. Keep containers tightly closed when not in use.[11]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]

  • Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[5]

  • Spill: For small spills, gently cover with absorbent material. For larger spills, evacuate the area and follow institutional emergency procedures. Clean the area with a detergent solution and dispose of all cleanup materials as hazardous waste.[6][11]

Disposal Plan:

All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous chemical waste.

  • Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.[11]

  • Container Management: Do not overfill waste containers. Keep them closed except when adding waste.

  • Final Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[11] Do not dispose of this compound waste down the drain or in regular trash.[11]

Workflow for Handling this compound

Umirolimus_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Appropriate PPE B Prepare Containment Area (Fume Hood/BSC) A->B C Weigh this compound Powder B->C Begin Experiment D Prepare this compound Solution C->D E Decontaminate Work Area D->E Complete Experiment F Segregate Contaminated Waste E->F G Properly Doff PPE F->G H Dispose of Waste via EHS G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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